molecular formula C4H10ClNO B3038905 4-Aminobutan-2-one hydrochloride CAS No. 92901-20-7

4-Aminobutan-2-one hydrochloride

Cat. No.: B3038905
CAS No.: 92901-20-7
M. Wt: 123.58 g/mol
InChI Key: CRYWPNCOLVABFJ-UHFFFAOYSA-N
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Description

4-Aminobutan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYWPNCOLVABFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92901-20-7
Record name 4-aminobutan-2-one hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-aminobutan-2-one hydrochloride, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a gamma-aminoketone that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a primary amino group and a ketone, allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules, particularly heterocyclic compounds.[1] The hydrochloride salt form enhances its stability and solubility, simplifying its handling and storage in a laboratory setting.[1]

This guide will explore the fundamental characteristics of this compound, providing a robust framework for its effective utilization in research and development. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
CAS Number 92901-20-7, 21419-24-9[3]
Physical Form Solid
IUPAC Name 4-aminobutan-2-one;hydrochloride[2]
InChI Key CRYWPNCOLVABFJ-UHFFFAOYSA-N[2]
SMILES CC(=O)CCN.Cl[2]
Storage Temperature 2-8°C, under inert atmosphere[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. A publicly available spectrum shows the expected signals for the four distinct carbon atoms.[4]

  • ¹H NMR: While a publicly available, detailed ¹H NMR spectrum is not readily accessible, the expected proton signals would correspond to the methyl group adjacent to the carbonyl, the two methylene groups, and the protons of the primary amine. The hydrochloride salt form would influence the chemical shift of the protons adjacent to the amino group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[5]

  • N-H Stretch: A broad band in the range of 3200-3600 cm⁻¹ is expected for the N-H stretching vibrations of the primary ammonium group.[6]

  • C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the carbonyl group (ketone).[5]

  • C-H Stretch: Aliphatic C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ region.[7]

Synthesis of this compound: A Mechanistic Perspective

Several synthetic strategies can be envisioned for the preparation of 4-aminobutan-2-one, which is subsequently converted to its hydrochloride salt. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding over-alkylation.[8] This method could be adapted for the synthesis of 4-aminobutan-2-one.

Caption: Generalized workflow for the Gabriel synthesis of this compound.

Experimental Protocol (Generalized):

  • Alkylation: Potassium phthalimide is reacted with a suitable 4-halobutan-2-one (e.g., 4-bromobutan-2-one) in a polar aprotic solvent like DMF. The phthalimide anion acts as an ammonia surrogate, undergoing an Sₙ2 reaction with the alkyl halide to form N-(3-oxobutyl)phthalimide.

  • Hydrolysis (Ing-Manske Procedure): The resulting N-alkylphthalimide is then treated with hydrazine hydrate in a protic solvent such as ethanol. This cleaves the phthalimide group, yielding the desired primary amine, 4-aminobutan-2-one, and a phthalhydrazide precipitate.

  • Salt Formation: The free amine is isolated and dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in an appropriate solvent is then added to precipitate this compound, which can be collected by filtration.

Hofmann Rearrangement Approach

The Hofmann rearrangement provides a route to primary amines from primary amides with one fewer carbon atom.[9] This could be applied to a suitable amide precursor.

Caption: Conceptual pathway for the synthesis of this compound via Hofmann rearrangement.

Experimental Protocol (Conceptual):

  • Amide Preparation: The starting material, 4-oxopentanamide, would first need to be synthesized from a corresponding ester or acyl chloride.

  • Rearrangement: The amide is treated with bromine and a strong base, such as sodium hydroxide. This initiates the rearrangement through an N-bromoamide and an isocyanate intermediate.

  • Hydrolysis and Salt Formation: The isocyanate is then hydrolyzed in situ to the primary amine, which is subsequently converted to its hydrochloride salt as described previously.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a variety of organic molecules, particularly heterocycles.

Formation of β-Unsaturated Sulfides and Sulfones

This compound can act as an electrophile in reactions with nucleophiles. For instance, it reacts with sodium sulfide to form β-unsaturated sulfides, which can be further oxidized to sulfones.

Synthesis of Heterocyclic Scaffolds

The aminoketone moiety is a key synthon for the construction of various heterocyclic rings that are prevalent in many biologically active compounds.

Imidazole Synthesis:

Aminoketones are common precursors for the synthesis of substituted imidazoles. The reaction of an α-aminoketone with various reagents can lead to the formation of the imidazole ring. While 4-aminobutan-2-one is a γ-aminoketone, its derivatives or related structures can participate in cyclization reactions.

Pyrimidine Synthesis:

The synthesis of pyrimidine derivatives can be achieved through the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative. While not a direct application, the aminoketone functionality can be a starting point for creating precursors for pyrimidine synthesis.

Analytical Methodologies

Robust analytical methods are essential for verifying the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of aminoketones. Due to the lack of a strong chromophore in 4-aminobutan-2-one, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.

Generalized HPLC Protocol:

  • Derivatization: The primary amino group can be derivatized with reagents such as o-phthalaldehyde (OPA) in the presence of a thiol to yield a highly fluorescent isoindole derivative.

  • Chromatographic Separation: The derivatized analyte is then separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Detection: Detection is typically achieved using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of 4-aminobutan-2-one, but derivatization is necessary to increase its volatility and thermal stability.

Generalized GC-MS Protocol:

  • Derivatization: The compound can be derivatized by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the primary amine and potentially the enol form of the ketone into their trimethylsilyl derivatives.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation from any impurities.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its positive identification.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: It is reported to cause serious eye damage (H318).[3][10]

  • Precautionary Statements: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][10]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. While detailed synthetic protocols for this specific compound are not widely published, established methodologies for the synthesis of aminoketones provide a solid foundation for its preparation. Further research into the applications of this compound in the synthesis of novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents.

References

An In-Depth Technical Guide to 4-Aminobutan-2-one Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a γ-aminoketone, it possesses two reactive centers: a primary amine and a ketone. This dual functionality makes it a versatile and valuable building block for the construction of more complex molecules, particularly nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility, rendering it more amenable to storage and handling in a laboratory setting compared to its free base form.[1] This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, and key applications, with a focus on its utility in the synthesis of substituted pyrroles.

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical reagent is paramount for reproducible scientific research. This compound is identified by several key descriptors. It is crucial to note that while CAS Number 92901-20-7 is the most frequently cited identifier, some suppliers also list CAS Number 21419-24-9 for this compound.[2][3][4] Researchers should be aware of this discrepancy when sourcing the material.

The fundamental properties of this compound are summarized in the table below, derived from various chemical databases and supplier information.[1][4]

PropertyValueSource(s)
Primary CAS Number 92901-20-7PubChem[4]
Alternate CAS Number 21419-24-9Sigma-Aldrich[3]
Molecular Formula C₄H₁₀ClNOPubChem[4]
Molecular Weight 123.58 g/mol PubChem[4]
IUPAC Name 4-aminobutan-2-one;hydrochloridePubChem[4]
Synonyms 4-amino-2-butanone hydrochlorideSigma-Aldrich
Canonical SMILES CC(=O)CCN.ClPubChem[4]
InChIKey CRYWPNCOLVABFJ-UHFFFAOYSA-NPubChem[4]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich

Synthetic Approaches

Generalized Synthesis Workflow: The Gabriel Synthesis Approach

The Gabriel synthesis is a robust and well-established method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[2][5] This method is highly applicable for the synthesis of 4-aminobutan-2-one.

The process would involve two main stages:

  • Alkylation of Potassium Phthalimide: A suitable starting material, such as 4-chloro-2-butanone or 4-bromo-2-butanone, is reacted with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate (a protected form of the amine), executing a nucleophilic substitution (SN2) reaction on the alkyl halide to form N-(3-oxobutyl)phthalimide.

  • Deprotection (Hydrazinolysis): The resulting N-substituted phthalimide is then cleaved, typically by reacting it with hydrazine (the Ing-Manske procedure).[6] This step liberates the desired primary amine, 4-aminobutan-2-one, and forms a stable phthalhydrazide precipitate, which can be removed by filtration.

  • Salt Formation: The isolated free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of anhydrous hydrogen chloride to precipitate the stable hydrochloride salt.

cluster_synthesis Generalized Synthesis Workflow start 4-Halo-2-butanone (X = Cl, Br) intermediate N-(3-oxobutyl)phthalimide start->intermediate 1. SN2 Alkylation reagent1 Potassium Phthalimide reagent1->intermediate freebase 4-Aminobutan-2-one (Free Base) intermediate->freebase 2. Hydrazinolysis (Deprotection) reagent2 Hydrazine (N₂H₄) reagent2->freebase product 4-Aminobutan-2-one Hydrochloride freebase->product 3. Salt Formation reagent3 Anhydrous HCl reagent3->product

Caption: Generalized workflow for the synthesis of this compound via the Gabriel synthesis.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature. The primary amine is a potent nucleophile, while the ketone's carbonyl carbon is an electrophilic site. This allows for a variety of transformations, making it a key precursor for heterocyclic compounds.

A primary application is in the synthesis of substituted pyrroles, which are core structures in many pharmaceuticals. The reaction of a γ-aminoketone with a 1,3-dicarbonyl compound is a variation of the well-known Paal-Knorr synthesis, which classically uses 1,4-dicarbonyl compounds.

Key Application: Synthesis of Substituted Pyrroles

This reaction provides a convergent and efficient route to highly substituted pyrroles. The aminoketone serves as a synthetic equivalent of a 1,4-dicarbonyl compound's amino-functionalized portion.

Reaction: this compound + 1,3-Dicarbonyl Compound → Substituted Pyrrole

Causality and Mechanism: The reaction is typically acid-catalyzed. The mechanism proceeds through a series of well-understood steps involving imine/enamine formation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring.

cluster_mechanism Mechanism: Paal-Knorr Type Pyrrole Synthesis start 4-Aminobutan-2-one (1) + 1,3-Dicarbonyl (2) step1 Condensation (Imine/Enamine Formation) start->step1 intermediate Key Intermediate (3) step1->intermediate step2 Intramolecular Cyclization (Tautomerization & Attack) intermediate->step2 cyclic_intermediate Cyclic Hemiaminal Intermediate (4) step2->cyclic_intermediate step3 Dehydration (Aromatization) cyclic_intermediate->step3 product Substituted Pyrrole (5) step3->product

Caption: Mechanistic workflow for the synthesis of substituted pyrroles from 4-aminobutan-2-one.

Experimental Protocol: Synthesis of a Substituted Pyrrole

The following protocol is a representative, self-validating procedure for the synthesis of a substituted pyrrole using this compound and a generic 1,3-dicarbonyl compound (e.g., acetylacetone).

Objective: To synthesize 2-acetyl-1,3-dimethylpyrrole.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.24 g, 10 mmol).

    • Add acetylacetone (e.g., 1.1 mL, 11 mmol, 1.1 equivalents).

    • Add glacial acetic acid (20 mL).

    • Rationale: Acetic acid serves as both the solvent and the acid catalyst. The acid protonates the carbonyl groups, activating them for nucleophilic attack, and facilitates the dehydration steps. A slight excess of the dicarbonyl component ensures the complete consumption of the limiting aminoketone.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicates a successful reaction.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Rationale: Neutralization quenches the reaction and ensures the product is in its neutral form for efficient extraction into an organic solvent.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure substituted pyrrole.

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify its structure and molecular weight.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting. It is classified as causing serious eye damage (H318) and may also cause skin and respiratory irritation.[1][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound is a highly functional and synthetically useful building block. Its dual reactivity provides a direct entry into complex nitrogen-containing heterocycles, most notably substituted pyrroles via a Paal-Knorr type condensation. A thorough understanding of its properties, synthetic origins, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this versatile reagent in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one hydrochloride is a versatile bifunctional building block in organic synthesis, possessing both a primary amine and a ketone. This unique structural motif makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry and drug development.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2] This guide provides a comprehensive overview of the synthesis, characterization, safety, and applications of this compound, offering field-proven insights and detailed methodologies for researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
CAS Number 21419-24-9 or 92901-20-7[3]
Appearance Solid[4]
Storage 2-8°C, under inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most common and logical approaches are the Gabriel synthesis and reductive amination.

Gabriel Synthesis: A Robust Method for Primary Amine Formation

The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines, avoiding the over-alkylation that can be problematic in direct amination with ammonia.[5] This method involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Causality Behind Experimental Choices: The use of potassium phthalimide as a surrogate for the ammonia anion (NH₂⁻) is a key aspect of this synthesis. The phthalimide group is a bulky protecting group that prevents multiple alkylations of the nitrogen atom. The subsequent hydrazinolysis is a milder method for deprotection compared to acidic hydrolysis, which may require harsh conditions.

Gabriel Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Hydrazinolysis) cluster_2 Step 3: Salt Formation A Potassium Phthalimide C N-(2-oxobutyl)phthalimide A->C SN2 Reaction B 4-Chlorobutan-2-one B->C D N-(2-oxobutyl)phthalimide F 4-Aminobutan-2-one (free base) D->F Cleavage E Hydrazine Hydrate E->F G 4-Aminobutan-2-one (free base) I This compound G->I Protonation H Hydrochloric Acid H->I

A generalized workflow for the Gabriel synthesis of this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of N-(2-oxobutyl)phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add 4-chlorobutan-2-one to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(2-oxobutyl)phthalimide.

Step 2: Synthesis of this compound

  • Suspend N-(2-oxobutyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[6] In the context of synthesizing 4-Aminobutan-2-one, this would typically involve the reaction of a suitable 1,4-dicarbonyl precursor with an ammonia source, followed by in-situ reduction of the resulting imine.

Causality Behind Experimental Choices: This method is often preferred for its efficiency as it can be performed as a one-pot reaction. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation because it is selective for the reduction of the imine in the presence of the ketone.[6]

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation A 3-Oxobutanal (or equivalent) C Imine Intermediate A->C Condensation B Ammonia Source (e.g., NH4OAc) B->C D Imine Intermediate F 4-Aminobutan-2-one (free base) D->F Reduction E Reducing Agent (e.g., NaBH3CN) E->F G 4-Aminobutan-2-one (free base) I This compound G->I Protonation H Hydrochloric Acid H->I

A generalized workflow for the reductive amination synthesis of this compound.

Experimental Protocol (Representative):

  • Dissolve the 1,4-dicarbonyl precursor (e.g., acetylacetaldehyde or a protected form) and an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol.

  • Adjust the pH of the solution to a weakly acidic range (pH 5-6) to facilitate imine formation.

  • Add a solution of the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by GC-MS or LC-MS).

  • Quench the reaction by carefully adding an acid.

  • Remove the solvent under reduced pressure.

  • Work up the reaction mixture by partitioning between an organic solvent and an aqueous phase.

  • Isolate the free amine and subsequently treat with a solution of hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound. The spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.[1][7]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons. The chemical shifts and splitting patterns will be influenced by the adjacent functional groups.

  • ~2.2 ppm (singlet, 3H): This signal corresponds to the methyl protons (CH₃) adjacent to the carbonyl group.

  • ~3.0 ppm (triplet, 2H): These are the methylene protons (CH₂) adjacent to the carbonyl group.

  • ~3.3 ppm (triplet, 2H): This signal represents the methylene protons (CH₂) adjacent to the ammonium group.

  • ~8.0 ppm (broad singlet, 3H): This broad signal is characteristic of the ammonium protons (-NH₃⁺).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • ~30 ppm: The methyl carbon (CH₃).

  • ~38 ppm: The methylene carbon adjacent to the ammonium group (CH₂-NH₃⁺).

  • ~45 ppm: The methylene carbon adjacent to the carbonyl group (CH₂-C=O).

  • ~208 ppm: The carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretching of the ammonium group (-NH₃⁺)
~2950MediumC-H stretching of the alkyl groups
~1715Strong, SharpC=O stretching of the ketone
~1600MediumN-H bending of the ammonium group
~1400MediumC-H bending of the alkyl groups
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, under electrospray ionization (ESI), the molecular ion of the free base is typically observed.

Expected Mass Spectrum Data (ESI+):

  • [M+H]⁺: The protonated molecular ion of the free base (C₄H₉NO), with an expected m/z of approximately 88.07.

  • Fragmentation: Common fragmentation pathways for aminoketones include alpha-cleavage adjacent to the carbonyl group and the amino group.[10]

Characterization Workflow cluster_0 Spectroscopic Analysis A Synthesized this compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

A logical workflow for the characterization of this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[11][12]

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[13][14] 4-Aminobutan-2-one can act as the amine component in this reaction, leading to the formation of N-substituted pyrroles.

Paal-Knorr Pyrrole Synthesis A 4-Aminobutan-2-one C N-(2-oxobutyl)pyrrole Derivative A->C Condensation B 1,4-Dicarbonyl Compound B->C

Paal-Knorr synthesis of a substituted pyrrole using 4-Aminobutan-2-one.

Synthesis of Substituted Pyridines

The bifunctional nature of 4-Aminobutan-2-one allows for its participation in various condensation reactions to form substituted pyridines. For instance, it can be a component in Hantzsch-type pyridine syntheses or other related cyclization reactions.[15][16]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes serious eye damage (H318).[2]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it under an inert atmosphere.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations. By understanding the synthetic routes and the rationale behind experimental choices, researchers can effectively utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Presumed Biological Activity of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for investigating the biological mechanism of action of 4-Aminobutan-2-one hydrochloride. As of the latest literature review, there is no direct experimental evidence of its biological activity. The proposed mechanisms and experimental designs are based on its structural analogy to the neurotransmitter γ-aminobutyric acid (GABA) and are intended to guide future research.

Introduction

This compound is a small organic molecule featuring a primary amino group and a ketone, classifying it as a gamma-aminoketone.[1] While it is primarily documented as a reagent and intermediate in organic synthesis, its structural similarity to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests a potential for interaction with components of the GABAergic system. This guide outlines a comprehensive, albeit theoretical, investigation into the plausible biological mechanisms of action of this compound, providing a roadmap for researchers to explore its potential as a modulator of GABAergic neurotransmission.

Our central hypothesis is that this compound may exert its biological effects through one or both of the following mechanisms:

  • Inhibition of GABA Transaminase (GABA-T): By acting as an inhibitor of the primary enzyme responsible for GABA degradation, it could lead to an increase in synaptic GABA levels.

  • Direct Interaction with GABA Receptors: It may act as an agonist or antagonist at ionotropic GABAA or metabotropic GABAB receptors, directly influencing neuronal excitability.

This guide will provide detailed, field-proven methodologies to systematically test these hypotheses, complete with the causality behind experimental choices and self-validating protocols.

Part 1: Investigating the Role of this compound as a GABA Transaminase Inhibitor

A logical first step in elucidating the biological activity of a GABA analogue is to assess its impact on GABA metabolism. GABA transaminase (GABA-T) is a key enzyme that catabolizes GABA, and its inhibition is a clinically validated strategy for increasing GABAergic tone.[2]

In Vitro GABA Transaminase Inhibition Assay

The foundational experiment is a direct enzymatic assay to determine if this compound can inhibit GABA-T activity. A common and reliable method is a coupled-enzyme assay that spectrophotometrically measures the product of the GABA-T reaction.

Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay

  • Enzyme Source: Recombinant human GABA transaminase.

  • Assay Principle: This assay measures the reduction of NADP+ to NADPH by succinate semialdehyde dehydrogenase (SSADH), which is coupled to the transamination of GABA by GABA-T. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to GABA-T activity.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6, with 1 mM 2-mercaptoethanol.

    • Substrates: α-ketoglutarate, GABA.

    • Coupling Enzyme: Succinate semialdehyde dehydrogenase (SSADH).

    • Cofactor: NADP+.

    • Test Compound: this compound dissolved in assay buffer.

    • Positive Control: Vigabatrin (a known irreversible inhibitor of GABA-T).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP+, and SSADH in a 96-well UV-transparent plate.

    • Add varying concentrations of this compound to the wells. Include wells with only buffer (negative control) and wells with Vigabatrin (positive control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

    • Initiate the reaction by adding GABA to all wells.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality of Experimental Choices: The use of a coupled-enzyme assay provides a continuous and sensitive measure of enzyme activity. Pre-incubation of the test compound with the enzyme is crucial to identify time-dependent or irreversible inhibitors.

Mechanism of Inhibition Studies

Should this compound demonstrate inhibitory activity, further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Kinetic Analysis of GABA-T Inhibition

  • Procedure:

    • Perform the GABA-T inhibition assay as described above.

    • Vary the concentration of one substrate (e.g., GABA) while keeping the other substrate (α-ketoglutarate) at a saturating concentration.

    • Repeat this for several fixed concentrations of this compound.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

Diagram: Investigating GABA-T Inhibition

GABAT_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action A 4-Aminobutan-2-one HCl B In Vitro GABA-T Assay A->B C IC50 Determination B->C D Kinetic Studies C->D If Active E Lineweaver-Burk Plot D->E F Determine Inhibition Type (Competitive, etc.) E->F

Caption: Workflow for investigating GABA-T inhibition.

Part 2: Assessing Direct Interactions with GABA Receptors

The structural similarity of this compound to GABA also suggests the possibility of direct binding to GABA receptors. This can be investigated through radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Experimental Protocol: GABAA and GABAB Receptor Binding Assays

  • Receptor Source: Commercially available cell membranes expressing specific human recombinant GABAA (e.g., α1β2γ2) or GABAB receptors.

  • Radioligands:

    • For GABAA receptors: [3H]Muscimol (agonist site) or [3H]Flunitrazepam (benzodiazepine site).

    • For GABAB receptors: [3H]GABA or [3H]CGP54626 (antagonist).

  • Procedure:

    • Incubate the receptor membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Causality of Experimental Choices: Using specific radioligands for different binding sites on the GABAA receptor allows for the characterization of the precise binding location of the test compound.

Functional Electrophysiology Assays

If binding is confirmed, the functional consequence of this interaction (i.e., whether the compound is an agonist, antagonist, or allosteric modulator) must be determined. Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing recombinant GABA receptors is a robust method for this.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Receptor Expression: Inject cRNA encoding the desired GABAA or GABAB receptor subunits into Xenopus laevis oocytes.

  • Recording:

    • After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.

  • Agonist Testing:

    • Apply increasing concentrations of this compound to the oocyte and measure the elicited current.

    • Compare the maximal response to that of GABA to determine if it is a full or partial agonist.

  • Antagonist Testing:

    • Apply a fixed concentration of GABA (e.g., the EC50) in the presence and absence of varying concentrations of this compound.

    • A rightward shift in the GABA concentration-response curve indicates competitive antagonism.

  • Allosteric Modulator Testing:

    • Apply a low concentration of GABA (e.g., the EC10) along with varying concentrations of this compound.

    • Potentiation of the GABA-evoked current suggests positive allosteric modulation.

Diagram: Investigating GABA Receptor Interaction

GABAReceptor_Interaction_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity A 4-Aminobutan-2-one HCl B Radioligand Binding Assay (GABAA & GABAB) A->B C Determine Ki B->C D TEVC in Xenopus Oocytes C->D If Binding Confirmed E Characterize Functional Role (Agonist, Antagonist, Modulator) D->E

Caption: Workflow for investigating GABA receptor interaction.

Part 3: In Silico Modeling and Structure-Activity Relationship (SAR) Studies

In parallel with in vitro studies, computational modeling can provide valuable insights into the potential binding modes of this compound and guide the synthesis of more potent analogues.

Molecular Docking

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of GABA-T or the ligand-binding domains of GABA receptors.

Protocol: In Silico Molecular Docking

  • Target Preparation: Obtain the crystal structures of human GABA-T and relevant GABA receptor subtypes from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 4-Aminobutan-2-one and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the target protein.

  • Analysis: Analyze the predicted binding poses, scoring functions, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding site.

Synthesis of Analogues and SAR

Based on the docking results and initial biological data, a focused library of this compound analogues can be synthesized to establish a structure-activity relationship (SAR). Modifications could include:

  • Altering the length of the carbon chain.

  • Introducing substituents on the amino or keto groups.

  • Constraining the molecule's conformation through cyclization.

These analogues would then be subjected to the same in vitro screening cascade to identify compounds with improved potency and selectivity.

Data Summary and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Profile of this compound

AssayEndpointValue
GABA-T InhibitionIC50[Insert Value] µM
GABAA Receptor BindingKi[Insert Value] µM
GABAB Receptor BindingKi[Insert Value] µM
GABAA Receptor FunctionEC50/IC50[Insert Value] µM
GABAB Receptor FunctionEC50/IC50[Insert Value] µM

Conclusion

While this compound is currently recognized for its utility in chemical synthesis, its structural resemblance to GABA warrants a thorough investigation into its potential biological activities. The experimental framework detailed in this guide provides a scientifically rigorous and logical progression for elucidating its mechanism of action within the GABAergic system. By systematically evaluating its effects on GABA transaminase and GABA receptors, researchers can uncover novel pharmacological properties and potentially identify a new lead compound for the development of therapeutics targeting CNS disorders. This hypothetical exploration serves as a foundational blueprint for unlocking the biological potential of this intriguing molecule.

References

A Comprehensive Spectroscopic and Analytical Profile of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] As a gamma-aminoketone, its unique structure serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and an in-depth analysis of the spectral features are presented to facilitate its identification, characterization, and application in a research setting.

Chemical and Physical Properties

This compound is the salt form of 4-Aminobutan-2-one, which enhances its stability and solubility.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₄H₁₀ClNOPubChem[2]
Molecular Weight 123.58 g/mol PubChem[2]
IUPAC Name 4-aminobutan-2-one;hydrochloridePubChem[2]
CAS Number 92901-20-7Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
Storage Temperature 2-8°C in an inert atmosphereSigma-Aldrich[3]

Spectroscopic Analysis Workflow

The structural elucidation of a small organic molecule like this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Aminobutan-2-one HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elemental Elemental Analysis Purification->Elemental Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Elemental->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmCarbon Assignment
Predicted values
~208C=O (Ketone)
~45CH₂ adjacent to NH₃⁺
~38CH₂ adjacent to C=O
~30CH₃

Note: Experimental data for ¹³C NMR of this compound is available but may require an account to view the full spectrum.[4] The provided table shows predicted values based on typical chemical shifts for similar functional groups.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials & Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)[4]

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)[5]

  • Internal standard (e.g., TMS or TSP for D₂O)[5]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard acquisition parameters.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group Assignment
Predicted values
~3400-3000 (broad)N-H stretching (primary ammonium salt)[6]
~2960-2850C-H stretching (aliphatic)
~1715C=O stretching (ketone)[7]
~1600-1400N-H bending

Note: The IR spectrum of the related compound 4-aminobutanal shows a -NH stretching band at 3422 cm⁻¹ and a C=O stretching band at 1734 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials & Instrumentation:

  • This compound sample

  • Potassium Bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): [5]

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a typical range of 4000-400 cm⁻¹.[5]

  • Data Processing: The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peaks:

  • The molecular weight of the free base (4-Aminobutan-2-one) is 87.12 g/mol .[9]

  • In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 88.07.[10][11]

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4-Aminobutan-2-one in a mass spectrometer.

Fragmentation_Pathway Parent [C₄H₉NO + H]⁺ m/z = 88 Fragment1 [C₂H₅N]⁺ m/z = 43 (Loss of CH₃CO) Parent->Fragment1 α-cleavage Fragment2 [C₃H₆NO]⁺ m/z = 73 (Loss of CH₃) Parent->Fragment2 Loss of methyl radical

References

An In-depth Technical Guide to the Solubility and Stability of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Aminobutan-2-one hydrochloride (CAS No. 92901-20-7), a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of specific experimental data in public literature, this document synthesizes established principles of aminoketone chemistry with detailed, field-proven methodologies to empower researchers in their handling, formulation, and analysis of this compound.

Introduction: The Significance of this compound

This compound is a gamma-aminoketone, a class of bifunctional molecules holding promise as versatile building blocks in organic synthesis and medicinal chemistry.[1] The presence of both a primary amine and a ketone functional group within the same molecule allows for a diverse range of chemical transformations. The hydrochloride salt form is typically employed to enhance the compound's crystallinity, stability, and often, its aqueous solubility, facilitating easier handling and storage compared to its free base form.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from ensuring the integrity of stock solutions to designing robust reaction conditions and developing stable pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application.

PropertyValueSource(s)
Chemical Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
Appearance Solid
Storage Inert atmosphere, 2-8°C

Solubility Profile

Predicted Qualitative Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the presence of the polar amine and ketone groups allow for strong hydrogen bonding and ion-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can effectively solvate the cation and anion of the salt.
Non-Polar Toluene, HexaneLow to InsolubleThe high polarity of the hydrochloride salt is incompatible with non-polar solvents.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a reliable approach for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical factor influencing its shelf-life and its suitability for various applications. As a gamma-aminoketone, it is susceptible to specific degradation pathways, particularly those influenced by pH.

pH-Dependent Stability

Aminoketones, particularly β-aminoketones, are known to be unstable under neutral to basic conditions, where they can undergo a retro-Michael (dealumination) reaction. While 4-Aminobutan-2-one is a gamma-aminoketone, the potential for base-catalyzed degradation should be considered. Conversely, the hydrochloride salt is expected to be stable in acidic conditions due to the protonation of the amine group, which prevents it from participating in degradation reactions.

Proposed Degradation Pathway (Hypothetical):

Under basic conditions, the free amine can facilitate intramolecular reactions or intermolecular condensation. A potential degradation pathway could involve self-condensation or cyclization.

G cluster_0 Degradation under Basic Conditions cluster_1 Stability under Acidic Conditions 4-ABH_base 4-Aminobutan-2-one (Free Base) Intermediate Cyclic Intermediate or Self-Condensation Product 4-ABH_base->Intermediate Intramolecular Cyclization or Intermolecular Condensation Degradation_Products Degradation Products Intermediate->Degradation_Products 4-ABH_acid 4-Aminobutan-2-one HCl (Protonated Amine) Stable Stable 4-ABH_acid->Stable

Caption: Proposed pH-dependent stability of 4-Aminobutan-2-one.

Forced Degradation Studies

To comprehensively assess the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential.[4][5][6][7] These studies involve subjecting the compound to stress conditions to accelerate its degradation.

Experimental Protocol for Forced Degradation:

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the samples before HPLC analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[8][9][10]

Workflow for Method Development:

G A Method Development Start B Select Column and Mobile Phase A->B C Optimize Gradient and Flow Rate B->C D Analyze Forced Degradation Samples C->D E Assess Peak Purity and Resolution D->E E->B Co-elution F Method Validation (ICH Guidelines) E->F Successful Separation G Final Stability-Indicating Method F->G

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 4-Aminobutan-2-one hydrochloride (C₄H₁₀ClNO, MW: 123.58 g/mol ).[1] Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document moves beyond a standard operating procedure to deliver a foundational understanding of the material's anticipated thermal behavior. It outlines a robust, self-validating experimental protocol grounded in established standards and explains the scientific rationale behind key methodological choices. By integrating theoretical decomposition pathways with practical analytical guidance, this whitepaper serves as an essential resource for ensuring the accurate and reproducible characterization of the thermal stability and compositional integrity of this compound.

Introduction: Understanding the Analyte and the Technique

1.1. Profile of this compound

This compound is a small organic molecule featuring a ketone and a primary amine functional group, rendered as a salt through the addition of hydrochloric acid.[1][2] It is typically a solid at room temperature.[2] The presence of the hydrochloride salt form is critical, as it significantly influences the compound's thermal stability and decomposition pathway compared to its free base, 4-Aminobutan-2-one.[3] Understanding its thermal properties is paramount for applications in drug development, where stability during storage, formulation, and manufacturing processes is a critical quality attribute.

1.2. The Role of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For a substance like this compound, TGA provides invaluable data on:

  • Thermal Stability: Determining the temperature at which the compound begins to degrade.

  • Compositional Analysis: Quantifying the different components of the material, including volatiles and non-volatile residues.[6][7]

  • Decomposition Kinetics: Providing insights into the rate and mechanism of thermal breakdown.

The output from a TGA experiment is a thermogram, a plot of mass percentage versus temperature, from which quantitative and qualitative information can be derived.[4][7]

Theoretical Framework: Anticipated Thermal Decomposition Pathway

While specific experimental data for this compound is not widely published, a decomposition mechanism can be postulated based on the chemical structure and known behavior of similar amine hydrochlorides and aminoketones.

The thermal decomposition is expected to proceed in distinct stages:

  • Initial Decomposition (Dehydrochlorination): The amine hydrochloride moiety is the most probable initial point of thermal breakdown. Heat will likely provide the energy to break the ionic bond between the protonated amine and the chloride ion, leading to the liberation of hydrogen chloride (HCl) gas. This would result in the formation of the free base, 4-aminobutan-2-one.

  • Decomposition of the Organic Moiety: Following the loss of HCl, the remaining 4-aminobutan-2-one molecule will undergo further degradation. The decomposition of such aminoketones can be complex, potentially involving deamination (loss of NH₃), decarboxylation or decarbonylation, and cleavage of the carbon backbone, producing a variety of smaller volatile gaseous products (e.g., CO, CO₂, H₂O, nitrogen oxides).[8][9]

  • Formation of Residue: Depending on the atmosphere, a final, non-volatile carbonaceous residue (char) might remain at high temperatures, particularly under an inert atmosphere.

This proposed pathway provides a logical framework for interpreting the distinct mass loss steps observed in the TGA thermogram.

Logical Decomposition Flow

G cluster_0 A 4-Aminobutan-2-one HCl (Solid) B Heat (Δ) A->B C Step 1: Dehydrochlorination B->C D HCl (Gas) C->D Mass Loss 1 E 4-Aminobutan-2-one (Intermediate) C->E F Step 2: Organic Decomposition E->F G Volatile Fragments (CO, CO₂, NH₃, H₂O, etc.) F->G Mass Loss 2 H Char Residue (if any) F->H

Caption: Proposed multi-step thermal decomposition pathway for this compound.

A Self-Validating Experimental Protocol

This protocol is designed in accordance with the principles of Good Laboratory Practice (GLP) and established TGA standards such as ASTM E1131 to ensure data integrity and reproducibility.[6][10]

Instrument and Material Preparation
  • Instrument Verification: Before analysis, ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., calcium oxalate for multi-step mass loss verification). This step is crucial for data trustworthiness.

  • Sample Handling: Use a small, representative sample of this compound (typically 5-10 mg). A smaller mass minimizes thermal lag and ensures uniform heating.[7] If the material is not a fine powder, gently grind it to ensure homogeneity. Store the compound under specified inert and dry conditions to prevent premature degradation or moisture absorption.[2]

  • Crucible Selection: Utilize an inert crucible, typically alumina or platinum. The choice of an open crucible is standard to allow evolved gases to escape freely.[11]

  • Atmosphere: Prepare high-purity nitrogen (or another inert gas like argon) and a source of clean, dry air or oxygen. The purge gas flow rate should be precisely controlled (e.g., 20-50 mL/min) to ensure a stable atmosphere and efficient removal of decomposition products.[11]

TGA Method Parameters: Causality and Choices
ParameterRecommended ValueRationale and Justification
Initial Temperature 25-30 °CStarting at ambient temperature allows for the detection of any unbound solvent or moisture, which would appear as an initial mass loss step below ~120 °C.[11]
Final Temperature 600 °C (Inert) / 800 °C (Oxidative)This range ensures the capture of all major decomposition events. A higher final temperature in an oxidative atmosphere is used to ensure complete combustion of any carbonaceous residue.
Heating Rate 10 °C/minThis rate provides an excellent balance between analytical speed and resolution. Slower rates (e.g., 5 °C/min) can better separate closely occurring thermal events, while faster rates (>20 °C/min) can decrease resolution and shift decomposition temperatures higher.
Purge Gas Nitrogen (Run 1), Air (Run 2)Run 1 (Nitrogen): An inert atmosphere is critical for assessing the inherent thermal stability of the compound without the influence of oxidation.[6] Run 2 (Air): An oxidative atmosphere provides information on the combustion properties and is crucial for determining ash content or observing oxidative decomposition pathways.
Data Acquisition Mass, Temperature, TimeContinuous recording of these three parameters is fundamental to the technique.

Experimental Workflow Diagram

TGA_Workflow cluster_prep 1. Preparation Phase cluster_run 2. Analytical Phase cluster_analysis 3. Data Processing & Interpretation Sample Obtain Representative Sample (5-10 mg) Load Load Sample into Crucible Sample->Load Calibrate Verify Instrument Calibration (Mass & Temperature) Program Program Method Parameters (Temp Range, Rate, Atmosphere) Calibrate->Program Place Place Crucible in TGA Furnace Load->Place Place->Program Execute Execute TGA Run Program->Execute Generate Generate Thermogram (Mass vs. Temperature) Execute->Generate DTG Calculate DTG Curve (d(Mass)/dT vs. Temperature) Generate->DTG Analyze Identify & Quantify Mass Loss Steps DTG->Analyze Report Compile Final Report Analyze->Report

Caption: Standardized workflow for the thermogravimetric analysis of a pharmaceutical compound.

Data Interpretation: From Curve to Conclusion

A proper interpretation requires analyzing both the TGA (mass loss) and the first derivative (DTG) curves. The DTG curve plots the rate of mass loss and shows peaks at the temperatures where mass loss is most rapid, helping to resolve overlapping events.[12][13]

Expected Thermogram Features
  • Initial Plateau: A flat region from the start temperature up to the onset of decomposition, indicating the sample is stable in this range.

  • Step 1 (Dehydrochlorination): A distinct mass loss step. The theoretical mass loss for HCl from C₄H₁₀ClNO is calculated as:

    • MW of HCl = 36.46 g/mol

    • MW of C₄H₁₀ClNO = 123.58 g/mol

    • Expected % Mass Loss = (36.46 / 123.58) * 100% ≈ 29.5% A measured mass loss close to this value would strongly support the dehydrochlorination hypothesis.

  • Step 2 (Organic Decomposition): A second, likely broader, mass loss step corresponding to the breakdown of the organic backbone. This step may be complex and show multiple features on the DTG curve.

  • Final Plateau: A final flat region indicating that all volatile components have been removed. Under nitrogen, this may be a non-zero value representing a char residue. In air, this should approach 0% mass if no inorganic fillers are present.

Tabulated Summary of Expected Quantitative Data
Thermal EventOnset Temperature (°C)DTG Peak Temp (°C)Expected Mass Loss (%)Associated Process
Moisture/Solvent Loss 30 - 120~60 - 100Variable (ideally <1%)Desolvation / Drying
Decomposition Step 1 150 - 250~220~29.5%Loss of Hydrogen Chloride (HCl)
Decomposition Step 2 250 - 500Multiple peaks possible~70.5%Decomposition of organic moiety
Final Residue (at 600°C) N/AN/A< 2% (in N₂)Carbonaceous Residue

Note: The temperature ranges are predictive and must be confirmed by experimentation.

Trustworthiness: Addressing Potential Artifacts

Ensuring the integrity of TGA data involves recognizing and mitigating common experimental artifacts.[4][11]

  • Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, which can cause an apparent mass gain. This is corrected by running a blank (empty crucible) under the exact same conditions and subtracting it from the sample curve.[4][11]

  • Sample Ejection: Rapid gas evolution during decomposition can sometimes eject small particles of the sample from the crucible, causing a sudden, sharp mass loss. If this is observed, repeating the analysis with a smaller sample size or covering the crucible with a vented lid is recommended.[11]

  • Atmosphere Control: Leaks in the system can introduce oxygen into an inert atmosphere, leading to misleading results. Regular system checks and maintenance are essential.

Conclusion and Further Steps

This guide establishes a comprehensive methodology for the thermogravimetric analysis of this compound. The anticipated thermal behavior involves a multi-step decomposition, initiated by the loss of hydrogen chloride. The provided protocol, grounded in established standards, offers a reliable path to generating high-quality, reproducible data on the compound's thermal stability and composition.

For an unambiguous confirmation of the proposed decomposition pathway, it is highly recommended to couple the TGA instrument with an evolved gas analysis (EGA) technique, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). These hyphenated techniques would allow for the real-time identification of the gaseous products (like HCl) evolved at each decomposition step, providing definitive evidence to support the mechanistic interpretation.

References

Potential biological activities of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Aminobutan-2-one Hydrochloride

Foreword: Charting a Course for a Novel GABAergic Agent

To the seasoned researcher, the exploration of a novel chemical entity is a journey into the unknown, guided by the compass of structural analogy and mechanistic hypothesis. This compound is one such entity. While not extensively characterized in the annals of pharmacology, its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) presents a compelling starting point for investigation. This guide eschews a simple recitation of sparse existing data. Instead, it adopts the perspective of a senior application scientist, proposing a logical, data-driven framework for elucidating the potential biological activities of this compound. Our central hypothesis is that 4-aminobutan-2-one acts as an inactivator of GABA aminotransferase (GABA-T), a critical enzyme in GABA metabolism. By drawing parallels with established GABA-T inhibitors and outlining a rigorous, self-validating experimental workflow, this document serves as a comprehensive roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

The Central Hypothesis: A Structural Analogue with a Reactive Core

The therapeutic rationale for investigating this compound is anchored in its structural similarity to GABA. As the primary inhibitory neurotransmitter in the mammalian central nervous system, augmenting GABAergic tone is a validated strategy for treating a range of neurological disorders, most notably epilepsy.

A key regulator of GABA concentration in the synapse and surrounding glial cells is GABA aminotransferase (GABA-T), an enzyme that degrades GABA. The clinical success of vigabatrin, an irreversible inhibitor of GABA-T, provides a powerful precedent. Vigabatrin is, in essence, a "suicide" substrate; it is recognized by the enzyme, but its unique chemical structure leads to the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor, thereby irreversibly inactivating the enzyme.

We hypothesize that 4-aminobutan-2-one functions via a similar mechanism. Its aminobutanone backbone makes it a plausible substrate for GABA-T. The presence of a ketone at the 2-position, adjacent to the amine, introduces an electrophilic center that could be critical for covalent modification of the enzyme's active site machinery.

The proposed mechanism of action is visualized below:

GABAT_Inhibition cluster_enzyme GABA-T Active Site cluster_pathway Biological Consequence PLP Pyridoxal Phosphate (PLP) Cofactor SchiffBase Initial Schiff Base Formation PLP->SchiffBase Compound 4-Aminobutan-2-one Compound->SchiffBase Enzyme Binding Tautomerization Tautomerization & Proton Abstraction SchiffBase->Tautomerization Catalytic Process Begins MichaelAddition Covalent Michael Addition Tautomerization->MichaelAddition Reactive Intermediate Formed InactiveEnzyme Irreversibly Inactivated GABA-T MichaelAddition->InactiveEnzyme Covalent Adduct Formation GABA_Degradation GABA Degradation Blocked InactiveEnzyme->GABA_Degradation Inhibits GABA_Levels Synaptic & Glial GABA Levels Increase Neuronal_Inhibition Enhanced Neuronal Inhibition

Figure 1: Hypothesized mechanism for irreversible inhibition of GABA-T by 4-aminobutan-2-one.

A Phased Approach to Experimental Validation

To rigorously test our central hypothesis, a multi-tiered experimental plan is proposed. This workflow is designed to be self-validating, with each phase providing the foundational data necessary to justify proceeding to the next.

Workflow cluster_1 Biochemical Characterization cluster_2 Cellular Target Engagement cluster_3 Preclinical Proof-of-Concept Phase1 Phase 1: In Vitro Enzymatic Assays P1_A Task 1.1: Confirm Time-Dependent Inhibition Phase1->P1_A Phase2 Phase 2: Cell-Based Assays P2_A Task 2.1: Measure GABA Level Changes in Neuronal/Glial Cultures Phase2->P2_A Phase3 Phase 3: In Vivo Pharmacodynamic & Efficacy Studies P3_A Task 3.1: Brain Microdialysis for GABA Measurement Phase3->P3_A P1_B Task 1.2: Determine Ki and kinact P1_A->P1_B P1_C Task 1.3: Assess Selectivity vs. Other PLP-Enzymes P1_B->P1_C P1_C->Phase2 Positive Data Justifies Next Phase P2_B Task 2.2: Assess Cellular Viability P2_A->P2_B P2_B->Phase3 Positive Data Justifies Next Phase P3_B Task 3.2: Efficacy in Animal Models of Seizure (e.g., PTZ, MES) P3_A->P3_B

Figure 2: A phased experimental workflow for validating the biological activity of 4-aminobutan-2-one.
Phase 1: In Vitro Enzymatic Characterization

The primary objective of this phase is to confirm direct, time-dependent, and irreversible inhibition of GABA-T.

Protocol 2.1.1: GABA-T Inhibition Assay

  • Source Enzyme: Utilize recombinant human GABA-T or GABA-T purified from porcine or bovine brain.

  • Assay Principle: A common method is a coupled-enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then coupled to the glutamate dehydrogenase (GDH) reaction, which reduces NAD⁺ to NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.

  • Experimental Setup:

    • Pre-incubate GABA-T with varying concentrations of this compound for different time intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate the reaction by adding the substrates (GABA and α-ketoglutarate) and the coupling enzyme system (GDH, NAD⁺).

    • Measure the rate of change in absorbance at 340 nm.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. For an irreversible inhibitor, this should yield a series of parallel lines. The apparent first-order rate constant (kobs) can be determined from the slope of these lines.

Table 1: Expected Data from Time-Dependent Inhibition Assay

Inhibitor Conc. (µM)Pre-incubation Time (min)Remaining Activity (%)kobs (min-1)
100100Calculated
1075
3040
500100Calculated
1045
3010
1000100Calculated
1020
30<5

By replotting the calculated kobs values against the inhibitor concentration, the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki) can be determined. These parameters are crucial for quantifying the inhibitor's potency.

Phase 2: Cellular Target Engagement

This phase aims to confirm that the enzymatic inhibition observed in vitro translates to a functional increase in GABA levels in a cellular context.

Protocol 2.2.1: Measurement of GABA in Cell Culture

  • Cell System: Use primary cortical neurons, astrocyte cultures, or co-cultures, as both cell types are involved in GABA metabolism.

  • Treatment: Expose cell cultures to a dose-range of this compound for a specified time (e.g., 24 hours). Include a positive control (vigabatrin) and a vehicle control.

  • Sample Preparation: After incubation, wash the cells with ice-cold PBS and lyse them to release intracellular contents.

  • Quantification: Analyze GABA concentrations in the cell lysates using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS/MS).

  • Data Analysis: Normalize GABA concentrations to total protein content in each sample. Compare the GABA levels in treated groups to the vehicle control.

Table 2: Hypothetical Results from Cellular GABA Assay

Treatment GroupConcentration (µM)Mean GABA Level (pmol/mg protein)% Increase vs. Vehicle
Vehicle-150.5 ± 12.3-
4-Aminobutan-2-one10225.8 ± 20.150%
4-Aminobutan-2-one50451.3 ± 35.6200%
4-Aminobutan-2-one100600.1 ± 42.9299%
Vigabatrin (Control)50480.2 ± 38.4219%

A significant, dose-dependent increase in intracellular GABA would provide strong evidence of target engagement in a biological system.

Phase 3: In Vivo Pharmacodynamics and Efficacy

The final preclinical phase assesses whether the compound can cross the blood-brain barrier, engage its target in vivo, and produce a therapeutically relevant effect.

Protocol 2.3.1: Anticonvulsant Efficacy in a Rodent Seizure Model

  • Animal Model: The pentylenetetrazole (PTZ)-induced seizure model is a standard screening test for anticonvulsant drugs. PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures.

  • Dosing: Administer this compound (e.g., via intraperitoneal injection) to rodents at various doses and pre-treatment times before the PTZ challenge.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record seizure latency (time to first seizure) and seizure severity (using a standardized scoring system). Protection is defined as the absence of tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose required to protect 50% of the animals).

Selectivity and Off-Target Considerations

A critical aspect of drug development is ensuring target selectivity. GABA-T is a member of a large family of PLP-dependent enzymes. Therefore, it is essential to assess the activity of 4-aminobutan-2-one against other key aminotransferases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Lack of significant activity against these enzymes would be a favorable characteristic, suggesting a lower potential for off-target effects, particularly concerning liver function.

Conclusion and Future Directions

The structural features of this compound present a compelling, mechanistically-driven hypothesis for its potential as an irreversible inhibitor of GABA aminotransferase. The phased experimental plan outlined in this guide provides a rigorous and logical pathway to validate this hypothesis, moving from biochemical confirmation to cellular target engagement and finally to preclinical proof-of-concept. Positive results from these studies would establish 4-aminobutan-2-one as a viable lead candidate for the development of novel therapeutics for epilepsy and potentially other neurological conditions characterized by a GABAergic deficit. The journey from a structural hypothesis to a clinical candidate is long, but the foundational steps detailed herein provide the map and the compass for the first leg of that expedition.

In silico modeling of 4-Aminobutan-2-one hydrochloride interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Aminobutan-2-one Hydrochloride Interactions

**Executive Summary

This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of this compound, a small molecule with potential pharmacological relevance. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind each strategic choice in the computational workflow, from initial target hypothesis to dynamic simulation and pharmacophore modeling. We detail a self-validating system of protocols designed to build a robust, data-driven hypothesis of the molecule's binding behavior. This guide is structured to empower researchers to not only replicate these methods but also to adapt them to their own small molecule discovery programs.

Introduction: Deconstructing this compound for In Silico Analysis

This compound is a small organic molecule whose structure warrants computational investigation for potential bioactivity.[1] Its key features—a primary amine and a ketone functional group—are prevalent in numerous known pharmacologically active agents. In silico modeling serves as a powerful, resource-efficient preliminary step to decode its potential interactions with biological macromolecules. This approach allows us to generate testable hypotheses regarding its mechanism of action, thereby guiding and prioritizing subsequent, resource-intensive experimental validation.

This guide presents a cohesive and logically sequenced in silico workflow. Each phase is designed to build upon the last, creating a progressively refined model of the molecule's behavior at a putative target site.

A Strategic Workflow for Molecular Interaction Modeling

A multi-faceted computational strategy is essential for a thorough analysis. By integrating orthogonal techniques, we can cross-validate findings at each step, significantly increasing the confidence in our final predictions. The workflow progresses from a broad, hypothesis-driven target selection to a highly refined, dynamic analysis of the ligand-protein complex.

G Figure 1: Integrated In Silico Investigation Workflow cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Feature Abstraction T_ID Target Hypothesis Generation LP Ligand & Receptor Preparation T_ID->LP Select PDB Structure Dock Molecular Docking LP->Dock Pose Pose Analysis & Selection Dock->Pose Rank by Scoring Function MD Molecular Dynamics (MD) Simulation Pose->MD Input Best Pose Traj Trajectory Analysis (RMSD, RMSF) MD->Traj Evaluate Stability Pharm Pharmacophore Modeling Traj->Pharm Identify Key Interactions Valid Model Validation Pharm->Valid Test with Decoys

Caption: A multi-phase workflow ensuring a rigorous and validated in silico analysis.

Phase 1: Target Hypothesis and System Preparation

Expertise-Driven Target Selection

The critical first step is identifying a plausible protein target. Lacking direct experimental data for 4-Aminobutan-2-one, we employ a structure-based hypothesis. The molecule is a structural analog of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. A logical and high-value target is therefore GABA aminotransferase (GABA-AT) , the key enzyme responsible for GABA degradation. Inhibiting GABA-AT increases synaptic GABA concentrations, a clinically validated mechanism for anticonvulsant therapies. For this guide, we will use the high-resolution crystal structure of human GABA-AT, available from the Protein Data Bank (PDB ID: 2YJ8).

Protocol: Ligand and Receptor Structure Preparation

Objective: To prepare high-quality, chemically accurate 3D structures of the ligand and receptor for subsequent computational analysis.

Methodology:

  • Receptor Preparation (GABA-AT):

    • Acquisition: Download the PDB structure file (2YJ8).

    • Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-protein entities, including water molecules, co-crystallized ligands, and ions. The integrity of the protein structure is paramount.

    • Protonation and Repair: Add hydrogen atoms appropriate for a physiological pH (approx. 7.4). Check for and repair any missing side-chain atoms or backbone breaks.

    • Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER or Gasteiger).

    • Output: Save the cleaned, prepared receptor structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[2][3]

  • Ligand Preparation (4-Aminobutan-2-one HCl):

    • Structure Generation: Construct the 2D structure of 4-Aminobutan-2-one in a chemical drawing tool.

    • 3D Conversion & Protonation: Convert the 2D sketch to a 3D structure. Given it is a hydrochloride salt, ensure the primary amine is protonated (-NH3+).

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable starting conformation.

    • Output: Save the final 3D ligand structure in the PDBQT format.

Phase 2: Molecular Docking for Binding Pose Prediction

Rationale for Docking Algorithm Selection

Molecular docking predicts the orientation and conformation of a ligand within a protein's binding site. We select AutoDock Vina for this task due to its widespread validation, computational efficiency, and robust scoring function that approximates binding affinity.[4][5] It employs a sophisticated iterated local search global optimizer, making it effective for exploring the ligand's conformational space.[6]

Protocol: Docking Simulation

Objective: To predict the most likely binding poses of 4-Aminobutan-2-one in the GABA-AT active site and estimate the binding affinity.

Methodology:

  • Define the Search Space: The binding site of GABA-AT is well-defined around its pyridoxal-5'-phosphate (PLP) cofactor. Define a grid box (search space) centered on this active site, ensuring its dimensions are large enough to accommodate the ligand in various orientations.

  • Configuration: Create a configuration file specifying the file paths for the prepared receptor and ligand, the center coordinates of the grid box, and its dimensions (in Angstroms).

  • Execution: Run the AutoDock Vina simulation from the command line. The program will generate multiple binding poses, ranked by their calculated binding affinity scores.

  • Pose Analysis:

    • Visualize the top-ranked poses within the receptor's active site.

    • Critically examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) for chemical plausibility. The best pose should exhibit chemically sensible interactions with key active site residues.

Data Presentation: Predicted Binding Modes
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
1-6.1GLU270, SER183, TYR1923
2-5.7TRP145, PHE190, SER1832
3-5.4ASP241, ARG445, TYR752
Table 1. Summary of hypothetical docking results for 4-Aminobutan-2-one with GABA-AT.

Phase 3: Assessing Dynamic Stability with MD Simulations

The Need for Dynamic Validation

Docking provides a static, time-independent snapshot. Biological systems, however, are inherently dynamic. Molecular Dynamics (MD) simulation is essential to assess the stability of the predicted binding pose over time, accounting for the flexibility of both the protein and the ligand. We utilize GROMACS , a high-performance and widely adopted MD engine.[7][8][9][10]

Protocol: MD Simulation Workflow

Objective: To evaluate the structural stability and interaction dynamics of the top-ranked 4-Aminobutan-2-one-GABA-AT complex.

G Figure 2: Molecular Dynamics Simulation Protocol Prep 1. System Preparation (Solvation & Ionization) Min 2. Energy Minimization (Remove Steric Clashes) Prep->Min NVT 3. NVT Equilibration (Stabilize Temperature) Min->NVT NPT 4. NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Prod 5. Production MD (Generate Trajectory) NPT->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: A standard, robust protocol for preparing and running an MD simulation.

Methodology:

  • System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box. Solvate the box with a realistic water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge and mimic physiological ionic strength.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any unfavorable steric contacts introduced during setup.

  • Equilibration: Conduct two sequential equilibration phases:

    • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the system density to relax to a stable value.

  • Production Run: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

  • Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): A stable RMSD for the ligand and protein backbone indicates the complex is not dissociating or undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds throughout the simulation.

Phase 4: Pharmacophore Modeling for Feature Abstraction

Rationale: Identifying the "Essence" of Binding

Pharmacophore modeling distills the complex 3D interaction data into a simple, abstract representation of the key chemical features required for binding. This model is not just a summary; it is a powerful tool for virtual screening to find novel chemical scaffolds or for guiding the optimization of the current ligand.[11][12][13][14][15]

Protocol: Ligand-Based Pharmacophore Generation

Objective: To create a 3D pharmacophore model from the stable, bioactive conformation of 4-Aminobutan-2-one observed during the MD simulation.

Methodology:

  • Conformation Extraction: Cluster the ligand conformations from the stable portion of the MD trajectory and select a representative, low-energy conformation.

  • Feature Identification: Annotate the key chemical features on this bioactive conformation. For 4-Aminobutan-2-one, these are:

    • A positive ionizable feature (the protonated amine).

    • A hydrogen bond acceptor (the ketone oxygen).

    • A hydrophobic feature (the aliphatic backbone).

  • Model Generation: Create a 3D model that defines the spatial relationships (distances and angles) between these identified features.

  • Trustworthiness via Validation: A pharmacophore model is only useful if it can distinguish active compounds from inactive ones. It must be validated by screening it against a test database containing known GABA-AT inhibitors (actives) and a set of decoy molecules with similar physical properties but different topology. A high enrichment factor indicates a predictive model.

G Figure 3: Conceptual Pharmacophore Model PI Positive Ionizable HBA H-Bond Acceptor PI->HBA d1 HY Hydrophobic PI->HY d3 HBA->HY d2

Caption: An abstract 3D representation of key chemical features for binding.

Conclusion and Path Forward

This guide has detailed a rigorous, multi-step in silico workflow for characterizing the potential interactions of this compound with its hypothesized target, GABA-AT. By systematically applying molecular docking, MD simulations, and pharmacophore modeling, we have constructed a scientifically grounded hypothesis of its binding mode and dynamic behavior. The resulting pharmacophore model provides a clear roadmap for future drug discovery efforts.

The computational findings presented here are predictive and require experimental validation. The immediate next steps should include:

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity (IC50) of this compound against purified GABA-AT.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs guided by the pharmacophore model to probe the importance of each feature.

  • Virtual Screening Campaigns: To use the validated pharmacophore model to screen large chemical libraries for novel, structurally diverse GABA-AT inhibitor candidates.

References

The Synthesis and Characterization of 4-Aminobutan-2-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthetic pathways, chemical properties, and analytical validation of a versatile building block in medicinal chemistry.

Abstract

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] Featuring both a primary amine and a ketone, it serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The narrative delves into the plausible synthetic methodologies, the rationale behind experimental choices, and detailed protocols for its preparation and characterization.

Introduction

Gamma-aminoketones are a class of organic molecules that possess both an amino group and a ketone functionality separated by a two-carbon bridge. This unique structural arrangement makes them highly versatile synthons in organic chemistry. 4-Aminobutan-2-one, as a primary gamma-aminoketone, is a valuable building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in many biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to laboratory use and storage.[1] This guide will explore the key synthetic strategies for obtaining this compound and the analytical techniques required for its structural verification.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminobutan-2-one and its hydrochloride salt is presented in Table 1.

Property4-Aminobutan-2-oneThis compoundReference(s)
Molecular Formula C4H9NOC4H10ClNO[2][3]
Molecular Weight 87.12 g/mol 123.58 g/mol [2][3]
CAS Number 23645-04-792901-20-7, 21419-24-9[2][4]
Appearance Colorless liquid or white crystalSolid[1]
Solubility Soluble in water, alcohol, and etherEnhanced solubility in polar solvents[1]
Storage Temperature -Inert atmosphere, 2-8°C[4]

Synthetic Methodologies: A Strategic Overview

While a singular, seminal "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis can be approached through several established and logical organic chemistry transformations. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale, and the need for specific protecting group strategies. This section will detail three plausible and field-proven synthetic pathways.

G cluster_0 Synthetic Pathways cluster_1 Key Intermediates / Target Starting Materials Starting Materials 4-Halobutan-2-one 4-Halobutan-2-one (e.g., 4-Chlorobutan-2-one) 4-Aminobutan-2-one 4-Aminobutan-2-one 4-Halobutan-2-one->4-Aminobutan-2-one Amination (e.g., NH3 or Gabriel Synthesis) 4-Nitrobutan-2-one 4-Nitrobutan-2-one 4-Nitrobutan-2-one->4-Aminobutan-2-one Reduction (e.g., Catalytic Hydrogenation) Protected Amino Acid Derivative Protected Amino Acid Derivative Protected Amino Acid Derivative->4-Aminobutan-2-one Modification & Deprotection 4-Aminobutan-2-one HCl 4-Aminobutan-2-one HCl 4-Aminobutan-2-one->4-Aminobutan-2-one HCl Acidification (HCl)

Figure 1: Overview of primary synthetic routes to this compound.

Synthesis via Amination of 4-Halobutan-2-ones

A direct and logical approach to the synthesis of 4-aminobutan-2-one involves the nucleophilic substitution of a halogen atom from a suitable precursor. 4-Chloro-2-butanone is a commercially available and commonly used starting material for this purpose.

Causality of Experimental Choices:

  • Choice of Aminating Agent: While direct amination with ammonia is feasible, it often leads to over-alkylation, producing secondary and tertiary amines as byproducts. To circumvent this, the Gabriel synthesis is a more controlled alternative.[5] This method utilizes potassium phthalimide as an ammonia surrogate, which, after alkylation, can be cleaved to yield the primary amine exclusively.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) is typically chosen to dissolve the ionic phthalimide salt and the alkyl halide, facilitating the SN2 reaction.

  • Cleavage of the Phthalimide: Hydrazine hydrate is commonly employed for the hydrazinolysis of the N-alkylphthalimide intermediate. This method is generally milder than acidic or basic hydrolysis and results in the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration.

Experimental Protocol (Representative - Gabriel Synthesis):

  • Alkylation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF. To this suspension, add 4-chlorobutan-2-one (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of N-substituted Phthalimide: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-oxobutyl)phthalimide.

  • Hydrazinolysis: Dissolve the crude N-(2-oxobutyl)phthalimide in ethanol and add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Isolation of the Free Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain crude 4-aminobutan-2-one.

  • Salt Formation: Dissolve the crude 4-aminobutan-2-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete. Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis via Reduction of 4-Nitrobutan-2-one

The reduction of a nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. This pathway involves the initial preparation of 4-nitrobutan-2-one, followed by its catalytic reduction.

Causality of Experimental Choices:

  • Synthesis of 4-Nitrobutan-2-one: This precursor can be synthesized via a Michael addition of the enolate of acetone to nitroethylene. The use of a mild base is crucial to generate the enolate without promoting self-condensation of acetone.

  • Reduction Method: Catalytic hydrogenation is the preferred method for the reduction of the nitro group due to its high efficiency and clean reaction profile.[6] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used. The reaction is typically carried out under a hydrogen atmosphere.

  • Solvent for Reduction: A protic solvent like ethanol or methanol is generally used for catalytic hydrogenation as it can help to protonate the intermediate nitroso and hydroxylamine species.

Experimental Protocol (Representative):

  • Synthesis of 4-Nitrobutan-2-one: In a flask cooled to 0-5°C, add acetone and a catalytic amount of a suitable base (e.g., sodium hydroxide). Slowly add nitroethylene to this solution while maintaining the low temperature. Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature. Neutralize the reaction with a dilute acid and extract the product with an organic solvent. Purify the crude 4-nitrobutan-2-one by distillation or chromatography.

  • Catalytic Hydrogenation: Dissolve 4-nitrobutan-2-one in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up and Salt Formation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutan-2-one. Proceed with the salt formation as described in the previous method.

G cluster_0 Synthesis & Purification Workflow Start Start Reaction Chosen Synthetic Route (e.g., Gabriel Synthesis or Nitro Reduction) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification_Intermediate Purification of Free Base (Distillation or Chromatography) Workup->Purification_Intermediate Salt_Formation Dissolution in Anhydrous Solvent & Addition of HCl Purification_Intermediate->Salt_Formation Isolation Filtration & Washing Salt_Formation->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product 4-Aminobutan-2-one HCl Drying->Final_Product

Figure 2: General experimental workflow for the synthesis and isolation of this compound.

Synthesis via Protected Amino Acid Derivatives

For applications requiring high enantiopurity, a synthesis starting from a chiral precursor, such as a protected amino acid, can be employed. This route often involves the use of protecting groups to mask the amine functionality during chemical transformations.

Causality of Experimental choices:

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[7]

  • Carbon-Carbon Bond Formation: The protected amino acid can be converted into a more reactive species, such as an acyl chloride or a Weinreb amide, to facilitate the introduction of the methyl ketone moiety.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. If HCl is used for deprotection, the hydrochloride salt is formed in situ.

Experimental Protocol (Representative):

  • Preparation of N-Boc-β-alanine methyl ester: Commercially available N-Boc-β-alanine is esterified using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

  • Formation of the Methyl Ketone: The methyl ester can be reacted with a methyl organometallic reagent, such as methylmagnesium bromide, to form the ketone. Alternatively, conversion to a Weinreb amide followed by reaction with a methyl Grignard reagent provides a more controlled route to the ketone.

  • Deprotection and Salt Formation: The resulting N-Boc-4-aminobutan-2-one is dissolved in a suitable solvent like dioxane or diethyl ether and treated with a solution of 4 M HCl in dioxane.[8] The reaction is typically stirred at room temperature until deprotection is complete (monitored by TLC). The precipitated this compound is then isolated by filtration.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial for ensuring its purity and identity. A combination of spectroscopic techniques is employed for this purpose.

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the methyl group (singlet, ~2.2 ppm), two methylene groups (triplets, ~3.0-3.5 ppm), and the ammonium protons (broad singlet).
¹³C NMR Resonances for the carbonyl carbon (~208 ppm), the methyl carbon (~30 ppm), and the two methylene carbons.
FT-IR Characteristic absorption bands for the C=O stretch (~1715 cm⁻¹), N-H stretching of the ammonium salt (broad, ~2800-3200 cm⁻¹), and C-N stretching.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 88.07.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic routes. The choice of a particular method will be dictated by factors such as the availability of starting materials, desired scale, and purity requirements. The amination of 4-halobutan-2-ones and the reduction of 4-nitrobutan-2-one represent robust and scalable approaches. For stereospecific applications, syntheses originating from chiral amino acid precursors are preferred. Thorough analytical characterization using NMR, FT-IR, and mass spectrometry is essential to confirm the structure and purity of the final product. This guide provides a foundational understanding for researchers to confidently synthesize and utilize this important chemical building block in their drug discovery and development endeavors.

References

Safety, handling, and disposal of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Disposal of 4-Aminobutan-2-one Hydrochloride

For research scientists and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides a detailed examination of the safety protocols, handling procedures, and disposal methods for this compound. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide a framework of understanding, explaining the causality behind each recommendation to foster a self-validating system of safety in your laboratory.

Core Hazard Identification and Physicochemical Profile

A foundational understanding of a compound's properties is the first step in safe handling. This compound is a solid organic compound that, while essential in certain synthetic pathways, presents notable hazards that must be managed with diligence.[1]

Physicochemical Data

A summary of the key identifiers and properties for this compound is presented below for rapid reference.

PropertyValueSource(s)
IUPAC Name 4-aminobutan-2-one;hydrochloride[2]
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
CAS Number 92901-20-7, 21419-24-9[1]
Physical Form Solid[1]
InChI Key CRYWPNCOLVABFJ-UHFFFAOYSA-N[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified with the following primary hazards.[1][2] It is crucial to internalize these risks not as abstract warnings, but as predictors of potential laboratory incidents.

  • Skin Irritation (Category 2): Causes skin irritation.[2] This is a direct result of the compound's chemical reactivity with biological tissues. Prolonged or repeated contact can lead to inflammation and discomfort.

  • Serious Eye Damage/Eye Irritation (Category 1 / 2A): Causes serious eye damage or irritation.[1][2] The hydrochloride salt form can be particularly aggressive to the sensitive tissues of the eye, potentially leading to irreversible damage. The "Danger" signal word and H318 hazard statement found on some safety data sheets underscore this significant risk.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3] As a fine solid, the compound can become airborne, and inhalation of dust can irritate the mucous membranes of the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. When this is not possible, we rely on a combination of engineering controls and robust PPE to create a safe working environment.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should occur in a well-ventilated area.[3][4] For any procedure that could generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[4][5] This is a critical step to prevent respiratory exposure.

  • Safety Infrastructure: Ensure that a fully functional eyewash station and safety shower are immediately accessible in the vicinity of the workstation.[3][4] Their proximity is non-negotiable and can be the determining factor in mitigating the severity of an accidental exposure.

Personal Protective Equipment: A Self-Validating Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. Each component must be inspected before use to ensure its integrity.[6]

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[4] This protects against dust particles and splashes.
Face ShieldRecommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[4][5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are appropriate.[7] Always check the manufacturer's compatibility data. Inspect gloves for any signs of degradation or puncture before use.[6]
Lab CoatA flame-resistant lab coat with full-length sleeves is required to protect skin from accidental contact.[5][7]
Respiratory Protection NIOSH-approved RespiratorRequired when engineering controls are insufficient or during emergency situations. Use must follow a comprehensive respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

Protocols for Safe Handling and Storage

A systematic, step-by-step approach to handling minimizes risk and ensures reproducibility and safety.

Experimental Workflow: Handling the Solid Compound
  • Pre-Handling Verification: Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[4] Ensure the work area is clean and that all necessary PPE and spill containment materials are readily available.[4]

  • Engineering Control Confirmation: Verify that the chemical fume hood is functioning correctly before proceeding.[4]

  • Aliquotting and Weighing: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use tools like spatulas or tongs to minimize direct contact.[5] Avoid any actions that could generate dust.

  • Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly, even if gloves were worn.[3][5][8] Do not eat, drink, or smoke in the laboratory area.[6][8]

  • Decontamination: Clean all equipment and the work surface after use.

Storage Requirements

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

  • Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is between 2-8°C under an inert atmosphere.

  • Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents and acids.[8] Store away from sources of ignition.[3]

  • Security: For regulated environments, it may be necessary to store the compound in a locked cabinet or area accessible only to authorized personnel.[8]

Visualization of Handling Workflow

The following diagram outlines the logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Read SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment & Work Area handle2->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Emergency and First Aid Procedures

Preparedness is key to effectively managing laboratory incidents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][8] If the person feels unwell, call a poison center or doctor.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[8] Rinse the skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: This is a critical exposure route. Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[8] Immediate medical attention from an ophthalmologist is required.[9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison center or doctor immediately.[8]

Accidental Release Measures (Spills)

In the event of a spill, a calm and methodical response is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Control and Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup: Use an inert, absorbent material like sand or vermiculite to sweep up the spilled solid.[3][11] Avoid generating dust. Place the absorbed material into a suitable, labeled container for disposal.[3][11]

  • Ventilation and Decontamination: Ensure the area is well-ventilated. Clean the spill area thoroughly once the material has been removed.

Visualization of Spill Response

This diagram illustrates the decision-making process for responding to a spill.

G start Spill Occurs alert Alert Colleagues & Assess Spill Size start->alert ppe Don Additional PPE (e.g., Respirator) alert->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report Incident decon->report

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

The final stage of the chemical lifecycle, disposal, must be conducted with as much rigor as its handling. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Container Disposal: Empty containers are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[4] The rinsate must be collected and disposed of as hazardous waste.[4]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The responsible use of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and emergency preparedness into every workflow, scientists can ensure both personal safety and the integrity of their scientific endeavors. This guide serves as a technical framework, but a true culture of safety is built upon the daily commitment of every individual in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobutan-2-one hydrochloride is a small organic molecule of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[5]
Molecular Weight 123.58 g/mol
CAS Number 21419-24-9
Appearance Solid
Solubility Soluble in water and methanol.[6]

Note: The hydrochloride salt form enhances stability and solubility in aqueous solutions compared to the free base.[7]

Analytical Strategy: A Multi-Modal Approach

Due to the lack of a strong chromophore and its polar nature, direct analysis of 4-aminobutan-2-one can be challenging. Therefore, a multi-modal approach is recommended, often involving derivatization to enhance detectability. The primary recommended techniques are High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and purity assessment.

Method Selection Rationale
  • HPLC-UV with Pre-column Derivatization: This is a widely accessible and robust technique for routine quality control. Derivatization with an agent that introduces a chromophore allows for sensitive UV detection.

  • GC-MS with Derivatization: This method offers high sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification. Derivatization is necessary to increase the volatility of the analyte.

  • NMR Spectroscopy: Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself, by using a certified internal standard.

Experimental Workflows

Overall Analytical Workflow

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methodologies cluster_data Data Analysis & Reporting Sample Test Sample Solvent Dissolution in Diluent Sample->Solvent Standard Reference Standard Standard->Solvent HPLC HPLC-UV (Derivatization) Solvent->HPLC Inject GCMS GC-MS (Derivatization) Solvent->GCMS Inject NMR NMR Solvent->NMR Analyze Quant Quantification HPLC->Quant GCMS->Quant Confirm Structural Confirmation NMR->Confirm Report Final Report Quant->Report Confirm->Report

Caption: Overall analytical workflow for this compound.

Protocol 1: Quantitative Analysis by HPLC-UV with Pre-column Derivatization

This protocol describes a method for the quantification of this compound using HPLC with UV detection after derivatization with o-phthalaldehyde (OPA). OPA reacts with the primary amine in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (3-MPA), Boric acid, Sodium hydroxide, this compound reference standard.

Solutions Preparation
  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water.

  • OPA Derivatization Reagent: Dissolve 100 mg of OPA in 10 mL of methanol. Add 200 µL of 3-MPA and 2 mL of 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

Derivatization and HPLC Procedure

HPLC Derivatization Workflow Start Standard/Sample Solution Mix Add OPA Reagent Start->Mix React Incubate at RT (2 min) Mix->React Inject Inject into HPLC React->Inject Analyze Chromatographic Separation & Detection Inject->Analyze

Caption: HPLC pre-column derivatization workflow.

  • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.[8]

  • Allow the reaction to proceed for 2 minutes at room temperature.[8]

  • Inject 20 µL of the resulting mixture into the HPLC system.[8]

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution: 0-10 min: 20-80% B 10-12 min: 80% B 12-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 338 nm
Injection Volume 20 µL
Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][9]

  • Specificity: Demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%.

Protocol 2: Quantitative Analysis by GC-MS with Derivatization

This protocol is suitable for sensitive quantification and identification of this compound. Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to increase volatility.

Instrumentation and Materials
  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Reagents: Dichloromethane (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), this compound reference standard.

Standard and Sample Preparation
  • Standard and Sample Preparation: Prepare stock and working solutions of the standard and sample in a volatile solvent like methanol, similar to the HPLC method.

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous dichloromethane and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Conditions
ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Data Analysis
  • Quantification: Use a characteristic ion of the derivatized analyte for quantification in SIM mode to enhance sensitivity and selectivity.

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard.

Protocol 3: Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.

Instrumentation and Materials
  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: 5 mm NMR tubes.

  • Deuterated Solvents: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD).

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O).[8]

  • Transfer the solution to an NMR tube.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would correspond to the methyl, methylene, and amine protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbonyl, methyl, and methylene carbons.[10]

  • 2D NMR (COSY, HSQC): These experiments can be performed to confirm the connectivity of protons and carbons, providing definitive structural elucidation.

Expected Spectral Features

The chemical shifts will be dependent on the solvent used. In D₂O, the amine protons will exchange with deuterium and may not be observed. The expected signals would be: a singlet for the methyl group, and two triplets for the two methylene groups.

Trustworthiness and Method Validation

The reliability of any analytical data is contingent upon the validation of the method.[2][3][9] All protocols described herein must be validated for their intended purpose.[1][4] This involves providing documented evidence that the method is suitable for its intended use.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[1]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification and characterization of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPLC-UV), high sensitivity (GC-MS), or definitive structural confirmation (NMR). Proper method validation is paramount to ensure the generation of reliable and accurate data in a regulated environment.[2][4][9]

References

Development of a Stability-Indicating HPLC-UV Method for the Quantification of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Application Note & Protocol

Author: Gemini, Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-Aminobutan-2-one hydrochloride. Due to the compound's polar nature and lack of a strong chromophore, this guide explores several chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, culminating in a recommended protocol. Furthermore, a pre-column derivatization approach is presented as a viable alternative for enhanced sensitivity and retention. The methodologies are described in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals. All procedures are in accordance with ICH Q2(R1) guidelines for analytical method validation.[1][2][3][4]

Introduction

This compound is a small, polar molecule with the chemical formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol .[5][6][7] Its structure, containing a primary amine and a ketone functional group, presents unique challenges for chromatographic analysis. The high polarity of the molecule leads to poor retention on traditional reversed-phase columns, while its weak UV absorbance complicates detection at typical wavelengths.

This application note addresses these challenges by providing a systematic approach to developing a reliable HPLC-UV method. We will explore the rationale behind selecting appropriate chromatographic conditions, including stationary phase, mobile phase composition, and detector settings.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular Formula C₄H₁₀ClNOPubChem[5]
Molecular Weight 123.58 g/mol PubChem[5][6][7]
Chemical Structure CC(=O)CCN.ClPubChem[5]
Predicted XlogP -1.1PubChem[8]
UV Absorbance Weak, expected at low wavelengths (<220 nm) due to the ketone carbonyl group.General chemical principles
pKa Estimated to be around 9-10 for the primary amine.General chemical principles

The low XlogP value confirms the high hydrophilicity of the compound, predicting poor retention in reversed-phase chromatography.[9][10] The primary amine's pKa suggests it will be protonated at acidic to neutral pH, making it a cationic species.

Chromatographic Method Development Strategies

Given the challenges associated with this compound, several chromatographic approaches were considered.

Reversed-Phase Chromatography (RPC)

Standard C18 and C8 columns typically fail to provide adequate retention for highly polar compounds like this compound.[9][10][11] To overcome this, polar-embedded or polar-endcapped columns can be utilized.[12] These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds.[13][14][15][16] It utilizes a polar stationary phase (e.g., bare silica, amino, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13] In HILIC, a water-enriched layer is formed on the stationary phase surface, and analytes partition between this layer and the bulk mobile phase.[15] More polar analytes are more strongly retained.[15]

Ion-Pair Chromatography (IPC)

IPC is a technique used to enhance the retention of ionic or ionizable compounds on reversed-phase columns.[17][18] An ion-pairing agent, a large organic molecule with an opposite charge to the analyte, is added to the mobile phase.[18] This agent forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.[19] For the cationic 4-Aminobutan-2-one, an anionic ion-pairing agent such as an alkyl sulfonate would be suitable.[18][20]

Pre-Column Derivatization

To address the issue of weak UV absorbance and improve retention, pre-column derivatization is a powerful strategy.[21][22][23] A derivatizing agent that reacts with the primary amine of 4-Aminobutan-2-one can introduce a strongly UV-absorbing or fluorescent moiety.[21][22] Common derivatizing reagents for amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[21] This approach not only enhances detection but also increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.[21][23]

Recommended HPLC-UV Method Protocol (HILIC)

Based on our evaluation, the HILIC method provides a robust and direct approach for the analysis of this compound without the complexities of ion-pairing agents or derivatization.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, and UV detector.

  • HILIC column (e.g., Silica, Amide, or Diol phase, 150 x 4.6 mm, 3.5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to the desired concentrations for calibration.

Chromatographic Conditions
ParameterCondition
Column HILIC (Silica chemistry), 150 x 4.6 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Alternative Method: Pre-Column Derivatization with Dansyl Chloride

For applications requiring higher sensitivity, a pre-column derivatization method is recommended.

Derivatization Protocol
  • To 1 mL of the sample or standard solution in a suitable vial, add 1 mL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 1 mL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.

  • Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of a 2% (v/v) solution of acetic acid to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions for Derivatized Analyte
ParameterCondition
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
UV Detection 254 nm

Method Validation

The developed HILIC method should be validated according to the ICH Q2(R1) guidelines.[1][2][3][4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of 4-Aminobutan-2-one Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Aminobutan-2-one hydrochloride in human plasma. Recognizing the analytical challenges posed by small, polar molecules, this protocol leverages a streamlined protein precipitation extraction procedure coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) for effective analyte retention and separation. The method demonstrates excellent accuracy, precision, and robustness, making it suitable for pharmacokinetic and toxicokinetic studies in drug development and clinical research. All procedural steps are explained with a clear rationale, and the validation framework is grounded in internationally recognized regulatory guidelines.

Introduction: The Rationale for a Specialized Protocol

4-Aminobutan-2-one is a small molecule of interest in various fields of biomedical research. Its hydrochloride salt form is often used for improved stability and solubility.[1][2][3] Accurate quantification of this polar compound in a complex biological matrix like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent polarity of 4-Aminobutan-2-one (LogP of the free base is -1.1) presents a significant challenge for traditional reversed-phase liquid chromatography, where such compounds exhibit poor retention and often elute in the void volume, co-eluting with endogenous interferences.[4] This necessitates a specialized analytical approach. This protocol is designed to address this challenge directly by employing HILIC, a chromatographic technique ideal for retaining and separating polar analytes.[5][6][7] The high-organic mobile phases used in HILIC also enhance desolvation efficiency in the mass spectrometer's ion source, leading to improved sensitivity.[8]

The protocol herein is developed in accordance with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[9][10][11][12][13]

Experimental Design: A Validated Workflow

The overall experimental workflow is designed for efficiency, robustness, and high-throughput analysis. It begins with a simple and effective sample preparation step, followed by chromatographic separation and highly selective detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dilution Dilution supernatant->dilution injection HILIC-LC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection quant Quantification detection->quant validation Method Validation quant->validation

Figure 1: Overall experimental workflow from sample receipt to data analysis.

Materials and Reagents
  • This compound (Purity ≥98%)

  • 4-Aminobutan-2-one-d4 hydrochloride (Isotopically labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Detailed Methodologies

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[14][15] Acetonitrile is a widely used precipitating agent that is compatible with HILIC chromatography.[16][17] The use of an isotopically labeled internal standard (IS) is critical for correcting for any variability during sample preparation and analysis.

Protocol:

  • Allow all plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Spike with 10 µL of the internal standard working solution (e.g., 1 µg/mL 4-Aminobutan-2-one-d4 hydrochloride in 50:50 acetonitrile:water).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins. The 4:1 ratio of organic solvent to plasma ensures efficient precipitation.[18]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

SamplePrep plasma 50 µL Plasma is_spike Add 10 µL Internal Standard plasma->is_spike ppt_agent Add 200 µL Cold Acetonitrile is_spike->ppt_agent vortex1 Vortex (30s) ppt_agent->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant_transfer Transfer 100 µL Supernatant centrifuge->supernatant_transfer injection Inject 5 µL supernatant_transfer->injection

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Method Development

Rationale for HILIC: As a small, polar amine, 4-Aminobutan-2-one is an ideal candidate for HILIC.[7] This technique utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[5] This combination facilitates the retention of polar analytes that are poorly retained in reversed-phase chromatography.[6]

Chromatographic Conditions:

ParameterCondition
LC System High-performance liquid chromatography system capable of binary gradient elution.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
3.0
3.1
5.0

Mass Spectrometry Conditions:

The mass spectrometer should be a triple quadrupole instrument capable of Multiple Reaction Monitoring (MRM).

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The selection of precursor and product ions is fundamental to the selectivity of the assay. The precursor ion for 4-Aminobutan-2-one will be its protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Aminobutan-2-one 88.171.15015
(Quantifier)
4-Aminobutan-2-one 88.143.15020
(Qualifier)
4-Aminobutan-2-one-d4 (IS) 92.175.15015

Note: The exact collision energies should be optimized for the specific instrument being used.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[19] This validation should adhere to the latest guidelines from regulatory bodies like the FDA and EMA.[9][10][11][20][21]

Validation Parameters:

ParameterAcceptance Criteria (based on FDA/EMA Guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve A minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥0.99 is desirable.
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[22]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at the intended temperature, and post-preparative stability in the autosampler.

Conclusion and Field-Proven Insights

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. By employing a simple protein precipitation technique and a HILIC-based chromatographic separation, this method overcomes the challenges associated with analyzing small, polar molecules. The detailed validation framework ensures that the data generated is accurate, reliable, and compliant with regulatory expectations. This protocol is a valuable tool for researchers and scientists in drug development and clinical research, enabling precise pharmacokinetic and toxicokinetic assessments of 4-Aminobutan-2-one.

References

Application Note: Quantitative Analysis of 4-Aminobutan-2-one Hydrochloride by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 4-Aminobutan-2-one hydrochloride, a key intermediate and potential impurity in pharmaceutical manufacturing.[1] Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging.[2][3] This protocol details a comprehensive workflow, including a critical derivatization step to enhance volatility and improve chromatographic performance. The method utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the analyte into a thermally stable tert-butyldimethylsilyl (TBDMS) derivative, followed by separation and quantification using a GC system equipped with a Flame Ionization Detector (FID).[4] This approach provides the necessary sensitivity and selectivity for quality control and impurity profiling in drug development and manufacturing.[5]

Introduction

4-Aminobutan-2-one is a bifunctional molecule containing both a primary amine and a ketone group. It serves as a versatile building block in organic synthesis and can be present as a process-related impurity in active pharmaceutical ingredients (APIs).[1] Regulatory guidelines necessitate the accurate monitoring and control of such impurities to ensure the safety and efficacy of drug products.[1][5]

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[6][7] However, the direct GC analysis of polar compounds like 4-Aminobutan-2-one is hindered by their low volatility and tendency to exhibit poor peak shapes due to interactions with the GC system.[2][8][9] To overcome these limitations, a derivatization step is essential.[10][11][12] Derivatization chemically modifies the analyte to increase its volatility, thermal stability, and improve its chromatographic behavior, leading to sharper, more symmetrical peaks.[2][13]

This note describes a validated method employing silylation, a common and effective derivatization technique.[8] Specifically, we utilize MTBSTFA, a reagent that forms stable TBDMS derivatives with both the amine and, via enolization, the ketone functional groups.[4][14] TBDMS derivatives are known for their enhanced stability, particularly their reduced sensitivity to moisture, compared to smaller trimethylsilyl (TMS) analogs. The subsequent analysis is performed on a standard GC-FID system, a workhorse in most quality control laboratories for its robustness and wide linear range.[15]

Experimental Workflow

The overall analytical process involves sample preparation, derivatization, and GC-FID analysis. Each step is critical for achieving accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis sample Weigh Sample/ Standard dissolve Dissolve in Pyridine (Anhydrous) sample->dissolve add_reagent Add MTBSTFA Reagent dissolve->add_reagent react Heat at 70°C for 60 min add_reagent->react cool Cool to Room Temp. react->cool inject Inject 1 µL into GC-FID System cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Figure 1. Experimental workflow for GC analysis.

Materials and Reagents

  • Analyte: this compound (Purity ≥ 98%)

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), with or without 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.[16]

  • Solvent: Pyridine (Anhydrous, ≥ 99.8%)

  • GC System: Agilent 7890B GC (or equivalent) with a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Gases: Helium (Carrier Gas, ≥ 99.999%), Hydrogen (FID, ≥ 99.999%), Air (FID, Zero Grade).

Step-by-Step Protocol

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with anhydrous pyridine.

Sample Preparation and Derivatization
  • Sample Weighing: Accurately weigh a known amount of the test sample (e.g., 10 mg of API) into a 2 mL autosampler vial.

  • Dissolution: Add 1.0 mL of anhydrous pyridine to the vial and vortex to dissolve the sample. For samples insoluble in pyridine, an alternative anhydrous aprotic solvent may be required, but compatibility with the derivatization reagent must be verified.

  • Reagent Addition: To each standard and sample vial, add 100 µL of MTBSTFA.

  • Reaction: Immediately cap the vials tightly. Heat the vials in a heating block or oven at 70°C for 60 minutes.[2]

    • Causality Explanation: Heating accelerates the silylation reaction, ensuring complete derivatization of both the primary amine and the enolizable ketone. The use of anhydrous solvent is critical, as moisture can hydrolyze the MTBSTFA reagent and the resulting TBDMS derivatives, leading to poor reaction yield and inaccurate results.[10]

  • Cooling: After the reaction is complete, allow the vials to cool to room temperature before placing them in the GC autosampler.

GC-FID Method Parameters

The following parameters have been optimized for the separation of the TBDMS-derivatized 4-Aminobutan-2-one.

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Type Split/Splitless
Inlet Temperature 250°C
Injection Mode Split (Ratio 20:1)
Injection Volume 1.0 µL
Oven Program - Initial Temp: 80°C, hold for 2 min
- Ramp: 15°C/min to 280°C
- Final Hold: Hold at 280°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300°C
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Method Rationale: A DB-5ms column is a good starting point as it is a robust, low-bleed, general-purpose column providing good resolution for a wide range of analytes. The split injection mode is used to prevent column overloading when analyzing higher concentration samples. The oven temperature program is designed to ensure good separation of the analyte derivative from solvent and other potential impurity peaks.

Data Analysis and System Suitability

  • Identification: The 4-Aminobutan-2-one derivative peak is identified based on its retention time, which should match that of the derivatized standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards versus their concentration. Perform a linear regression on the data. The concentration of the analyte in the sample is determined from its peak area using the regression equation.

  • System Suitability: Before running the sample sequence, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.9 and 1.5.

Trustworthiness and Troubleshooting

This protocol is designed as a self-validating system. Consistent system suitability results confirm the performance of the instrument, column, and derivatization chemistry.

Potential IssueLikely Cause(s)Suggested Solution(s)
No or Very Small Analyte Peak Incomplete derivatization; moisture contamination; analyte degradation.Ensure anhydrous conditions. Use fresh MTBSTFA. Confirm reaction temperature and time. Check inlet liner for contamination.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; column degradation.Use a deactivated inlet liner. Condition the column. Trim the first few cm from the column inlet.
Inconsistent Results (High RSD) Leaks in the system; inconsistent sample/reagent pipetting; sample matrix effects.Perform a leak check on the GC. Use calibrated pipettes. Evaluate the need for a matrix-matched calibration curve if interferences are suspected.
Extraneous Peaks Contaminated solvent/reagents; by-products from derivatization.Run a solvent/reagent blank. Ensure proper storage of MTBSTFA to prevent degradation.

Conclusion

This application note provides a detailed and reliable protocol for the GC-FID analysis of this compound. The key to this method is the robust silylation step using MTBSTFA, which converts the polar, non-volatile analyte into a form suitable for GC analysis.[2][8] The described method is sensitive, reproducible, and suitable for routine quality control in a pharmaceutical setting, aiding in the monitoring of process impurities and ensuring compliance with regulatory standards.

References

The Versatile Role of 4-Aminobutan-2-one Hydrochloride in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound that has garnered significant interest as a versatile precursor in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Its structure, featuring both a primary amino group and a ketone functional group, allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.[2] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.[1]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds such as pyrroles and pyridines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 92901-20-7[3]
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere
Solubility Soluble in water
Hazard Statements H318 (Causes serious eye damage)

Core Application I: Synthesis of Substituted Pyrroles via Modified Paal-Knorr Condensation

The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] While 4-aminobutan-2-one is not a 1,4-dicarbonyl compound, it can be ingeniously employed in a modified approach by reacting it with an α-haloketone. This reaction proceeds through the in-situ formation of a 1,4-dicarbonyl intermediate, which then undergoes intramolecular cyclization.

Mechanistic Rationale

The causality behind this synthetic strategy lies in the sequential reactivity of the two functional groups of 4-aminobutan-2-one. The primary amine first acts as a nucleophile, displacing the halide from the α-haloketone to form an aminoketone intermediate. This intermediate now possesses the requisite 1,4-dicarbonyl framework (in the form of a keto-amine) to undergo an intramolecular Paal-Knorr type cyclization and dehydration to furnish the substituted pyrrole.

G reagent1 4-Aminobutan-2-one intermediate1 N-Alkylation (Intermediate Formation) reagent1->intermediate1 reagent2 α-Haloketone reagent2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization product Substituted Pyrrole intermediate2->product Dehydration caption Workflow for Modified Paal-Knorr Pyrrole Synthesis G reagent1 4-Aminobutan-2-one intermediate1 Enamine/Imine Formation reagent1->intermediate1 reagent2 Aldehyde reagent2->intermediate1 reagent3 β-Dicarbonyl Compound intermediate2 Michael Addition reagent3->intermediate2 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product Dihydropyridine intermediate3->product Dehydration caption Workflow for Modified Hantzsch Synthesis

References

Application Notes & Protocols: 4-Aminobutan-2-one Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Aminobutan-2-one hydrochloride is a bifunctional γ-aminoketone that serves as a highly valuable and versatile building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a primary amine and a ketone functional group, allows for its participation in a wide array of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic scaffolds.[1][2] The hydrochloride salt form enhances its stability, crystallinity, and solubility, facilitating easier handling and storage in a laboratory setting compared to its free base.[1][2] This guide provides an in-depth exploration of its physicochemical properties, safety considerations, and core applications, complete with detailed protocols for the synthesis of medicinally relevant pyrrole and imidazole derivatives.

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in any synthetic protocol.

Compound Data Summary

The key physicochemical properties of this compound are summarized below. Researchers should note that multiple CAS numbers may be found in literature and commercial sources for this compound.

PropertyValueSource(s)
IUPAC Name 4-aminobutan-2-one;hydrochloride[3]
CAS Number 92901-20-7, 21419-24-9[3][4][5][6]
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
Appearance Solid (typically light yellow to orange)[4][7]
Solubility Soluble in water and common organic solvents like alcohol.[8]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2][4][7]
Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

  • Hazard Identification : The compound is associated with the following GHS hazard statements:

    • H318 : Causes serious eye damage.[1][7]

    • H315 : Causes skin irritation.[3]

    • H335 : May cause respiratory irritation.[3]

  • Precautionary Measures : Adherence to standard laboratory safety protocols is essential.[8]

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage : To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][7] This prevents degradation from moisture and atmospheric contaminants.

Core Application: Synthesis of Heterocyclic Scaffolds

The true utility of this compound lies in its ability to serve as a linchpin in the construction of nitrogen-containing heterocycles, which are foundational motifs in a vast number of pharmaceuticals. Its dual functionality allows it to act as a "two-point" reactant, enabling efficient cyclization reactions.

Application I: Synthesis of Substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[10] It involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[10] In this context, this compound provides the requisite primary amine, leading to the formation of N-substituted pyrroles bearing a functionalized side chain.

Causality of Experimental Design: The reaction requires a basic or neutral medium to liberate the free amine from its hydrochloride salt, enabling it to act as a nucleophile. The subsequent intramolecular condensation and dehydration drive the formation of the stable aromatic pyrrole ring.

G cluster_workflow Workflow: Paal-Knorr Pyrrole Synthesis start 1. Reagent Preparation react 2. Reaction Setup (Amine Liberation & Condensation) start->react Add 4-aminobutan-2-one HCl, 1,4-diketone, base, solvent heat 3. Cyclization & Dehydration (Heating under Reflux) react->heat Stir and heat workup 4. Aqueous Work-up (Extraction) heat->workup Cool, quench, extract purify 5. Purification (Column Chromatography) workup->purify Concentrate organic phase end_node 6. Characterization (NMR, MS) purify->end_node Isolate pure product

Caption: Paal-Knorr synthesis workflow.

Protocol 1: Synthesis of 1-(4-Oxo-2-pentyl)-2,5-dimethyl-1H-pyrrole

  • Objective : To demonstrate the use of this compound in a Paal-Knorr pyrrole synthesis with hexane-2,5-dione.

  • Materials :

    • This compound (1.0 eq)

    • Hexane-2,5-dione (1.0 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Ethanol (EtOH), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure :

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.24 g, 10 mmol) and anhydrous ethanol (40 mL).

    • Stir the suspension and add triethylamine (e.g., 1.53 mL, 11 mmol). Stir for 15 minutes at room temperature to liberate the free amine.

    • Add hexane-2,5-dione (e.g., 1.14 g, 10 mmol) to the mixture.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-substituted pyrrole.

Application II: Multicomponent Synthesis of Substituted Imidazoles

Imidazoles and their derivatives are cornerstone scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[11][12] Multicomponent reactions (MCRs) offer an efficient pathway to construct complex, highly substituted imidazoles in a single pot. 4-Aminobutan-2-one can serve as a key precursor, providing a C-N-C fragment after an initial condensation event.

Causality of Experimental Design: In a typical four-component synthesis, an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source react to form the imidazole core.[11][13] By using 4-aminobutan-2-one, the primary amine can react with one carbonyl of the dicarbonyl compound (e.g., benzil) to form an imine intermediate. This intermediate then participates in the cyclization, incorporating the aminobutanone backbone into the final structure. Acetic acid serves as both a solvent and a catalyst to promote the necessary condensation and dehydration steps.

MCR A Aldehyde ReactionVessel One-Pot Reaction (Glacial Acetic Acid, Heat) A->ReactionVessel B 1,2-Dicarbonyl B->ReactionVessel C 4-Aminobutan-2-one HCl C->ReactionVessel D Ammonium Acetate (Ammonia Source) D->ReactionVessel Product Highly Substituted Imidazole ReactionVessel->Product Cyclization & Aromatization

Caption: Multi-component imidazole synthesis.

Protocol 2: One-Pot Synthesis of a Highly Substituted Imidazole Derivative

  • Objective : To synthesize a substituted imidazole using this compound, benzaldehyde, benzil, and ammonium acetate.

  • Materials :

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Benzil (1.0 eq)

    • Ammonium acetate (2.0-3.0 eq)

    • Glacial acetic acid (AcOH)

    • Ice-cold water

  • Procedure :

    • In a round-bottom flask, combine this compound (e.g., 1.24 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), benzil (e.g., 2.10 g, 10 mmol), and ammonium acetate (e.g., 1.54 g, 20 mmol).

    • Add glacial acetic acid (30 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture at 100-110°C for 2-4 hours with constant stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the dark mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring.

    • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and ammonium salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Validation and Data Interpretation

The successful synthesis of the target compounds from the protocols above must be validated through standard analytical techniques. The table below provides representative data expected for the product from Protocol 1.

AnalysisExpected Result for 1-(4-Oxo-2-pentyl)-2,5-dimethyl-1H-pyrrole
Appearance Yellow to brown oil
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 180.1
¹H NMR (CDCl₃) δ ~5.8 ppm (s, 2H, pyrrole C-H), δ ~3.9 ppm (t, 2H, N-CH₂), δ ~2.7 ppm (t, 2H, CH₂-C=O), δ ~2.2 ppm (s, 6H, pyrrole-CH₃), δ ~2.1 ppm (s, 3H, acetyl-CH₃)

Conclusion

This compound is an exemplary building block for modern medicinal chemistry, offering a direct and efficient route to valuable heterocyclic systems like pyrroles and imidazoles.[12][14] Its bifunctional nature, combined with the enhanced stability of its hydrochloride salt, makes it a reliable and easy-to-handle reagent. The protocols detailed herein provide a practical framework for researchers to leverage this compound in their synthetic endeavors, accelerating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Cellular Investigation of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization of 4-Aminobutan-2-one hydrochloride in a cell culture setting. As a small molecule with a gamma-aminoketone scaffold, its biological activities are largely unexplored. These application notes are designed to provide researchers with a robust framework for a primary investigation into its potential cytotoxic and cytostatic effects on cancer cell lines. The protocols herein detail the necessary steps from stock solution preparation and determination of working concentrations to the assessment of cell viability via MTT assay and subsequent mechanistic considerations. The overarching goal is to equip researchers with a scientifically sound methodology to generate reproducible and meaningful data for this novel compound.

Introduction to this compound

This compound is an organic compound featuring a primary amino group and a ketone functional group.[1] Its structure as a gamma-aminoketone makes it a subject of interest in medicinal chemistry. The hydrochloride salt form generally confers enhanced stability and aqueous solubility, which are advantageous properties for its use in biological assays.[1]

While direct evidence of the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to gamma-aminobutyric acid (GABA) suggests a potential interaction with GABAergic signaling pathways. GABA, the principal inhibitory neurotransmitter in the central nervous system, and its receptors have been found to be expressed in various cancer types, where they can influence tumor cell proliferation, migration, and apoptosis.[2][3] Therefore, it is plausible that this compound may exhibit modulatory effects on cancer cells through these or other cellular pathways.

These application notes will guide the user through a systematic initial screening to determine if this compound has any measurable effect on cancer cell viability.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[4]
Molecular Weight 123.58 g/mol [4]
Appearance Solid[5]
Storage Store at 2-8°C in an inert atmosphere.[6]
Solubility The hydrochloride salt form is expected to have good solubility in aqueous solutions like water and cell culture media.[7][8]N/A

Safety Precautions: this compound is classified as causing serious eye damage.[6] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[9]

Experimental Workflow for Cellular Characterization

A logical and stepwise approach is crucial when evaluating a novel compound. The following workflow is recommended for the initial characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Insight prep_stock Stock Solution Preparation dose_response Dose-Response (MTT Assay) prep_stock->dose_response Define concentration range cell_culture Cell Line Selection & Culture cell_culture->dose_response Provide cellular model ic50 IC50 Determination dose_response->ic50 Generate viability data apoptosis_assay Apoptosis vs. Necrosis Assay ic50->apoptosis_assay Inform effective concentrations pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis Elucidate mode of action

Caption: General workflow for the cellular characterization of a novel compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of the biological data is fundamentally dependent on the correct preparation of the test compound.

Rationale: A concentrated stock solution, typically in an organic solvent like DMSO, allows for the addition of small volumes to the cell culture medium, minimizing the final solvent concentration to a non-toxic level (typically ≤0.5% v/v).[5] The hydrochloride salt form of the compound may allow for direct dissolution in sterile water or PBS, which should be empirically determined.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Solubility Test: Before preparing the main stock, test the solubility of a small amount of this compound in both sterile water/PBS and DMSO to determine the most suitable solvent.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound needed for a 10 mM stock solution (Molecular Weight = 123.58 g/mol ). For 1 mL of a 10 mM stock, 1.2358 mg is required.

    • Aseptically weigh the required amount of the compound and dissolve it in the appropriate volume of the chosen solvent (e.g., DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final solvent concentration in the culture wells remains constant across all treatments and is non-toxic to the cells.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][10]

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Selected cancer cell lines (e.g., DU145 - prostate cancer, HCT116 - colon cancer)[11][12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile tissue culture plates

  • This compound working solutions

  • Positive control (e.g., Paclitaxel or Doxorubicin)[4]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working concentrations of this compound in complete medium. A suggested starting range is a log or semi-log dilution series from 0.1 µM to 100 µM.[13]

    • Carefully remove the old medium from the wells and add 100 µL of the prepared working solutions.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: Cells treated with a known cytotoxic agent at a concentration known to induce cell death.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve using non-linear regression analysis software.[1]

Treatment GroupPurpose
Untreated Control Baseline for 100% cell viability.
Vehicle Control To account for any effects of the solvent on cell viability.
Test Compound (serial dilutions) To determine the dose-dependent effect of this compound.
Positive Control (e.g., Paclitaxel) To confirm that the assay is working correctly and the cells are responsive to cytotoxic agents.[4]

Potential Mechanistic Studies

Should this compound demonstrate significant cytotoxic or cytostatic activity (i.e., a reproducible and dose-dependent decrease in cell viability), further investigation into its mechanism of action is warranted.

G cluster_pathways Potential Signaling Pathways GABA_R GABA Receptor Signaling PI3K_AKT PI3K/AKT Pathway GABA_R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway GABA_R->MAPK_ERK Cell_Death Cell Cycle Arrest / Apoptosis PI3K_AKT->Cell_Death MAPK_ERK->Cell_Death Apoptosis Intrinsic/Extrinsic Apoptosis Apoptosis->Cell_Death Compound 4-Aminobutan-2-one Hydrochloride Compound->GABA_R Hypothesized Interaction Compound->Apoptosis Direct or Indirect Effect

Caption: Hypothesized signaling pathways potentially affected by this compound.

Suggested Follow-up Assays:

  • Apoptosis vs. Necrosis: Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Perform propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Western Blot Analysis: Investigate the activation or inhibition of key signaling proteins in pathways such as PI3K/AKT and MAPK/ERK, which are commonly dysregulated in cancer.[14][15] Additionally, examine the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins).[6]

Troubleshooting

IssuePossible CauseSolution
Low signal or high variability in MTT assay - Inconsistent cell seeding- Contamination- Compound precipitation- Ensure a single-cell suspension and accurate cell counting.- Maintain aseptic technique.- Check compound solubility in the final culture medium concentration.
Vehicle control shows significant toxicity - Solvent concentration is too high.- Ensure the final DMSO or other solvent concentration is at a non-toxic level (e.g., ≤0.1%).
No effect observed at any concentration - Compound is inactive in the tested cell lines.- Compound is not stable in culture medium.- Concentration range is too low.- Test on a broader panel of cell lines.- Assess compound stability over the incubation period.- Test a higher concentration range, being mindful of solubility limits.

Conclusion

This document provides a foundational framework for the initial in vitro evaluation of this compound. By following these detailed protocols, researchers can generate reliable preliminary data on the compound's potential as a cytotoxic or cytostatic agent. The lack of existing biological data for this compound necessitates a systematic and hypothesis-driven approach. The potential link to GABAergic signaling offers a rational starting point for more in-depth mechanistic studies should the primary screening yield positive results.

References

Application Note: A High-Throughput In Vitro Assay for Screening Inhibitors of GABA Aminotransferase Using 4-Aminobutan-2-one Hydrochloride as a Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolic pathways are critical for maintaining the balance between neuronal excitation and inhibition.[1][2][3] The enzyme GABA aminotransferase (GABA-T) is a key catabolic enzyme in the GABA shunt pathway, making it a significant therapeutic target for neurological disorders such as epilepsy and anxiety.[1][4] This document provides a detailed protocol for a continuous spectrophotometric in vitro assay to screen for and characterize inhibitors of GABA-T. As a case study, this protocol will utilize 4-Aminobutan-2-one hydrochloride, a structural analog of GABA, as a representative test compound.[5] The assay is based on a coupled-enzyme system, providing a robust and sensitive method for high-throughput screening and kinetic analysis of potential GABA-T inhibitors.

Introduction: The Scientific Rationale

The intricate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function.[1] GABAergic signaling mediates neuronal inhibition, and dysregulation of this system is implicated in various neurological and psychiatric conditions.[2][3] GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the degradation of GABA to succinic semialdehyde, thereby regulating GABA levels in the brain.[1][3] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.[1][6] This mechanism is the basis for the therapeutic action of established anticonvulsant drugs like Vigabatrin.[6][7]

The development of novel GABA-T inhibitors is a promising avenue for new therapeutics. A reliable and efficient in vitro assay is the cornerstone of any screening campaign aimed at identifying such compounds. This application note details a robust spectrophotometric assay that indirectly measures GABA-T activity. The transamination of GABA by GABA-T produces succinic semialdehyde, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH). This oxidation is coupled to the reduction of NADP+ to NADPH, which can be continuously monitored by the increase in absorbance at 340 nm.[8]

This compound is a small molecule that shares structural similarities with GABA.[5] Such structural analogs are logical candidates for investigation as potential enzyme inhibitors. This protocol will therefore use this compound as a test compound to illustrate the methodology for assessing the inhibitory potential of novel chemical entities on GABA-T.

Signaling Pathway and Assay Principle

The enzymatic cascade underlying the assay is depicted below. The inhibition of GABA-T by a test compound will result in a decreased rate of NADPH production.

GABA_Metabolism_and_Assay_Principle cluster_GABA_Shunt GABA Shunt Pathway cluster_Assay_Detection Assay Detection Principle GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA-T (Target Enzyme) GABA_T GABA Aminotransferase (GABA-T) GABA->GABA_T alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GABA-T alpha_KG->GABA_T Succinate Succinate SSA->Succinate SSADH (Coupling Enzyme) SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH NADP NADP+ NADPH NADPH (Absorbance at 340 nm) NADP->NADPH SSADH NADP->SSADH Test_Compound Test Compound (e.g., 4-Aminobutan-2-one HCl) Test_Compound->GABA_T Inhibition GABA_T->SSA GABA_T->Glutamate SSADH->Succinate SSADH->NADPH

Figure 1: The GABA shunt pathway and the coupled-enzyme assay principle for detecting GABA-T inhibition.

Materials and Reagents

Equipment
  • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well, UV-transparent microplates

  • Multichannel pipette

  • Standard laboratory vortexer and centrifuge

  • Calibrated analytical balance

  • pH meter

Reagents and Buffers
  • Recombinant Human GABA Aminotransferase (GABA-T)

  • Succinic Semialdehyde Dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Pyridoxal 5'-phosphate (PLP)

  • This compound (Test Compound)

  • Vigabatrin or Gabaculine (Positive Control Inhibitors)[9][10]

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ultrapure water

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Potassium pyrophosphate buffer, pH 8.6.

  • GABA Stock Solution (100 mM): Dissolve the appropriate amount of GABA in assay buffer. Aliquot and store at -20°C.

  • α-KG Stock Solution (100 mM): Dissolve the appropriate amount of α-KG in assay buffer. Aliquot and store at -20°C.

  • NADP+ Stock Solution (50 mM): Dissolve the appropriate amount of NADP+ in assay buffer. Aliquot and store at -20°C, protected from light.

  • PLP Stock Solution (10 mM): Dissolve the appropriate amount of PLP in assay buffer. Aliquot and store at -20°C, protected from light.

  • GABA-T Working Solution: Dilute recombinant GABA-T to the desired concentration in assay buffer. Prepare fresh daily and keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

  • SSADH Working Solution: Dilute SSADH in assay buffer. Prepare fresh daily and keep on ice.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (10 mM): Dissolve Vigabatrin or Gabaculine in assay buffer.

Assay Workflow

The following workflow outlines the steps for determining the inhibitory potential of this compound on GABA-T activity.

Assay_Workflow start Start reagent_prep Prepare Reagents and Buffers start->reagent_prep plate_setup Set up 96-well plate with Test Compound, Positive Control, and Vehicle Control reagent_prep->plate_setup preincubation Add GABA-T and Pre-incubate plate_setup->preincubation reaction_start Initiate Reaction by adding Substrate Mix (GABA, α-KG, NADP+, PLP, SSADH) preincubation->reaction_start kinetic_read Measure Absorbance at 340 nm kinetically for 15-20 minutes reaction_start->kinetic_read data_analysis Calculate Reaction Rates (V₀) kinetic_read->data_analysis ic50_calc Determine IC₅₀ for Test Compound data_analysis->ic50_calc end End ic50_calc->end

References

Application Notes & Protocols for Investigating 4-Aminobutan-2-one Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Abstract

This document provides a comprehensive guide for researchers on the utilization of animal models to investigate the physiological and behavioral effects of 4-Aminobutan-2-one hydrochloride. Given its structural characteristics as a gamma-aminoketone, a plausible hypothesis is its interaction with the GABAergic system. These application notes are structured to provide a scientifically rigorous framework for preclinical studies, from the foundational understanding of the compound and the target system to detailed experimental protocols and data interpretation. The overarching goal is to equip researchers with the necessary knowledge to conduct robust and reproducible in vivo studies.

Introduction to this compound and its Postulated Mechanism of Action

This compound is an organic compound with the molecular formula C₄H₁₀ClNO.[1] It is characterized by a primary amino group and a ketone functional group, classifying it as a gamma-aminoketone.[2] While primarily utilized as a versatile precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates, its structural similarity to endogenous neurotransmitters, particularly gamma-aminobutyric acid (GABA), suggests a potential for biological activity.[2]

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability.[3] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[4][5] The structural features of this compound warrant an investigation into its potential modulatory effects on the GABAergic system.

Hypothesized Signaling Pathway Interaction

The following diagram illustrates the potential interaction of this compound with the GABAergic synapse. This is a hypothetical model to guide experimental design.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging GABA_released GABA Vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_released->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor (GPCR) GABA_released->GABA_B_Receptor Binds Compound 4-Aminobutan-2-one hydrochloride Compound->GABA_A_Receptor Potential Agonist/ Positive Allosteric Modulator? Compound->GABA_B_Receptor Potential Agonist? Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization

Caption: Hypothesized interaction of this compound with the GABAergic synapse.

Selection of Animal Models

The choice of an appropriate animal model is critical for the successful evaluation of a novel compound.[6] Rodent models, particularly mice and rats, are widely used in neuropharmacological research due to their well-characterized genetics, physiology, and behavioral repertoires.[7]

Recommended Species and Strains
Species Strain Rationale for Use
Mouse C57BL/6JA common inbred strain with a well-characterized behavioral phenotype and predictable responses to pharmacological agents.[5]
BALB/cKnown for its higher baseline anxiety levels, making it suitable for anxiolytic drug screening.
Swiss WebsterAn outbred stock that can provide insights into the generalizability of the compound's effects across a more genetically diverse population.
Rat Sprague-DawleyA docile and easily handled outbred stock, commonly used in a wide range of pharmacological and toxicological studies.
WistarAnother widely used outbred stock, known for its robustness and suitability for behavioral and physiological experiments.[8]
Ethical Considerations

All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[9] Researchers should strive to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results.[9][10]

Experimental Protocols

The following protocols are designed to provide a comprehensive preclinical evaluation of this compound. A systematic approach is essential for designing reliable and ethical animal studies.[9]

Preliminary Studies

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent behavioral and physiological studies.

Protocol:

  • Use a small cohort of animals (e.g., n=3-5 per group).

  • Administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal, oral).

  • Include a vehicle control group.

  • Observe animals for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals for at least 24 hours.

  • Record the dose at which adverse effects are observed and the lethal dose, if applicable.

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol:

  • Administer a single, non-toxic dose of this compound.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow

Experimental_Workflow Start Start Dose_Range_Finding Dose-Range Finding & Acute Toxicity Start->Dose_Range_Finding PK_Profiling Pharmacokinetic Profiling Dose_Range_Finding->PK_Profiling Behavioral_Assays Behavioral Assays (Anxiety, Sedation, Motor Function) PK_Profiling->Behavioral_Assays Electrophysiology In Vivo Electrophysiology (Optional) Behavioral_Assays->Electrophysiology Neurochemical_Analysis Post-mortem Neurochemical Analysis Behavioral_Assays->Neurochemical_Analysis Data_Analysis Data Analysis & Interpretation Electrophysiology->Data_Analysis Neurochemical_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the preclinical evaluation of this compound.

Behavioral Assays

Behavioral tests should be conducted in a quiet, controlled environment, and animals should be acclimated to the testing room for at least 30 minutes prior to testing.[11]

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Open Field Test (OFT): This assay assesses exploratory behavior and anxiety. Anxiolytic compounds typically increase the time spent in the center of the arena.

  • Light-Dark Box Test: This test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

  • Locomotor Activity Test: A decrease in spontaneous locomotor activity can indicate sedative properties. This is often measured in an open field arena or specialized activity chambers.

  • Loss of Righting Reflex: At higher doses, sedative-hypnotic compounds can induce a loss of the righting reflex.

  • Rotarod Test: This test assesses motor coordination and balance.[12] A deficit in performance may indicate motor impairment, which is a potential side effect of GABAergic modulators.

  • Grip Strength Test: This assay measures forelimb muscle strength.

In Vivo Electrophysiology (Advanced Protocol)

Objective: To directly measure the effects of this compound on neuronal activity in brain regions rich in GABAergic neurons (e.g., hippocampus, amygdala).

Protocol:

  • Surgically implant microelectrodes into the target brain region of anesthetized animals.

  • Allow for a recovery period.

  • Record baseline neuronal firing rates.

  • Administer this compound and record changes in neuronal activity.

  • This technique can provide direct evidence of the compound's effects on neuronal inhibition.

Post-mortem Neurochemical Analysis

Objective: To assess changes in the GABAergic system following acute or chronic administration of the compound.

Protocol:

  • Euthanize animals at a predetermined time point after the final dose.

  • Rapidly dissect brain regions of interest (e.g., cortex, hippocampus, cerebellum).

  • Use techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To measure GABA and glutamate levels.

    • Western Blot or Immunohistochemistry: To quantify the expression of GABA receptors (e.g., GABAA receptor subunits) and GABA-synthesizing enzymes (e.g., GAD65, GAD67).[5]

    • Receptor Binding Assays: To determine the affinity of the compound for GABA receptors.

Data Analysis and Interpretation

  • Statistical Methods: Use appropriate statistical tests based on the experimental design (e.g., t-test, ANOVA followed by post-hoc tests). The choice of statistical method should be justified.

  • Data Presentation: Present data clearly using graphs and tables. Include measures of central tendency (e.g., mean) and variability (e.g., standard error of the mean).

  • Interpretation: Interpret the results in the context of the initial hypothesis. Consider potential confounding factors and limitations of the study. The scientific validity of preclinical studies relies on transparency and reproducibility.[10]

Conclusion

This document provides a foundational framework for the preclinical investigation of this compound, with a focus on its potential as a modulator of the GABAergic system. By following these detailed application notes and protocols, researchers can conduct rigorous and ethically sound animal studies to elucidate the pharmacological profile of this compound. The successful execution of these studies will contribute valuable knowledge to the fields of neuropharmacology and drug development.

References

Application Note: 4-Aminobutan-2-one Hydrochloride as a Modulator of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In the mammalian central nervous system (CNS), a delicate balance between excitatory and inhibitory neurotransmission is essential for normal brain function.[1][2] The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in maintaining this equilibrium.[3] Perturbations in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders, most notably epilepsy.[1][3][4] Consequently, the GABAergic system is a major target for therapeutic intervention.[1][5]

One validated strategy for enhancing GABAergic tone is the inhibition of GABA aminotransferase (GABA-T), the principal enzyme responsible for the catabolism of GABA.[2][3][4][6] By blocking this enzyme, intracellular and synaptic GABA levels increase, thereby augmenting inhibitory neurotransmission and raising the threshold for neuronal hyperexcitability.[4][[“]] 4-Aminobutan-2-one hydrochloride (also known as 4-amino-2-butanone hydrochloride) is a small molecule that functions as a structural analog of GABA and has been investigated for its potential to modulate this critical pathway. This document provides a detailed guide for researchers on the application of this compound in neuroscience research, with a focus on its mechanism of action and protocols for in vitro and in vivo studies.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Synonym(s) 4-amino-2-butanone hydrochloride
CAS Number 21419-24-9[8]
Molecular Formula C₄H₁₀ClNO[8][9]
Molecular Weight 123.58 g/mol [8][9]
Physical Form Solid[8]
Storage Inert atmosphere, 2-8°C

Mechanism of Action: Inhibition of GABA-T

4-Aminobutan-2-one acts as an inhibitor of GABA-T (EC 2.6.1.19).[10] This pyridoxal phosphate-dependent enzyme catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively.[6] This is the rate-limiting step in GABA degradation.[4] Inhibition of GABA-T leads to an accumulation of GABA in presynaptic terminals and the synaptic cleft, enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[4] This enhanced inhibition counteracts excessive neuronal excitation, which is the foundational mechanism for its potential anticonvulsant properties.[2][10] The well-established anti-epileptic drug Vigabatrin operates via this same mechanism of irreversible GABA-T inhibition.[3][4][[“]]

GABA_Pathway cluster_GABA_Shunt GABA Shunt Pathway Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Synthesis GABA GABA GABA_T GABA-T (GABA Transaminase) GABA->GABA_T SSA Succinic Semialdehyde aKG α-Ketoglutarate aKG->GABA_T GAD->GABA GABA_T->SSA Degradation Compound 4-Aminobutan-2-one Hydrochloride Compound->GABA_T Inhibition

Figure 1: Mechanism of this compound Action.

Experimental Protocols

The following protocols are intended as a starting point for researchers. Optimization may be required based on the specific experimental model and conditions.

Protocol 1: In Vitro Analysis using Brain Slice Electrophysiology

This protocol details how to assess the effect of this compound on synaptic transmission and network excitability in acute brain slices.

Objective: To determine if this compound enhances inhibitory neurotransmission and reduces epileptiform activity in an in vitro model.

Materials:

  • This compound (CAS 21419-24-9)

  • Standard artificial cerebrospinal fluid (aCSF)

  • High-sucrose cutting solution

  • Vibratome

  • Patch-clamp or field potential recording setup

  • Convulsant agent (e.g., 4-Aminopyridine (4-AP) or Picrotoxin)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile, deionized water.

    • Rationale: A high concentration stock allows for small volume additions to the perfusion solution, minimizing solvent effects. The hydrochloride salt form generally confers good water solubility.[11]

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., P18-P30 Sprague-Dawley rat) according to approved institutional animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) high-sucrose cutting solution.

    • Cut 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 mL/min.

    • Establish a stable baseline recording of synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or field excitatory postsynaptic potentials, fEPSPs) for 10-15 minutes.

  • Drug Application:

    • Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

    • Rationale: A range of concentrations should be tested to determine the dose-response relationship. While specific data for this compound is limited, effective concentrations for other GABA-T inhibitors can serve as a guide.[12]

    • Switch the perfusion to the drug-containing aCSF and record for 20-30 minutes.

  • Induction of Epileptiform Activity (Optional):

    • To test anticonvulsant properties, first induce epileptiform discharges by perfusing with a convulsant agent like 4-AP (e.g., 100 µM) or picrotoxin (e.g., 50 µM).

    • Once stable bursting activity is established, co-apply this compound to assess its ability to reduce the frequency or amplitude of these events.

  • Data Analysis:

    • Analyze changes in sIPSC frequency and amplitude, fEPSP slope, or the characteristics of epileptiform discharges before, during, and after drug application. An increase in sIPSC frequency is indicative of enhanced GABA release/accumulation.

InVitro_Workflow prep 1. Prepare Brain Slices (e.g., Hippocampus) recover 2. Slice Recovery (aCSF, 32°C, 30 min) prep->recover record 3. Transfer to Recording Chamber recover->record baseline 4. Establish Stable Baseline (10-15 min) record->baseline induce 5a. Induce Epileptiform Activity (Optional, e.g., 4-AP) baseline->induce apply_drug 5b. Bath Apply 4-Aminobutan-2-one HCl (Test Concentrations) baseline->apply_drug If not inducing seizures induce->apply_drug record_effect 6. Record Synaptic Activity (20-30 min) apply_drug->record_effect washout 7. Washout record_effect->washout analyze 8. Data Analysis (Compare Baseline vs. Drug) washout->analyze

Figure 2: Workflow for In Vitro Electrophysiology Experiments.

Protocol 2: In Vivo Assessment in a Seizure Model

This protocol describes the use of this compound in a chemically-induced acute seizure model in rodents.

Objective: To evaluate the anticonvulsant efficacy of systemically administered this compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Pentylenetetrazol (PTZ) or Kainic Acid

  • Adult rodents (e.g., C57BL/6 mice)

  • Injection supplies (syringes, needles)

  • Behavioral observation arena

Step-by-Step Methodology:

  • Animal Handling and Acclimation:

    • House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Acclimate animals to the testing room and handling for at least 3 days prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Rationale: Saline is an isotonic and non-toxic vehicle suitable for systemic injections.

    • Administer the compound to the treatment group via intraperitoneal (i.p.) injection at a specific dose (e.g., 10, 30, 100 mg/kg). Administer an equivalent volume of saline to the control group.

    • Rationale: Dosing should be determined by pilot studies or literature on similar compounds. The i.p. route provides rapid systemic absorption.

  • Seizure Induction:

    • After a predetermined pretreatment interval (e.g., 30-60 minutes) to allow for drug absorption and distribution to the CNS, administer a convulsant agent.

    • For example, inject a sub-threshold or threshold dose of PTZ (e.g., 60 mg/kg, i.p.) to induce clonic-tonic seizures.

  • Behavioral Observation:

    • Immediately after convulsant administration, place the animal in an observation arena and record its behavior for at least 30 minutes.

    • Score the seizure severity using a standardized scale, such as the Racine scale. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the maximal seizure stage reached.

  • Data Analysis:

    • Compare the seizure parameters (latency, duration, severity score) between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies).

    • A significant increase in seizure latency and a decrease in severity score would indicate anticonvulsant activity.

InVivo_Workflow acclimate 1. Acclimate Animals (≥3 days) groups 2. Randomize into Groups (Vehicle vs. Drug) acclimate->groups admin_drug 3. Administer Drug or Vehicle (i.p. injection) groups->admin_drug wait 4. Pretreatment Interval (30-60 min) admin_drug->wait induce 5. Induce Seizures (e.g., PTZ injection) wait->induce observe 6. Behavioral Observation & Scoring (e.g., Racine Scale, 30 min) induce->observe analyze 7. Data Analysis (Compare Groups) observe->analyze

Figure 3: Workflow for In Vivo Anticonvulsant Testing.

Troubleshooting and Considerations

  • Solubility: While the hydrochloride salt is generally water-soluble, ensure complete dissolution before use. Gentle warming or sonication may be necessary for preparing high-concentration stock solutions.

  • Stability: Prepare fresh drug solutions for each experiment. The stability of 4-Aminobutan-2-one in aqueous solution over extended periods should be empirically determined if necessary.

  • Off-Target Effects: As with any pharmacological agent, consider potential off-target effects. The structural similarity of 4-Aminobutan-2-one to GABA may lead to interactions with GABA receptors or transporters at high concentrations. Appropriate control experiments are crucial.

  • Blood-Brain Barrier Penetration: For in vivo studies, the ability of the compound to cross the blood-brain barrier is critical. If systemic administration yields weak or no effects, direct CNS administration (e.g., intracerebroventricular injection) could be considered to confirm central activity.

References

4-Aminobutan-2-one hydrochloride as a reference standard in pharmaceutical analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-Aminobutan-2-one Hydrochloride as a Reference Standard in Pharmaceutical Analysis

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of . The protocols and insights herein are designed to ensure scientific integrity, analytical accuracy, and regulatory compliance.

Introduction: The Foundational Role of a Reference Standard

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy. They are highly characterized materials used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1][2] The use of a well-qualified reference standard is a mandatory requirement by regulatory bodies and is enshrined in good pharmacopoeial practices.[3]

This compound (CAS: 92901-20-7) is a gamma-aminoketone that serves as a critical reference material.[4] Its importance lies in its potential role as a process impurity, a degradation product, or a synthetic building block in the manufacturing of various pharmaceutical compounds.[4][5] Accurate quantification of such small, polar molecules is essential for ensuring the safety and efficacy of the final drug product. This guide details the necessary protocols for its handling, characterization, and application in validated analytical methods.

Physicochemical and Quality Attributes

The reliability of any analytical measurement is directly dependent on the quality of the reference standard. The user must always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier.[6] The table below summarizes the typical physicochemical properties of this compound.[7][8][9]

ParameterTypical SpecificationSource
Chemical Name 4-aminobutan-2-one;hydrochloride[7]
CAS Number 92901-20-7[9][10]
Molecular Formula C₄H₁₀ClNO[7][8]
Molecular Weight 123.58 g/mol [7][8]
Appearance Solid[8][9]
Purity (Assay) ≥95-98%[9][10]
Storage Conditions Inert atmosphere, 2-8°C[9]

Management and Lifecycle of a Pharmaceutical Reference Standard

The proper management of a reference standard is a systematic process that ensures its integrity from receipt to disposal. This workflow is crucial for maintaining a state of control within a GMP (Good Manufacturing Practice) environment.

G cluster_0 Phase 1: Qualification cluster_1 Phase 2: Use & Monitoring cluster_2 Phase 3: Retirement Receipt Receipt of Standard (Verify CoA) Qualification In-house Qualification (Identity, Purity Confirmation) Receipt->Qualification Documentation Release Release for Use Qualification->Release Meets Specs Storage Controlled Storage (2-8°C, Inert Gas) Release->Storage Prep Preparation of Standard Solutions Storage->Prep Dispensing Stability Ongoing Stability Monitoring Storage->Stability Analysis Use in Analytical Methods (HPLC, GC) Prep->Analysis Retirement Retirement (End of Shelf-Life) Stability->Retirement Fails Specs Disposal Documented Disposal Retirement->Disposal

Caption: Workflow for the management of a pharmaceutical reference standard.

Preparation of Standard Solutions: The Cornerstone of Quantitation

Accurate quantitative analysis begins with the meticulous preparation of standard solutions. The following protocol should be performed using calibrated equipment and high-purity reagents.

Objective: To prepare stock and working standard solutions of this compound for chromatographic analysis.

Materials:

  • This compound Reference Standard

  • HPLC-grade Methanol or Water

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

Protocol:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Record the exact weight.

    • Add approximately 15 mL of the chosen solvent (Methanol is a good starting point).

    • Sonicate for 5-10 minutes, or until the standard is fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the solvent and mix thoroughly by inverting the flask 15-20 times. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase that will be used in the analytical method.

    • Mix thoroughly. This working standard is now ready for injection.

Analytical Methodologies and Protocols

Due to its chemical structure—a small, polar molecule lacking a strong UV chromophore—direct analysis of this compound can be challenging. The following protocols represent robust starting points for method development.

HPLC with Pre-Column Derivatization for UV/Fluorescence Detection

This method is ideal for quantifying trace levels of the amine. Derivatization converts the non-chromophoric analyte into a product that can be detected with high sensitivity.

Principle: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative, which also possesses strong UV absorbance.

Protocol:

  • Reagent Preparation (OPA Reagent): Prepare according to standard methods for amine analysis. This reagent is often commercially available.

  • Derivatization Procedure: In an autosampler vial, mix 50 µL of the working standard or sample solution with 50 µL of the OPA derivatization reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Causality Note: The timing is critical as the derivative can be unstable over longer periods.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm)

  • System Suitability: Before analysis, perform five replicate injections of the working standard. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS provides excellent selectivity and sensitivity and is a powerful tool for confirmation of identity and quantification. Derivatization is required to increase the volatility of the polar analyte.

Principle: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the amine and any potential keto-enol tautomers to replace them with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC analysis.[12]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aliquot of Sample or Standard Solution Evap Evaporate to Dryness (Nitrogen Stream) Sample->Evap Deriv Add Silylation Reagent (e.g., BSTFA in Pyridine) Evap->Deriv Heat Heat at 60-70°C for 30 min Deriv->Heat Inject Inject 1 µL into GC Heat->Inject Transfer to vial Sep Chromatographic Separation (DB-5ms) Inject->Sep Ionize Electron Ionization (EI) Sep->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis with silylation derivatization.

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of the working standard or sample into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat in an oven or heating block at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition: Full Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

NMR Spectroscopy for Identity Confirmation

NMR is the gold standard for unambiguous structural elucidation and identity confirmation of a reference standard.[13]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in an NMR tube.[13]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key signals would be expected for the methyl group (singlet), the two methylene groups (triplet-like patterns), and the amine protons (broad signal, which may exchange with D₂O).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Distinct signals are expected for the carbonyl carbon, the methyl carbon, and the two methylene carbons.[14]

  • Data Analysis: The obtained chemical shifts, coupling patterns, and integrations must be consistent with the known structure of this compound.

Summary of Analytical Methods

TechniquePurposeDerivatization Required?Key Strengths
HPLC-UV/Fluorescence QuantificationYes (e.g., OPA)High sensitivity, widely available
GC-MS Quantification & IdentityYes (e.g., BSTFA)High selectivity, structural information
NMR Spectroscopy Unambiguous IdentityNoDefinitive structural confirmation

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminobutan-2-one Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminobutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. The information is presented in a practical question-and-answer format to directly address potential challenges and ensure the integrity of your experimental results.

Given the limited publicly available literature on the specific degradation pathways of this compound, this guide synthesizes information from analogous compounds and established principles of pharmaceutical stability testing to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a γ-aminoketone, its structure features a primary amino group and a ketone functional group, both of which are susceptible to degradation.[1] The hydrochloride salt form generally enhances stability and solubility compared to the free base.[1]

Q2: I've observed a yellowing of my this compound solution over time. What is the likely cause?

A2: A color change, such as the development of a yellow or brown hue, in a solution of what is typically a colorless to faintly yellow substance can be an indicator of degradation. This is often due to oxidative degradation or other decomposition pathways, potentially accelerated by exposure to air (oxygen), light, or elevated temperatures. If a color change is observed, it is highly recommended to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the plausible degradation pathways for this compound in solution?

A3: Based on the chemical structure of this compound, several degradation pathways are plausible, particularly under stress conditions:

  • Oxidative Degradation: The primary amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. This can lead to the formation of various nitrogen-containing impurities.

  • Hydrolytic Degradation: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation reactions. Photostability testing is a crucial part of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using this compound solutions.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to minimize the impact of potential degradation.

  • Control for pH and Temperature: Ensure the pH and temperature of your stock solutions and final assay medium are controlled and consistent between experiments.

  • Protect from Light: Store stock solutions and conduct experiments with protection from light, for example, by using amber vials or covering glassware with aluminum foil.

  • Analytical Verification: If inconsistencies persist, analyze the purity of the this compound solution before and after the experiment using a stability-indicating analytical method like HPLC to check for the presence of degradation products.[3]

Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.

Possible Cause: On-column degradation or degradation in the autosampler.

Troubleshooting Steps:

  • Sample Preparation Conditions: Ensure the diluent used for sample preparation is compatible with this compound and does not promote degradation. A neutral pH buffer is often a good starting point.

  • Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation of samples waiting for injection.

  • Injection Volume and Concentration: Injecting a smaller volume or a more dilute sample can sometimes mitigate on-column degradation.

  • Mobile Phase pH: Evaluate the pH of your mobile phase. Highly acidic or basic mobile phases can sometimes cause on-column degradation.

Experimental Protocols & Methodologies

Forced Degradation Studies

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[4][5] This involves intentionally stressing the compound under various conditions.[6][7]

Protocol for a Forced Degradation Study:
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled containers:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[7]

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[7]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[5][7]

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[7]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.[2][7]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify any degradation products.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Identify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

Plausible Degradation Pathways Diagram

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 4-Aminobutan-2-one Hydrochloride Oxidized Oxidized Products (e.g., Imines, Amides) Parent->Oxidized Oxidation (O₂, H₂O₂) Hydrolyzed Hydrolysis Products (if applicable) Parent->Hydrolyzed Hydrolysis (Acid/Base, Heat) Photoproducts Photodegradation Products Parent->Photoproducts Photolysis (UV/Vis Light)

References

Technical Support Center: A Guide to Preventing Degradation of 4-Aminobutan-2-one Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Aminobutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this valuable bifunctional building block.[1] Due to its inherent reactivity and hygroscopic nature, improper handling of this compound can lead to significant degradation, compromising experimental integrity and reproducibility. This document provides in-depth, field-proven insights and protocols to ensure the stability and reliability of your stock solutions.

Section 1: Quick Reference - Recommended Storage & Handling

For immediate guidance, the following table summarizes the optimal conditions for storing and handling this compound.

ParameterSolid Compound Stock Solution Rationale & Key Considerations
Storage Temperature 2-8°C[2][3]Long-term (months): ≤ -80°CShort-term (weeks): -20°C[4][5][6]Lower temperatures drastically reduce the kinetics of degradation reactions.[5][6]
Atmosphere Inert gas (Argon, Nitrogen)[2][3]N/A (use deoxygenated solvent)The solid is hygroscopic and susceptible to moisture-induced degradation.[7][8]
pH of Aqueous Solvent N/ApH 3.0 - 5.0 Critical. Acidic pH protonates the primary amine, preventing it from acting as a nucleophile in self-condensation reactions.[9][10][11][12]
Recommended Solvents N/AAqueous: pH-adjusted buffers (e.g., citrate, acetate)Organic: Anhydrous DMSO, DMF (for immediate use)Aqueous buffers offer the best stability. Anhydrous organic solvents prevent hydrolysis but may not stop other degradation pathways.
Light Exposure Store in amber vialsStore in amber vials or wrapped in foilProtect from light to prevent potential photolytic degradation.
Handling Weigh quickly in a low-humidity environmentPrepare fresh or in small, single-use aliquotsMinimizes exposure to atmospheric moisture and avoids repeated freeze-thaw cycles which can accelerate degradation.
Section 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was a powder, has become a sticky, brown oil. What happened and is it still usable?

A1: This is a common issue resulting from the compound's hygroscopic nature.[7][8] It has absorbed atmospheric moisture, which can initiate degradation and discoloration. We strongly advise against using the material in this state, as its purity is compromised. To prevent this, always store the solid compound in a desiccator under an inert atmosphere and handle it swiftly in a controlled-humidity environment.

Q2: What is the single most important factor for maintaining the stability of my aqueous stock solution?

A2: Controlling the pH. The primary degradation pathway for this aminoketone in solution is a pH-dependent self-condensation reaction.[13] Maintaining the solution at an acidic pH (3.0-5.0) keeps the primary amine group protonated (as -NH₃⁺). This renders it non-nucleophilic, effectively halting the self-condensation pathway and dramatically enhancing stability.[9][10][14]

Q3: How long can I expect my stock solution to be stable at -20°C?

A3: Stability is highly dependent on the solvent, pH, and concentration. For an aqueous stock solution prepared in an acidic buffer (pH 3-5), you can anticipate stability for several weeks to a month at -20°C.[4] For long-term storage (1-6 months), -80°C is strongly recommended.[4][5][6] However, for critical applications, we advise performing a simple in-house stability assessment (see Protocol 2) or preparing solutions fresh every 1-2 weeks.

Q4: My buffered stock solution has turned slightly yellow after a week at 4°C. Can I still use it?

A4: A visible color change is a clear indicator of chemical degradation. While the compound might not be fully degraded, its concentration and purity are no longer reliable. Using this solution will introduce unknown variables and impurities into your experiment, leading to non-reproducible results. We recommend discarding the solution and preparing a fresh batch, ensuring adherence to the storage protocols outlined in this guide.

Section 3: In-Depth Troubleshooting Guide

This section addresses more complex issues you may encounter.

Problem: Inconsistent or Non-Reproducible Experimental Results

Your assay results are fluctuating, or you've experienced a sudden loss of the compound's expected activity.

  • Underlying Cause: This is the most common symptom of stock solution degradation. The actual concentration of the active compound is lower than calculated, and the degradation byproducts may interfere with your assay.

  • Investigative Workflow:

    • Verify Solid Compound: Check the physical appearance of the source material. If it is discolored or oily, discard it and use a new, properly stored batch.

    • Review Solution Protocol: Confirm that the stock solution was prepared in a pH-buffered (pH 3-5) aqueous solvent or an appropriate anhydrous organic solvent.

    • Confirm Storage Conditions: Ensure aliquots were stored at ≤ -20°C (preferably -80°C) and protected from light.

    • Action: Prepare a fresh stock solution following the validated protocol (see Section 5). If the problem persists, consider analytical validation of the solution's concentration via HPLC or a similar method.[15]

Problem: Precipitate Forms in the Stock Solution Upon Thawing
  • Underlying Cause & Solution:

    • Possibility 1: pH Shift. If the solution was not buffered, the pH could have shifted, causing the less soluble free amine or a degradation product to precipitate. Solution: Discard and prepare a new stock using a robust buffer system (e.g., 50-100 mM citrate).

    • Possibility 2: Concentration Issue. The solution may be supersaturated at low temperatures. Solution: Gently warm the vial to 37°C and sonicate briefly to redissolve the precipitate. If it persists, the precipitate is likely a degradation product. If it redissolves, consider preparing future stocks at a slightly lower concentration.

Section 4: Key Scientific Principles - Understanding Degradation

The structure of 4-Aminobutan-2-one contains two reactive functional groups: a primary amine and a ketone. The primary degradation route in solution is an intermolecular self-condensation, which is highly dependent on the pH of the environment.

  • At Neutral or Alkaline pH (≥ 6.0): The primary amine (-NH₂) is deprotonated and acts as a potent nucleophile. It can attack the electrophilic carbonyl carbon of another molecule, initiating a condensation cascade that often results in the formation of pyrazine derivatives and other complex oligomers.[13] This process is often accompanied by a distinct yellow or brown color change.

  • At Acidic pH (≤ 5.0): The primary amine is protonated to form an ammonium salt (-NH₃⁺). This positive charge completely neutralizes its nucleophilicity. The lone pair of electrons is no longer available to initiate an attack on a neighboring carbonyl group, effectively inhibiting the self-condensation pathway and preserving the integrity of the molecule.[10][12]

Figure 1: pH-Dependent Degradation Pathway cluster_0 Acidic Conditions (pH < 5) cluster_1 Neutral / Alkaline Conditions (pH > 6) Protonated 4-Aminobutan-2-one (Protonated Amine, -NH3+) Stable Stable Solution Protonated->Stable Non-nucleophilic Amine FreeAmine 4-Aminobutan-2-one (Free Amine, -NH2) Degradation Pyrazines & Other Products FreeAmine->Degradation Nucleophilic Attack & Self-Condensation Figure 2: Workflow for Stable Solution Preparation start Start weigh 1. Weigh Hygroscopic Solid (Quickly, Low Humidity) start->weigh dissolve 3. Dissolve Solid in Buffer weigh->dissolve buffer 2. Prepare Deoxygenated Acidic Buffer (pH 4.0) buffer->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Amber Cryovials filter->aliquot store 6. Flash Freeze & Store at -80°C aliquot->store end End store->end Figure 3: Troubleshooting Decision Tree start Inconsistent or Failed Experiment? check_solid Is the solid compound dry and free-flowing? start->check_solid check_prep Was solution prepared with acidic (pH 3-5) buffer? check_solid->check_prep Yes solid_bad Result: Source material is compromised. Action: Discard and use a new lot. check_solid->solid_bad No check_storage Was solution stored at <= -20°C in aliquots? check_prep->check_storage Yes prep_bad Result: Solution is likely undergoing self-condensation. Action: Remake with properly buffered solvent. check_prep->prep_bad No storage_bad Result: Degradation due to improper storage. Action: Remake and store at -80°C in single-use aliquots. check_storage->storage_bad No all_good All conditions are optimal. Consider other experimental variables or perform analytical validation (HPLC). check_storage->all_good Yes

References

Improving the yield and purity of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Technical Support Center: 4-Aminobutan-2-one Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable synthetic building block. This document moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental outcomes.

Synthesis Overview & Critical Control Points

4-Aminobutan-2-one is a versatile bifunctional molecule, but its synthesis and isolation can be challenging due to its reactivity. A common and reliable method for its preparation is the Gabriel Synthesis , which prevents the over-alkylation often seen with direct amination methods.[1][2][3] The general workflow involves the N-alkylation of potassium phthalimide with a suitable 4-carbon precursor, followed by hydrazinolysis or acid hydrolysis to liberate the primary amine.[1][2]

The following diagram illustrates a typical synthetic pathway from 4-chlorobutan-2-one.

G A Potassium Phthalimide C N-Alkylation (SN2) Solvent: DMF A->C B 4-Chlorobutan-2-one B->C S1 Side Reaction: Self-condensation of 4-chlorobutan-2-one B->S1 D 4-(Phthalimido)butan-2-one (Intermediate) C->D F Deprotection (Hydrazinolysis) D->F E Hydrazine Monohydrate Solvent: EtOH, Reflux E->F G 4-Aminobutan-2-one (Free Base) + Phthalhydrazide (Precipitate) F->G S2 Incomplete Hydrolysis: Residual Intermediate D F->S2 H Filtration G->H S3 Degradation of Free Base: Polymerization/Discoloration G->S3 J Salt Formation H->J Filtrate I HCl in Ether/IPA I->J K 4-Aminobutan-2-one HCl (Final Product) J->K

Caption: Gabriel synthesis workflow for 4-Aminobutan-2-one HCl.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several stages of the synthesis. Here’s a systematic approach to identifying the issue:

  • Inefficient N-Alkylation (Step 1): The initial SN2 reaction between potassium phthalimide and your alkyl halide (e.g., 4-chlorobutan-2-one) is critical.

    • Causality: Potassium phthalimide has low solubility in many organic solvents. For the reaction to proceed efficiently, it must be adequately solvated.

    • Solution: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) to improve the solubility of the phthalimide salt. Ensure your starting materials are anhydrous, as water can hydrolyze the halide and react with the phthalimide anion.

  • Incomplete Deprotection (Step 2): The hydrolysis of the N-alkylated phthalimide intermediate can be sluggish.

    • Causality: Both acidic hydrolysis and hydrazinolysis require forcing conditions (e.g., heat) to break the stable imide bonds.[1][2] Incomplete reaction leaves behind the starting intermediate, complicating purification and reducing the yield of the desired amine.

    • Solution (Hydrazinolysis): Ensure an adequate excess of hydrazine monohydrate is used (typically 1.5-2.0 equivalents). The reaction should be run at reflux in a suitable solvent like ethanol until TLC analysis shows the complete disappearance of the starting material. The formation of a thick white precipitate (phthalhydrazide) is a good visual indicator of reaction progress.[1]

  • Product Loss During Workup: The free amine is a small, polar molecule with some water solubility.

    • Causality: During aqueous workup to remove the phthalhydrazide precipitate, the desired amine can be partially lost to the aqueous phase.

    • Solution: After filtering off the phthalhydrazide, concentrate the filtrate under reduced pressure to remove the bulk of the solvent before proceeding to the salt formation. Avoid extensive aqueous extractions if possible. If an extraction is necessary, use a solvent that has a good partition coefficient for small amines (e.g., dichloromethane) and perform multiple extractions.

Question 2: The final product is an off-white, brown, or oily substance instead of a white crystalline solid. What causes this discoloration and how can I purify it?

Discoloration is a common sign of impurities, often arising from the instability of the aminoketone structure.

  • Cause 1: Instability of the Free Base: 4-Aminobutan-2-one in its free base form is prone to self-condensation and polymerization, especially when heated or left to stand for extended periods. This is a common issue with molecules containing both an amino group and a ketone.

    • Solution: Do not attempt to isolate and store the free base for long. After the deprotection step and removal of the phthalhydrazide, proceed directly to the hydrochloride salt formation.[4] The protonated ammonium salt is significantly more stable and less prone to side reactions.

  • Cause 2: Residual High-Boiling Solvents: Solvents like DMF can be difficult to remove completely and may cause the final product to appear oily.

    • Solution: After the N-alkylation step, ensure DMF is thoroughly removed, possibly by aqueous workup and extraction into a more volatile solvent before proceeding to the hydrolysis.

  • Purification Strategy:

    • Dissolution: Dissolve the impure hydrochloride salt in a minimal amount of a polar solvent like methanol or ethanol.

    • Decolorization: Add a small amount of activated carbon and stir for 15-30 minutes at room temperature to adsorb colored impurities.

    • Filtration: Filter the mixture through a pad of Celite® to remove the carbon.

    • Recrystallization: Add a less polar solvent (an anti-solvent) such as diethyl ether or isopropyl alcohol to the filtrate until turbidity is observed. Allow the solution to cool slowly, ideally at 2-8°C, to induce crystallization of the purified salt. Collect the crystals by filtration and dry under vacuum.

Question 3: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities?

Interpreting unexpected NMR peaks is key to diagnosing reaction issues.

  • Phthalimide Intermediate: The presence of aromatic protons (multiplet around 7.8 ppm) indicates that the deprotection step was incomplete.

    • Solution: Re-subject the material to the hydrolysis conditions (e.g., reflux with hydrazine) or purify via recrystallization, as the intermediate is typically less soluble in the chosen solvent systems than the final product.

  • Phthalhydrazide: If not completely removed by filtration, you might see broad signals from the aromatic and N-H protons of this byproduct.

    • Solution: Ensure thorough filtration and washing of the precipitate. If it co-precipitates with your product, an acidic wash during workup can help, as the desired amine will be protonated and remain in the aqueous layer while the neutral phthalhydrazide can be removed with an organic solvent.

  • Solvent Residues: Look for characteristic peaks of your reaction solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; Ethanol at ~3.6, 1.1 ppm).

    • Solution: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable enough.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][6] For long-term stability, storage at 2-8°C is recommended to minimize potential degradation.[5][6]

Q: Is the free base of 4-aminobutan-2-one stable enough to be isolated? A: It is generally not recommended. The free base is a colorless liquid or low-melting solid that is susceptible to discoloration and polymerization over time.[7][8] For most synthetic applications, it is best to generate the free base in situ or proceed immediately to the more stable hydrochloride salt after synthesis.

Q: Can I use a different method besides Gabriel Synthesis? A: Yes, other methods like reductive amination of a suitable keto-aldehyde or reduction of a corresponding nitro-ketone exist. However, these routes can present their own challenges, such as controlling selectivity and the availability of starting materials.[9][10] The Gabriel synthesis is often preferred for its reliability in producing primary amines with minimal byproducts.[3]

Detailed Protocol: Gabriel Synthesis and Purification

This protocol provides a representative methodology for the synthesis of this compound.

Step 1: Synthesis of 4-(Phthalimido)butan-2-one

  • To a stirred suspension of potassium phthalimide (1.2 eq) in anhydrous DMF, add 4-chlorobutan-2-one (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the intermediate product.

Step 2: Hydrazinolysis and Salt Formation

  • Suspend the 4-(Phthalimido)butan-2-one (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of anhydrous methanol or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or gaseous HCl) until the solution is acidic (pH ~1-2).

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

PropertyValueSource
CAS Number 92901-20-7 / 21419-24-9[11]
Molecular Formula C₄H₁₀ClNO[11]
Molecular Weight 123.58 g/mol [11]
Appearance Light yellow to orange solid/viscous liquid[6][7]
Storage 2-8°C, under inert atmosphere[5]
¹³C NMR Shifts (Expected) ~208 ppm (C=O), ~47 ppm (CH₂-C=O), ~38 ppm (CH₂-NH₃⁺), ~29 ppm (CH₃)[11][12]

References

Managing hygroscopic nature of 4-Aminobutan-2-one hydrochloride during weighing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Hygroscopic Compound

4-Aminobutan-2-one hydrochloride is a valuable reagent in pharmaceutical research and organic synthesis. However, its pronounced hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents a significant challenge to achieving accurate and reproducible results.[1][2][3] Inaccurate weighing due to moisture uptake can compromise reaction stoichiometry, lead to incorrect solution concentrations, and ultimately invalidate experimental data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to effectively manage the hygroscopic properties of this compound during the critical weighing step. Our focus is on explaining the causality behind these procedures to empower you with the knowledge to adapt and overcome challenges in your laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2][3] For this compound, which is a dry solid, this means that upon exposure to ambient air, it will actively pull water vapor from the air onto its surface. This process is rapid and can cause the material's physical state to change from a free-flowing powder to a clumpy, gummy, or even paste-like substance, making it difficult to handle.[1][2]

Q2: How does this moisture absorption concretely affect my experimental results?

A: The consequences of uncontrolled moisture absorption are significant and multifaceted:

  • Mass Inaccuracy: The most immediate effect is a continuous increase in the measured weight on the analytical balance.[4][5] This added weight is not the compound itself, but water. This leads to a critical overestimation of the amount of reagent being used.

  • Concentration Errors: If you are preparing a solution, the calculated concentration will be erroneously high because the actual mass of the active compound is lower than the measured mass.

  • Stoichiometric Imbalance: In a chemical reaction, using an overestimated mass will alter the molar ratios of your reactants, potentially leading to lower yields, incomplete reactions, or the formation of unwanted byproducts.

  • Chemical Degradation: For some compounds, the presence of water can initiate hydrolysis or other degradation pathways, compromising the purity and stability of the reagent.[2]

Q3: What are the ideal environmental conditions for weighing this compound?

A: The weighing environment is a critical variable.[6][7] While a completely inert atmosphere is ideal, significant improvements can be made by controlling the ambient laboratory conditions. The ideal humidity range for weighing sensitive compounds is between 40% and 55% relative humidity (RH).[4][5] Below 40% RH, static electricity can become a major issue, causing powder to scatter and readings to be unstable.[5][8] Above 55% RH, the rate of moisture absorption by hygroscopic materials increases dramatically. Maintaining a stable temperature (e.g., 20–25°C) is also crucial, as temperature fluctuations can cause air currents that interfere with sensitive analytical balances.[4][7]

Section 2: Troubleshooting Guide: Common Weighing Problems & Solutions

Problem 1: My sample weight is constantly increasing on the balance.
  • Cause: This is the classic sign of a hygroscopic compound actively absorbing atmospheric moisture. The longer the sample is exposed to air on the balance pan, the more water it absorbs, and the more the weight increases.

  • Immediate Solution: Minimize exposure time. Do not weigh the compound directly onto an open weigh boat or paper. Instead, use the "Weighing by Difference" technique detailed in Protocol 1. This method keeps the bulk of the material sealed in its container, drastically reducing its exposure to ambient air.[9][10]

  • Advanced Solution: If the rate of weight gain is too rapid even for quick measurements, the ambient humidity in your lab is too high for the required precision. You must move the weighing process into a controlled, low-humidity environment like a nitrogen-purged glovebox or use a desiccator-based workflow (see Protocol 2).[11][12]

Problem 2: The powder has formed hard clumps or a paste, making it impossible to handle.
  • Cause: The material has already been exposed to significant moisture, either from improper storage or repeated openings of the container in a humid environment.[1][2]

  • Solution:

    • Assess Usability: If the material is only lightly clumped, you may be able to break up the clumps with a clean, dry spatula inside a controlled environment (like a glovebox) before weighing.[1]

    • Drying (Use with Caution): If the material is not thermally sensitive, it may be possible to dry it under a high vacuum.[13] Place the material in a suitable flask and connect it to a Schlenk line or vacuum oven at a mild temperature. However, you must first verify the compound's thermal stability to avoid decomposition. This is often not a recommended first-line approach as it can be difficult to fully remove the bound water.[2]

    • Prepare a Stock Solution: If precise weighing of the solid is no longer feasible, consider sacrificing a portion of the material to create a stock solution. Weigh the entire contents of the compromised bottle quickly, dissolve it in a known volume of a suitable anhydrous solvent, and determine the precise concentration via a validated analytical method (e.g., titration, quantitative NMR).[14] You can then use aliquots of this standardized solution for your experiments.

Problem 3: I need to weigh a very small amount (<10 mg), but it absorbs moisture too quickly for an accurate reading.
  • Cause: The high surface-area-to-mass ratio of small quantities exacerbates the problem of hygroscopicity. The rate of percentage weight gain is much faster.

  • Solution 1 (Glovebox): This is the gold standard for accurately weighing small quantities of moisture-sensitive reagents. The inert atmosphere prevents any moisture uptake.[15][16] Ensure the analytical balance inside the glovebox is properly calibrated and shielded from internal air currents.[17]

  • Solution 2 (Serial Dilution): If a glovebox is unavailable, use a solution-based approach. Weigh a larger, more manageable amount of the compound (e.g., 100 mg) as accurately as possible using the "Weighing by Difference" method. Dissolve this in a precise volume of an appropriate anhydrous solvent to create a stock solution. You can then accurately dispense the required smaller amount by transferring a calculated volume of the solution with a calibrated micropipette or syringe.[15]

Section 3: Protocols and Methodologies

Protocol 1: Weighing by Difference (Standard Method for Hygroscopic Solids)

This method is designed to minimize the exposure of the bulk chemical to the atmosphere, thereby ensuring the weighed portion is representative of the material in its sealed container.[10]

Methodology:

  • Preparation: Place a clean, dry weighing vial or flask with a secure cap or stopper on the analytical balance. Ensure the exterior of the vial is clean and free of fingerprints.

  • Tare: Close the balance doors and tare the balance to zero.

  • Initial Weighing: Remove the tared vial from the balance. In a low-humidity area (if possible), quickly add an amount of this compound that is greater than your target weight. Immediately and securely cap the vial.

  • Equilibration & First Mass: Place the capped vial back onto the center of the balance pan. Close the doors and allow the reading to stabilize for 15-30 seconds. Record this mass (M1) precisely in your lab notebook.[9]

  • Transfer: Remove the vial from the balance. Holding it over your receiving flask (e.g., your reaction flask), carefully uncap it and use a clean spatula to tap out a small portion of the solid into the receiving flask. Do not attempt to hit an exact target weight during this transfer.

  • Reseal: Immediately recap the weighing vial securely to prevent moisture from contaminating the remaining stock.

  • Final Weighing: Place the capped vial back on the same analytical balance. Close the doors and allow the reading to stabilize. Record this new, lower mass (M2).[9]

  • Calculation: The exact mass of the compound transferred into your reaction flask is the difference between the two recorded masses: Mass Transferred = M1 - M2 .

Protocol 2: Weighing in a Controlled Atmosphere (Glovebox)

This is the most robust method for ensuring accuracy with highly hygroscopic compounds.[11][16]

Methodology:

  • Preparation: Introduce all necessary items into the glovebox antechamber: the sealed container of this compound, spatulas, weigh boats or vials, and your receiving flask.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas (e.g., Argon or Nitrogen) for a minimum of three cycles to remove atmospheric air and moisture.

  • Transfer into Glovebox: Once the purge is complete, transfer the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the items, especially the chemical container, to equilibrate to the glovebox atmosphere for at least 15-20 minutes.

  • Balance Operation: Turn on the analytical balance inside the glovebox. Note the internal pressure of the glovebox.[17] Place your weigh boat or receiving vial on the balance, close the balance's draft shield, and tare it.

  • Weighing: Carefully dispense the desired amount of this compound into the tared container. Since you are in an inert atmosphere, you can weigh by addition directly.

  • Confirm and Seal: Once the target weight is achieved, record the mass. Immediately seal your receiving flask and the stock container of the reagent before removing them from the glovebox via the antechamber (following the purge protocol).

Section 4: Visualization and Data

Table 1: Key Properties of this compound
PropertyValueSource
Molecular Formula C₄H₁₀ClNO[18]
Molecular Weight 123.58 g/mol [18]
Appearance Solid
CAS Number 21419-24-9
Primary Hazard Causes serious eye damage/irritation[18][19][20]
Table 2: Environmental Factors and Their Impact on Weighing Accuracy
FactorImpact on WeighingMitigation Strategy
High Humidity (>55% RH) Rapid moisture absorption by sample, causing falsely high weight readings.[4][5]Use a glovebox, desiccator, or dehumidifier. Minimize sample exposure time.[11][12]
Low Humidity (<40% RH) Increased electrostatic charges causing powder to scatter and unstable readings.[5][8]Use an anti-static gun or ionizer. Use metal weigh boats instead of plastic.[5][8]
Temperature Fluctuations Creates air convection currents that exert force on the balance pan, leading to unstable readings.[4][7]Allow sample and container to equilibrate to room temperature before weighing.[21]
Air Drafts Direct force on the balance pan causes significant fluctuations and inaccurate readings.[7][8]Keep balance draft shields closed. Position balance away from doors, windows, and HVAC vents.

Diagram: Decision Workflow for Weighing this compound

Weighing_Decision_Tree start Start: Prepare to Weigh 4-Aminobutan-2-one HCl check_humidity Assess Lab Environment: Is Relative Humidity > 55%? start->check_humidity check_accuracy Define Requirement: Is sub-milligram accuracy or small quantity (<10mg) needed? check_humidity->check_accuracy No method_glovebox Advanced Procedure: Weigh inside a Glovebox (Protocol 2) check_humidity->method_glovebox Yes method_wd Standard Procedure: Use 'Weighing by Difference' (Protocol 1) check_accuracy->method_wd No check_accuracy->method_glovebox Yes method_solution Alternative Procedure: Prepare & Standardize a Stock Solution method_glovebox->method_solution If Glovebox Unavailable

Caption: Decision tree for selecting the appropriate weighing method.

Section 5: Best Practices for Storage and Handling

Q4: How should I store an opened container of this compound to maintain its integrity?

A: Proper storage is your first line of defense.

  • Airtight Sealing: Always ensure the container's primary cap is tightly sealed immediately after use.[1]

  • Secondary Seal: For added protection, wrap the cap and neck of the bottle with Parafilm to create a secondary moisture barrier.[22]

  • Dry Environment: Store the sealed container inside a desiccator containing an active desiccant like silica gel or Drierite.[23][24][25] This ensures the air immediately surrounding the container is kept at very low humidity.

  • Cool and Dark: Keep the desiccator in a cool, dry, and dark location away from direct sunlight or heat sources.

Q5: Is it possible to dry the compound if it has already absorbed some moisture?

A: While technically possible, it is often impractical and risky without proper equipment and knowledge of the compound's thermal stability.[2] Gently heating the material under high vacuum can remove adsorbed water, but there is a significant risk of melting or decomposing the compound.[1][13] If you attempt this, it must be done with extreme care and you should re-analyze the material afterward to confirm its purity and integrity. For most applications, preventing moisture uptake is a far more reliable strategy than attempting to reverse it.

References

Technical Support Center: Bioanalysis of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 4-Aminobutan-2-one hydrochloride. As a small, polar metabolite of the widely used β-lactamase inhibitor clavulanic acid, accurate quantification of this analyte in complex biological matrices is critical for comprehensive pharmacokinetic and toxicological assessments.[1] However, its physicochemical properties present unique challenges, particularly concerning matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate and mitigate the complexities of matrix effects.

Troubleshooting Guide: Tackling Matrix Effects

Matrix effects, the alteration of analyte ionization efficiency by co-eluting compounds, are a primary cause of poor assay performance, leading to inaccuracy and imprecision.[2][3][4] This section addresses common problems encountered during the bioanalysis of this compound.

Q1: My analyte signal is inconsistent and lower than expected in biological samples compared to pure solutions. How can I confirm if this is a matrix effect?

A1: This classic symptom points towards ion suppression. The most direct way to diagnose this is through a Post-Column Infusion (PCI) experiment . This technique provides a qualitative view of where ion suppression or enhancement occurs across your chromatographic run.[3][5]

  • Causality: In a PCI experiment, a constant flow of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant analyte signal indicates that components from the matrix are eluting at that specific time and suppressing the analyte's ionization. Conversely, a spike in the signal would indicate ion enhancement.[3][5] This allows you to see if the retention time of your analyte coincides with a region of significant ion suppression.

Q2: My results show high variability between different plasma lots. What is the cause and how do I fix it?

A2: This issue, known as a relative matrix effect , occurs when the magnitude of ion suppression or enhancement varies between different sources or lots of the same biological matrix. It is a critical parameter evaluated during method validation as stipulated by regulatory bodies like the FDA and EMA.[6][7]

  • Causality: Biological matrices are inherently variable. Differences in endogenous components like phospholipids, salts, or metabolites between individuals or lots can lead to inconsistent matrix effects.[3][4] To resolve this, you must first quantify the effect and then implement strategies to minimize it.

  • Solution:

    • Quantify the Effect: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix. Calculate the matrix factor (MF) and the internal standard (IS)-normalized MF. The coefficient of variation (CV%) of the IS-normalized MF across the lots should be ≤15%.[7][8]

    • Improve Sample Cleanup: The most effective way to reduce variability is to remove the interfering components. Protein precipitation alone is often insufficient.[2][9] Implement more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[10][11]

    • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the regions of ion suppression identified in your PCI experiment. This can involve changing the gradient, mobile phase pH, or using a different column chemistry like HILIC for polar compounds.[12][13]

Q3: I'm using a stable isotope-labeled (SIL) internal standard, but still see accuracy issues. Isn't an SIL-IS supposed to correct for all matrix effects?

A3: While a SIL-IS is the gold standard and compensates for many matrix effects by co-eluting and experiencing similar ionization suppression/enhancement, it is not infallible.

  • Causality: Significant and highly variable matrix effects can sometimes overwhelm the corrective ability of an SIL-IS. If the ion suppression is so severe that the analyte signal is close to the lower limit of quantitation (LLOQ), even minor differences between the analyte and IS can lead to inaccuracies. Furthermore, non-co-eluting matrix components can cause differential effects.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure the analyte and SIL-IS peaks are perfectly co-eluting.

    • Re-evaluate Sample Preparation: Even with an SIL-IS, a cleaner sample is always better. If you are using a simple protein precipitation, consider adding an SPE or LLE step to reduce the overall matrix load on the system.[9][11]

    • Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components, thereby lessening the severity of the matrix effect.[11][14] However, ensure the diluted analyte concentration remains well above the LLOQ.

Troubleshooting Summary Table

Observed Problem Potential Cause (Matrix-Related) Recommended Action(s)
Low analyte response, poor sensitivity in matrix vs. solvent.Absolute Matrix Effect (Ion Suppression) 1. Perform a Post-Column Infusion experiment to identify suppression zones. 2. Optimize chromatography to move the analyte away from these zones. 3. Enhance sample cleanup using SPE or LLE.
High variability in QC results across different matrix lots.Relative Matrix Effect 1. Quantify the matrix effect using at least 6 different matrix lots. 2. Employ a stable isotope-labeled internal standard (SIL-IS). 3. Implement a more robust sample preparation method (e.g., mixed-mode SPE).
Inconsistent peak shape or shifting retention times.Matrix-induced Chromatographic Issues 1. Check for buildup of phospholipids or proteins on the column. 2. Use a guard column. 3. Improve sample cleanup to remove matrix components causing the interference.
Poor accuracy and precision despite using a SIL-IS.Severe or Differential Matrix Effects 1. Confirm perfect co-elution of analyte and SIL-IS. 2. Further improve sample cleanup to reduce the overall matrix burden. 3. Consider sample dilution if sensitivity allows.

Visualizing the Workflow

A systematic approach is crucial for effectively diagnosing and solving matrix effect issues.

MatrixEffect_Workflow Start Inconsistent / Inaccurate Bioanalytical Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement a co-eluting SIL-IS Check_IS->Implement_IS No PCI_Test Perform Post-Column Infusion (PCI) Experiment Check_IS->PCI_Test Yes Implement_IS->PCI_Test Suppression_Zone Does Analyte Elute in Suppression Zone? PCI_Test->Suppression_Zone Optimize_Chroma Optimize Chromatography (Gradient, Column, pH) Suppression_Zone->Optimize_Chroma Yes Quant_ME Perform Quantitative Matrix Factor Assessment (≥6 lots) Suppression_Zone->Quant_ME No Optimize_Chroma->PCI_Test Re-evaluate CV_Check Is IS-Normalized MF CV% > 15%? Quant_ME->CV_Check Improve_Cleanup Improve Sample Cleanup (SPE, LLE) CV_Check->Improve_Cleanup Yes Validate Re-validate Method According to Guidelines CV_Check->Validate No Improve_Cleanup->Quant_ME Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects.

Key Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Qualitative Matrix Effect Assessment
  • System Setup:

    • Configure the LC-MS/MS system as usual.

    • Use a T-junction to introduce a constant flow of the analyte solution between the analytical column and the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).

    • Infuse this solution at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Sample Injection:

    • Once a stable baseline signal for the infused analyte is achieved, inject a blank matrix sample that has been processed with your current extraction method.

  • Data Analysis:

    • Monitor the signal of the infused analyte. Any deviation (dip or peak) from the stable baseline indicates the presence of matrix components that either suppress or enhance ionization at that retention time.[3][5]

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This protocol aligns with FDA and EMA guidelines for method validation.[6][7][15]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first. The analyte and IS are then spiked into the final, clean extract at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before extraction at low and high QC concentrations. (This set is used for recovery calculation, not the matrix factor itself).

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria:

    • The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six or more matrix lots should not be greater than 15%.[7]

Frequently Asked Questions (FAQs)

Q: What exactly is ion suppression, and why is a small, polar molecule like this compound susceptible?

A: Ion suppression is a reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[2] In electrospray ionization (ESI), which is commonly used for polar molecules, analytes must compete with everything else in the sample for access to the droplet surface to become charged and enter the gas phase.[16] Endogenous matrix components, especially phospholipids and salts from plasma, are often present at much higher concentrations than the analyte and can dominate this process, leading to a suppressed signal for the analyte of interest.[12]

Ion_Suppression cluster_0 Competition at Droplet Surface Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet GasPhaseAnalyte Gas Phase Analyte Ions Droplet->GasPhaseAnalyte Limited Ionization GasPhaseMatrix Gas Phase Matrix Ions Droplet->GasPhaseMatrix Dominant Ionization MS_Inlet MS Inlet GasPhaseAnalyte->MS_Inlet GasPhaseMatrix->MS_Inlet

Caption: Mechanism of ion suppression in the ESI droplet.

Q: What is the best sample preparation strategy to minimize matrix effects for this analyte in plasma?

A: A multi-step approach is typically most effective. While simple protein precipitation (PPT) with acetonitrile or methanol is fast, it often fails to remove phospholipids, which are major contributors to matrix effects.[2][17] A superior strategy would be:

  • Protein Precipitation: An initial crash to remove the bulk of proteins.[9]

  • Solid-Phase Extraction (SPE): Following PPT, use an SPE plate or cartridge to further clean the sample. For a polar, basic compound like 4-Aminobutan-2-one, a mixed-mode cation exchange SPE sorbent would be an excellent choice. This provides a secondary, orthogonal cleanup mechanism to selectively retain the analyte while washing away neutral and acidic interferences.[9]

Q: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough investigation of matrix effects during method validation.[6][15] The current expectation, harmonized under the ICH M10 guideline, is that the matrix effect must be evaluated using at least six different lots of matrix from individual donors.[7] The goal is to demonstrate that the method is not subject to variable matrix effects between subjects, ensuring the reliability of the data from clinical or preclinical studies. The precision (CV%) of the internal standard-normalized matrix factor should be within a 15% limit.[7]

References

Optimizing storage conditions for long-term stability of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 4-Aminobutan-2-one hydrochloride. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure the long-term integrity of this compound in your experiments.

Frequently Asked Questions (FAQs) on Optimal Storage

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound, a solid compound, should be stored in a tightly sealed container at 2-8°C under an inert atmosphere. Many hydrochloride salts of active pharmaceutical ingredients (APIs) are synthesized to enhance the compound's stability and solubility compared to their free base form.[1][2] However, proper storage is still critical to prevent degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential chemical degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Displaces oxygen, preventing oxidative degradation pathways.
Container Tightly Sealed, OpaquePrevents exposure to moisture and light, which can accelerate degradation. The compound is known to be hygroscopic.[3]
Location Dry, Well-ventilated AreaProtects against ambient humidity and ensures safety.[4]
Q2: Why is the hydrochloride salt form used and how does it impact stability?

The use of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a basic parent compound.[2] Forming a salt with hydrochloric acid typically increases water solubility and enhances stability against degradation, which is crucial for both formulation and bioavailability.[2][5] While the salt form is more stable, it does not render the molecule immune to degradation, especially under suboptimal storage conditions.[1]

Q3: The product arrived at room temperature. Is its stability compromised?

Shipping at ambient temperatures for short durations is generally acceptable and does not typically compromise the material's integrity. Manufacturers conduct stability studies to ensure that such short-term excursions outside the recommended storage conditions do not negatively impact the product's quality. However, upon receipt, the compound should be immediately transferred to the recommended 2-8°C storage conditions for long-term preservation.

Troubleshooting Guide for Stability Issues

This section addresses common problems that may indicate compound degradation.

Q4: My this compound powder has changed color/become clumpy. What should I do?

A change in physical appearance, such as discoloration or clumping, is a primary indicator of potential chemical degradation or moisture absorption. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and hydrolysis.[3]

Troubleshooting Workflow:

A Visual Change Observed (Discoloration, Clumping) B Is the container properly sealed? A->B C Reseal container tightly. Consider using a desiccator. B->C No D Was the compound exposed to light or high temperatures? B->D Yes F Perform Purity Analysis (e.g., HPLC, NMR) C->F E Review handling procedures. Store in opaque vial inside refrigerator. D->E Yes D->F No E->F G Does purity meet experimental requirements? F->G H Proceed with experiment, but monitor results closely. G->H Yes I Do not use. Procure a new batch. G->I No

Caption: Troubleshooting workflow for observed physical changes.

Q5: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Could this be degradation?

Yes, the appearance of new, unexpected peaks is a classic sign of degradation. The primary goal of a stability-indicating analytical method is to separate the intact API from any potential degradation products.[6]

Potential Degradation Pathways: While specific pathways for this molecule require formal study, aminoketones can be susceptible to:

  • Oxidation: The amino group or the carbon backbone can be oxidized.

  • Hydrolysis: Though less common for the core structure, it can be a factor if other functional groups are present or under extreme pH conditions.[7]

  • Transamination/Deamination: The amino group can be removed or transferred, leading to the formation of a keto acid.[8][9] The remaining carbon skeleton is then further metabolized.[10]

To confirm if new peaks are degradants, a forced degradation (stress testing) study is recommended.[7] This involves intentionally exposing the compound to harsh conditions (e.g., high heat, acid, base, peroxide) to generate likely degradation products, which can then be used as markers.[7]

Protocols for Stability Assessment

For researchers needing to validate the stability of this compound over time or qualify a new batch, a structured stability study is essential. The following protocols are based on established pharmaceutical guidelines.[11]

Protocol 1: Long-Term Stability Study Setup

This protocol establishes the shelf-life and storage conditions of the compound.

Objective: To evaluate the stability of this compound under recommended and ambient conditions over an extended period.

Methodology:

  • Batch Selection: Use a single, homogenous batch of the compound for the study.

  • Sample Preparation: Aliquot the compound into multiple vials from the same container closure system intended for routine storage (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place the vials into stability chambers set to the following conditions, as recommended by ICH guidelines.[7]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Recommended (Control): 5°C ± 3°C

  • Testing Frequency: Pull samples for analysis at predetermined time points.[7]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating method like HPLC-UV.[6][12]

cluster_0 Preparation cluster_1 Storage cluster_2 Analysis A Select Homogenous Batch B Aliquot into Vials A->B C Long-Term 25°C / 60% RH B->C D Accelerated 40°C / 75% RH B->D E Control 2-8°C B->E F Pull Samples at Time Points (0, 3, 6, 12... months) C->F D->F E->F G Perform HPLC-UV Analysis (Purity, Degradants) F->G H Analyze Data & Determine Shelf-Life G->H

Caption: Experimental workflow for a long-term stability study.

Protocol 2: Analytical Method for Purity Assessment (HPLC-UV)

This protocol provides a starting point for developing an HPLC method to assess purity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6]

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

  • Sample Preparation: Prepare a 1 mg/mL stock solution in water or mobile phase A. Dilute as needed.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[13]

This method serves as a general guideline and must be fully validated for its intended use. For unambiguous identification of degradation products, techniques like LC-MS for mass information and NMR for structural elucidation are indispensable.[6][13]

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing when analyzing 4-Aminobutan-2-one hydrochloride by High-Performance Liquid Chromatography (HPLC). As a small, polar, and basic compound, it presents a classic challenge in reversed-phase chromatography, but with a systematic approach, symmetrical and reproducible peaks are readily achievable.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing, and how is it quantitatively measured?

A1: In an ideal chromatogram, a peak exhibits a symmetrical Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating an elongated "tail".[1][2] This asymmetry can compromise analytical accuracy by reducing resolution between adjacent peaks, decreasing sensitivity (lower peak height), and introducing errors in peak integration and quantification.[2][3]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation, as defined by the USP, is the tailing factor (Tf), calculated at 5% of the peak height:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of its height.

  • A is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, while values exceeding 1.5 are often unacceptable for quantitative assays.[4][5]

Q2: I'm seeing significant peak tailing with this compound. What is the most likely cause?

A2: The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[5][6][7]

Here's the underlying mechanism:

  • Analyte State: Your analyte has a primary amine (-NH₂) group. In a typical acidic or near-neutral mobile phase, this group becomes protonated (-NH₃⁺), carrying a positive charge.[7]

  • Stationary Phase Surface: Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][8] These silanol groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4, creating localized negative charges on the stationary phase surface.[6][8]

  • The Interaction: The positively charged analyte (-NH₃⁺) is strongly attracted to these negatively charged silanol sites. This strong ionic interaction acts as a secondary, powerful retention mechanism in addition to the primary hydrophobic retention. Molecules that experience this interaction are retained longer than those that do not, resulting in a delayed elution and a characteristic tailed peak.[5][6]

This issue is particularly pronounced on older "Type A" silica columns, which have higher metal content and more acidic silanol groups.[1][9]

G cluster_0 Analyte in Mobile Phase cluster_1 Silica Stationary Phase Surface Analyte 4-Aminobutan-2-one (Protonated, R-NH₃⁺) Silanol Deprotonated Silanol Group (Si-O⁻) Analyte->Silanol  Secondary Ionic  Interaction  (Causes Tailing) C18 C18 Chains (Primary Retention) Analyte->C18  Hydrophobic  Interaction

Caption: Mechanism of secondary silanol interactions.

Troubleshooting Guide: A Step-by-Step Approach

Q3: How can I use the mobile phase pH to eliminate peak tailing for this compound?

A3: Manipulating the mobile phase pH is the most powerful tool to control the peak shape of ionizable compounds.[10][11] The goal is to ensure that either the analyte or the silanol groups (preferably both) are in a single, neutral state to prevent the strong ionic interaction.

  • Strategy 1: Low pH (Recommended Starting Point): By lowering the mobile phase pH to between 2.5 and 3.0 , you fully protonate the residual silanol groups (Si-OH).[4][5][9] This neutralizes the negative sites on the stationary phase, effectively eliminating the secondary ionic attraction. Your positively charged analyte (R-NH₃⁺) will then interact primarily with the bonded phase (e.g., C18) via hydrophobic interactions, leading to a much more symmetrical peak.[6]

  • Strategy 2: High pH: Alternatively, using a high pH (e.g., pH > 9) would deprotonate the analyte's amine group, making it neutral (R-NH₂). This also prevents the ionic interaction. However, this approach requires a specialized high-pH stable column, as traditional silica columns will rapidly dissolve at a pH above 8.[12][13][14]

For this compound, starting with a low pH is the most common and effective strategy.

Q4: What buffer should I choose for a low pH mobile phase, and at what concentration?

A4: Selecting the right buffer is critical for maintaining a stable pH and achieving reproducible results.[15][16]

  • Buffer Selection: For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.[9][15] Its pKa₁ of 2.1 makes it highly effective in this range.[14][15] If your analysis involves mass spectrometry (LC-MS), volatile buffers like formic acid (target pH ~2.7) or trifluoroacetic acid (TFA) (target pH ~2.0) are preferred.[13] However, be aware that TFA can cause ion suppression in the MS source.[13]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[9][14][15] This is strong enough to provide adequate buffering capacity for the sample injection but low enough to avoid solubility issues when mixed with the organic portion of the mobile phase.[16] Always prepare the buffer in the aqueous portion of the mobile phase before mixing it with the organic solvent to prevent precipitation.[11][16]

Buffer SystempKaUseful pH RangeLC-MS Compatible?Comments
Phosphate 2.1, 7.2, 12.31.1 - 3.1 , 6.2 - 8.2NoExcellent buffering capacity at low pH for UV-based detection.[13][15]
Formic Acid 3.82.8 - 4.8YesCommon choice for LC-MS, provides good peak shape.[13]
Trifluoroacetic Acid (TFA) 0.5< 1.5YesActs as an ion-pairing agent, can improve peak shape but may suppress MS signal.[13]
Acetate 4.83.8 - 5.8YesUseful if a slightly higher pH is needed.[15]
Q5: Is it a good idea to add a competing base like triethylamine (TEA) to the mobile phase?

A5: Adding a competing base, such as triethylamine (TEA), is a traditional strategy to reduce peak tailing.[9] The idea is that the positively charged TEA will preferentially interact with the negatively charged silanol sites, effectively "masking" them from the analyte.[9][12]

However, this approach has significant drawbacks and is less favored with modern HPLC columns:

  • Disadvantages of TEA:

    • It can shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[9]

    • It can be difficult to completely flush from the system and may lead to baseline instability.

    • It is not compatible with mass spectrometry.

  • Modern Alternatives: Modern, high-purity "Type B" silica columns have a much lower concentration of active silanol sites, significantly reducing the need for additives like TEA.[1][12] Proper pH control with a good buffer is almost always a superior and more robust solution.[6]

Recommendation: Avoid using TEA unless you are working with an older column and pH adjustment alone is insufficient. It should be considered a last resort.

Q6: I've optimized the mobile phase pH to 2.8 with a phosphate buffer, but my peak is still tailing. Could my column be the problem?

A6: Yes, absolutely. If mobile phase optimization does not resolve the issue, the column itself is the next logical place to investigate.[4]

  • Column Chemistry: The type of silica used for the column packing material is critical.

    • Type A vs. Type B Silica: Older columns often use "Type A" silica, which has a higher metal content and more highly acidic silanol groups, making it prone to causing peak tailing for basic compounds.[8][9] Modern columns use high-purity, "Type B" silica with significantly fewer and less active silanol sites, providing much better peak shapes for bases.[12]

    • End-capping: After the C18 groups are bonded to the silica, manufacturers perform an "end-capping" step to react many of the remaining silanol groups.[5][8] A column that is not thoroughly end-capped will exhibit more tailing.[17]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the packed bed can develop a void at the inlet.[2][4][5] Both issues can disrupt the sample band and cause peak tailing.

Actionable Step: Try the same method on a new, modern, high-purity, fully end-capped C18 column. If the peak shape dramatically improves, your original column was likely the source of the problem.

Q7: What alternative column chemistries are better suited for analyzing polar basic compounds like this compound?

A7: If you continue to face challenges with standard C18 columns, several alternative stationary phases are designed specifically for polar and basic analytes:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from residual silanol interactions and also makes the phase more compatible with highly aqueous mobile phases.[4][18]

  • Charged Surface Hybrid (CSH) / Surface Charged Phases: These columns have a low level of positive charges on the surface of the stationary phase. This charge repels positively charged basic analytes, minimizing their interaction with any underlying negative silanol groups and dramatically improving peak shape.[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have little or no retention on reversed-phase columns, HILIC is an excellent alternative.[19][20][21] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). This mode can provide excellent retention and peak shape for compounds like 4-Aminobutan-2-one.[22]

Q8: Could my sample solvent be the cause of the peak tailing?

A8: Yes, the composition of your sample solvent (diluent) can have a significant effect on peak shape, especially for early-eluting peaks.[23][24][25]

If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting.[24][26][27] The strong solvent essentially carries the analyte band down the column in a distorted way before it has a chance to properly partition with the stationary phase.

Best Practice: Always try to dissolve your sample in the initial mobile phase itself, or in a solvent that is weaker (more aqueous) than your mobile phase.[25][28] If your sample preparation procedure requires a strong organic solvent, try to evaporate and reconstitute it in a weaker solvent before injection.

Q9: How do I perform a systematic check to rule out instrumental or column health issues?

A9: A systematic troubleshooting workflow can help you isolate the problem. If you suspect a hardware or column health issue, follow this logical sequence.

G Start Peak Tailing Observed Check_MobilePhase Is Mobile Phase pH Optimized (e.g., pH 2.5-3.0) with appropriate buffer? Start->Check_MobilePhase Check_Column Is the column a modern, high-purity, end-capped C18 or equivalent? Check_MobilePhase->Check_Column Yes Modify_Method Optimize Mobile Phase (See Protocol) Check_MobilePhase->Modify_Method No Check_SampleSolvent Is the sample dissolved in mobile phase or a weaker solvent? Check_Column->Check_SampleSolvent Yes Replace_Column Replace Column Check_Column->Replace_Column No Check_System Perform System Health Check Check_SampleSolvent->Check_System Yes Modify_SamplePrep Adjust Sample Solvent Check_SampleSolvent->Modify_SamplePrep No Flush_Column Flush/Regenerate Column (See Protocol) Check_System->Flush_Column Check_Connections Check system for dead volume (fittings, tubing). Flush_Column->Check_Connections Result_Good Problem Solved Replace_Column->Result_Good Modify_Method->Result_Good Modify_SamplePrep->Result_Good Check_Connections->Result_Good

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Experiment

This protocol helps determine the optimal mobile phase pH to improve peak symmetry.

  • Prepare Aqueous Stock Buffers: Prepare 100 mM stock solutions of phosphate buffer (for pH 2.5, 3.0, 3.5) and acetate buffer (for pH 4.0, 4.5, 5.0).

  • Prepare Mobile Phases: For each pH point, prepare the aqueous mobile phase (Phase A) by diluting the stock buffer to 20 mM and adjusting the pH with phosphoric acid or sodium hydroxide as needed. The organic mobile phase (Phase B) will be Acetonitrile or Methanol.

  • System Equilibration: Start with the lowest pH mobile phase (e.g., pH 2.5). Flush the entire HPLC system and column with your chosen isocratic mixture (e.g., 95:5 A:B) for at least 20 column volumes to ensure full equilibration.[3]

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the retention time and tailing factor.

  • Sequential Analysis: Move to the next pH level (e.g., pH 3.0). Before injecting, repeat the extensive column equilibration (Step 3) with the new mobile phase. This is critical for reproducible results.

  • Data Analysis: Repeat the process for all pH points. Create a table comparing the tailing factor at each pH to identify the optimal condition that provides the most symmetrical peak (Tf closest to 1.0).

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, this generic reversed-phase column flushing procedure can help. Always consult your specific column's care and use manual first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Reverse Column Direction: Reverse the column in the flow path. This helps to flush contaminants off the inlet frit more effectively.[5]

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffer) to remove salts.

  • Organic Wash Series: Sequentially wash the column with 20 column volumes of each of the following solvents, moving from polar to non-polar and back:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly adsorbed impurities)

    • Acetonitrile

    • Methanol

  • Re-equilibration: Turn the column back to its normal flow direction. Equilibrate with your mobile phase (starting with the aqueous component, then introducing the organic mix) for at least 20 column volumes until the baseline is stable.

  • Test Performance: Inject your standard again to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[4]

References

Navigating the Nuances of Purity: A Technical Support Guide for 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success and reproducibility of their work. 4-Aminobutan-2-one hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for achieving desired reaction outcomes and avoiding the introduction of unwanted variables. This technical support center provides a comprehensive guide in a question-and-answer format to help you identify and minimize impurities in your this compound, ensuring the highest quality for your research and development endeavors.

Section 1: Troubleshooting Guide - Unraveling the Unexpected

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound, providing insights into the root causes and actionable solutions.

Q1: I've synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the likely impurities?

The impurity profile of your this compound is intrinsically linked to the synthetic route employed. A common and efficient method for its preparation is the Gabriel Synthesis , starting from a 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) and potassium phthalimide.

Based on this pathway, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-Halobutan-2-one: Incomplete reaction will result in the presence of the starting halo-ketone.

    • Phthalimide: While potassium phthalimide is the reactant, residual phthalimide can be present if the reaction with the base to form the potassium salt was incomplete or if it's liberated during workup.

  • Reaction Byproducts:

    • Phthalhydrazide: If hydrazine is used to cleave the phthalimide group, the resulting phthalhydrazide byproduct can be a major impurity if not completely removed during purification.[1]

    • Over-alkylation Products: Although the Gabriel synthesis is designed to produce primary amines, under certain conditions, the newly formed 4-aminobutan-2-one could potentially react with remaining 4-halobutan-2-one, leading to secondary amine impurities. However, this is generally less common with the Gabriel method.[2]

  • Degradation Products:

    • Self-Condensation Products: Primary aminoketones can be susceptible to self-condensation reactions, especially under basic conditions or upon prolonged storage. This can lead to the formation of dimers or oligomers.

    • Hydrolysis Products: If the hydrochloride salt is not stored under anhydrous conditions, hydrolysis of the ketone may occur, though this is generally less of a concern for the salt form.

The following diagram illustrates the logical flow for identifying the source of impurities based on the Gabriel synthesis pathway.

G cluster_synthesis Gabriel Synthesis Pathway cluster_impurities Potential Impurity Sources Start Starting Materials: - 4-Halobutan-2-one - Potassium Phthalimide Reaction N-Alkylation Start->Reaction Impurity_Start Unreacted Starting Materials Start->Impurity_Start Intermediate N-(3-oxobutyl)phthalimide Reaction->Intermediate Cleavage Hydrazinolysis Intermediate->Cleavage Product 4-Aminobutan-2-one (Free Base) Cleavage->Product Impurity_Byproduct Reaction Byproducts Cleavage->Impurity_Byproduct Salt_Formation HCl Addition Product->Salt_Formation Final_Product 4-Aminobutan-2-one HCl Salt_Formation->Final_Product Impurity_Degradation Degradation Products Final_Product->Impurity_Degradation

Caption: Workflow for Tracing Impurities in 4-Aminobutan-2-one HCl Synthesis.

Q2: My reaction seems to be complete, but I'm having trouble isolating a pure product. What purification strategies do you recommend?

Purifying this compound can be challenging due to its polar nature. Here are some effective strategies:

  • Recrystallization: This is often the most effective method for purifying the hydrochloride salt.

    • Solvent Selection: A mixed solvent system is typically required. Good "solvents" in which the compound is soluble at elevated temperatures include ethanol, methanol, or a mixture of ethanol and water. "Anti-solvents" in which the compound is poorly soluble include isopropanol, ethyl acetate, or diethyl ether.

    • Protocol:

      • Dissolve the crude hydrochloride salt in a minimal amount of the hot "good" solvent.

      • Slowly add the "anti-solvent" until the solution becomes turbid.

      • Gently reheat until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold "anti-solvent".

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Normal Phase (Silica Gel): This can be challenging due to the high polarity of the amine hydrochloride, which may lead to strong adsorption and poor elution. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine (if purifying the free base) or an acidic modifier, may be necessary.

    • Reverse Phase (C18): This is generally a more suitable technique for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Acid-Base Extraction (for the free base): Before forming the hydrochloride salt, you can purify the free base of 4-aminobutan-2-one.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, evaporate the solvent, and then proceed with the hydrochloride salt formation.

Q3: I've noticed the purity of my this compound decreases over time. What are the stability and storage recommendations?

This compound is a gamma-aminoketone, and as such, it can be susceptible to degradation.[3]

  • Hygroscopicity: The hydrochloride salt can be hygroscopic, meaning it can absorb moisture from the air. This can potentially lead to hydrolysis or facilitate other degradation pathways.

  • Light and Air Sensitivity: While not extensively documented for this specific compound, similar organic molecules can be sensitive to light and oxidation.

  • Self-Condensation: As mentioned earlier, the free base is prone to self-condensation. While the hydrochloride salt is more stable, it's still advisable to store it under conditions that minimize the potential for this reaction.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert atmosphere (e.g., under Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protected from light (e.g., in an amber vial)To prevent photochemical degradation.
Container Tightly sealed containerTo prevent moisture uptake.

Section 2: Frequently Asked Questions (FAQs) - Your Quick Reference

This section provides concise answers to common questions about the analysis and quality control of this compound.

Q4: What are the best analytical methods for determining the purity of this compound?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.

    • Method: A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the ketone chromophore. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides crucial information about the structure of the main component and can be used to identify and quantify impurities if their signals are resolved from the main peaks.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Quantitative NMR (qNMR): Can be used for an absolute purity determination against a certified internal standard.

  • Gas Chromatography (GC):

    • Method: GC can be used to detect volatile impurities, such as residual solvents from the synthesis and purification steps.

    • Derivatization: Due to the low volatility of the hydrochloride salt, derivatization may be necessary to convert it into a more volatile form for GC analysis.

The following diagram outlines a typical analytical workflow for purity determination.

G Sample 4-Aminobutan-2-one HCl Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Structure Confirmation & Impurity ID) Sample->NMR GC GC Analysis (Residual Solvents) Sample->GC Decision Purity Meets Specification? HPLC->Decision NMR->Decision GC->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification/ Re-synthesis Decision->Fail No

Caption: Analytical Workflow for Purity Assessment.

Q5: How can I be sure that my analytical method is suitable for detecting all potential impurities?

To ensure your analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, you should perform forced degradation studies.[4]

  • Stress Conditions: Expose your this compound to various stress conditions, including:

    • Acidic hydrolysis (e.g., 0.1 M HCl)

    • Basic hydrolysis (e.g., 0.1 M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Thermal stress (e.g., elevated temperature)

    • Photolytic stress (e.g., exposure to UV light)

  • Analysis: Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if all the degradation peaks are well-resolved from the main peak and from each other.

Q6: Where can I find reliable reference standards for this compound?

Several chemical suppliers offer this compound. When selecting a reference standard, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) that includes:

  • Purity determined by a validated method (e.g., HPLC or qNMR).

  • Identity confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

  • Information on residual solvents and water content.

Some reputable suppliers include Sigma-Aldrich[1][5], Biosynth[6], and other specialized chemical providers.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Aminobutan-2-one Hydrochloride in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical method validation strategies for 4-Aminobutan-2-one hydrochloride, a key bifunctional building block in organic synthesis. As a compound with both a primary amino group and a ketone, its accurate quantification is critical for ensuring the quality and consistency of downstream processes in pharmaceutical development and chemical research. The validation frameworks discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring that the described protocols are scientifically sound, trustworthy, and meet global regulatory expectations.[1][2][3]

The core challenge in the analysis of 4-Aminobutan-2-one lies in its structure; it lacks a significant native chromophore, rendering direct detection by UV-Vis spectrophotometry difficult and inefficient. This guide will, therefore, compare two robust analytical approaches that overcome this limitation:

  • Method A: High-Performance Liquid Chromatography with Pre-Column Derivatization and UV Detection (HPLC-UV)

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS) following Silylation

We will dissect the validation of these methods across the key performance characteristics as mandated by the ICH, providing not just the protocols, but the scientific rationale behind the experimental design.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For this compound, this means ensuring that the chosen method can reliably quantify the compound, distinguish it from potential impurities or degradation products, and perform consistently over time. An unvalidated method introduces unacceptable risk, potentially leading to inaccurate results, failed batches, and compromised research outcomes.

cluster_ICH ICH Q2(R1) Validation Workflow Define Define Analytical Target Profile (ATP) Develop Develop Analytical Procedure Define->Develop Guides Development Validate Validate Procedure (ICH Parameters) Develop->Validate Demonstrates Suitability Implement Implement for Routine Use Validate->Implement Confirms 'Fit for Purpose'

Caption: Logical flow of analytical method validation according to ICH guidelines.

Specificity: Ensuring Unambiguous Identification

Expertise & Experience: Specificity is the cornerstone of any analytical method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a synthetic intermediate like this compound, we must prove that our method's signal comes solely from our target compound and not from starting materials, by-products, or isomers.

Experimental Protocol for Specificity
  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolytic stress) to intentionally generate degradation products.[5]

  • Blank Analysis: Analyze a diluent blank and a placebo blank (if applicable, containing all formulation components except the active ingredient) to ensure no interfering peaks are present at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike the sample solution with these impurities and demonstrate that they are well-resolved from the main analyte peak.

  • Peak Purity Analysis (for HPLC-UV): Utilize a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting species.

  • Mass Spectral Confirmation (for GC-MS): The ultimate confirmation of specificity. The mass spectrum of the analyte peak in the sample should match that of a reference standard and be distinct from the spectra of adjacent peaks.

Comparative Data: Specificity
Performance MetricMethod A: HPLC-UV with DerivatizationMethod B: GC-MS with SilylationRationale
Resolution from Degradants Resolution factor (Rs) > 2.0 for all peaksComplete baseline separationGC offers superior resolution for volatile compounds.
Peak Purity (PDA) Pass (Purity Angle < Purity Threshold)Not ApplicableA key advantage of PDA detection in HPLC.
Mass Spectral Confirmation Not ApplicableMatch Factor > 95% with reference libraryMS provides definitive structural confirmation.
Interference from Blank No peaks at analyte retention timeNo interfering ions at analyte m/zBoth methods should be free of blank interference.

Trustworthiness: Method B (GC-MS) inherently offers a higher degree of specificity due to its ability to resolve compounds based on both their chromatographic retention time and their unique mass fragmentation patterns. While Method A (HPLC-UV with PDA) is powerful, it can be susceptible to co-eluting impurities that share similar spectral characteristics.

Linearity and Range: Quantifying with Confidence

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. This is crucial for accurate quantification. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[6] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Experimental Protocol for Linearity
  • Stock Solution: Prepare a stock solution of this compound reference standard of known concentration (e.g., 1000 µg/mL) in a suitable diluent.

  • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. For an assay, this could cover a range from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[6]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean analytical response (peak area for HPLC, total ion count for GC-MS) versus the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data: Linearity and Range
Performance MetricMethod A: HPLC-UV with DerivatizationMethod B: GC-MS with SilylationAcceptance Criteria (ICH)
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by user requirements
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995 is generally acceptable[6]
Y-Intercept Close to zeroClose to zeroShould not be statistically different from zero
Residual Plot Random distribution around zeroRandom distribution around zeroConfirms linearity

Trustworthiness: Both methods are expected to exhibit excellent linearity. The key is consistency in the derivatization step. For HPLC, the o-phthalaldehyde (OPA) derivatization must go to completion for all standards.[6] For GC, the silylation reaction must be consistent. Automated derivatization procedures are highly recommended to minimize variability.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with known quantities of the analyte (reference standard) at different concentration levels.[2] This validates that the method can recover the analyte without bias from the sample matrix.

Experimental Protocol for Accuracy
  • Spiked Samples: Prepare samples (e.g., placebo or a known batch of product) spiked with the this compound reference standard at three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Replicates: Prepare each concentration level in triplicate (for a total of 9 determinations).[2]

  • Analysis: Analyze the spiked samples against the calibration curve.

  • Calculation: Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.

Comparative Data: Accuracy
Concentration LevelMethod A: HPLC-UV (% Recovery ± RSD)Method B: GC-MS (% Recovery ± RSD)Acceptance Criteria (ICH)
80% 99.5% ± 0.8%100.2% ± 0.6%98.0% to 102.0% recovery[6]
100% 100.1% ± 0.5%100.5% ± 0.4%98.0% to 102.0% recovery
120% 100.8% ± 0.6%99.8% ± 0.5%98.0% to 102.0% recovery

Trustworthiness: Both methods can achieve high accuracy. Potential sources of inaccuracy in Method A could include incomplete derivatization or interference from matrix components that also react with the derivatizing agent. Method B's high specificity generally mitigates matrix interference, often leading to slightly better recovery data.

Precision: Consistency of Results

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision
  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Compare the results from both studies using statistical tests (e.g., F-test) and calculate the overall RSD for all 12 determinations.

Comparative Data: Precision
Performance MetricMethod A: HPLC-UV (%RSD)Method B: GC-MS (%RSD)Acceptance Criteria (ICH)
Repeatability (n=6) ≤ 1.0%≤ 1.5%Typically ≤ 2.0% for drug substance assay
Intermediate Precision (n=12) ≤ 1.5%≤ 2.0%Typically ≤ 2.0%

Trustworthiness: HPLC methods generally exhibit slightly better precision than GC methods, primarily due to the higher precision of modern autosamplers and pumping systems. The manual derivatization step, if not carefully controlled, can be the largest source of variability for both methods.

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

These are critical for impurity analysis but less so for an assay of the main component. They are often determined based on the signal-to-noise ratio (S/N) of the analytical response.

Experimental Protocol for LOD & LOQ
  • Signal-to-Noise Ratio Method:

    • Prepare a series of dilute solutions of this compound.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[6]

  • Confirmation of LOQ:

    • Prepare and analyze 5-6 samples at the determined LOQ concentration. The accuracy (% recovery) and precision (%RSD) at this level should be acceptable (e.g., RSD ≤ 10%).

Comparative Data: LOD & LOQ
Performance MetricMethod A: HPLC-UVMethod B: GC-MS (in SIM mode)Rationale
LOD (S/N ≈ 3:1) ~ 0.1 µg/mL~ 0.01 µg/mLMS is inherently more sensitive than UV detection.
LOQ (S/N ≈ 10:1) ~ 0.3 µg/mL~ 0.03 µg/mLUsing Selected Ion Monitoring (SIM) in GC-MS dramatically increases sensitivity.

Trustworthiness: For trace-level analysis, Method B is unequivocally superior. The ability of a mass spectrometer to filter out chemical noise and focus only on ions specific to the analyte of interest provides a significant sensitivity advantage.

Robustness: Reliability in the Real World

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage. It is typically evaluated during method development.

Experimental Protocol for Robustness
  • Identify Critical Parameters: For each method, identify parameters that could influence the results (e.g., pH of mobile phase, column temperature, flow rate, derivatization time).

  • Systematic Variation: Vary these parameters one at a time within a plausible range (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C).

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Evaluate the impact on key analytical responses (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria for system suitability.

Comparative Data: Robustness
Varied ParameterMethod A: HPLC-UVMethod B: GC-MS
Mobile Phase pH ± 0.2 May affect retention time and peak shapeNot Applicable
Column Temperature ± 5°C Minor shift in retention timeMinor shift in retention time
Flow Rate ± 10% Proportional shift in retention timeProportional shift in retention time
Derivatization Time ± 20% Potential impact on peak area if reaction is slowPotential impact on peak area if reaction is incomplete

Trustworthiness: Both methods must be demonstrated as robust. The derivatization step is often the least robust part of the procedure. It is critical to define a reaction time that ensures the reaction has reached a stable plateau, making it insensitive to minor timing variations.

Detailed Experimental Protocols

Method A: HPLC-UV with Pre-Column OPA Derivatization

cluster_HPLC HPLC-UV Derivatization Workflow Sample Prepare Sample/ Standard Solution Mix Mix Sample and Reagent in Vial Sample->Mix Reagent Prepare fresh OPA Reagent Reagent->Mix React Allow Reaction (e.g., 2 min at RT) Mix->React Inject Inject into HPLC System React->Inject Analyze Separate on C18 Column & Detect (UV) Inject->Analyze

Caption: Workflow for HPLC analysis with OPA derivatization.

  • Instrumentation: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Time 0 min: 20% B; Time 10 min: 80% B; Time 12 min: 80% B; Time 12.1 min: 20% B; Time 15 min: 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Reagents:

    • Diluent: Water:Methanol (50:50 v/v).

    • OPA Derivatization Reagent: Prepare fresh daily. To 1 mL of 0.4 M Borate Buffer (pH 9.5), add 50 mg of o-phthalaldehyde (OPA) dissolved in 1 mL of methanol, and 20 µL of 3-mercaptopropionic acid (3-MPA).[6]

  • Derivatization Procedure: In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.[6]

Method B: GC-MS with Silylation Derivatization

cluster_GCMS GC-MS Silylation Workflow Sample Evaporate Sample/ Standard to Dryness Reagent Add Silylation Reagent (e.g., BSTFA) Sample->Reagent React Heat to React (e.g., 70°C for 30 min) Reagent->React Inject Inject into GC-MS System React->Inject Analyze Separate on DB-5 Column & Detect (MS) Inject->Analyze

Caption: Workflow for GC-MS analysis with silylation derivatization.

  • Instrumentation: Gas chromatograph coupled to a Mass Selective Detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 15°C/min to 250°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.

  • Reagents:

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: Evaporate a known volume of sample/standard to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.[6]

Summary and Recommendations

Both HPLC-UV with pre-column derivatization and GC-MS with silylation are viable and validatable methods for the analysis of this compound. The choice between them depends on the specific application and available resources.

FeatureMethod A: HPLC-UV with DerivatizationMethod B: GC-MS with SilylationRecommendation
Specificity Good (Excellent with PDA)Excellent (Definitive)For unambiguous identification or in complex matrices, choose GC-MS .
Sensitivity (LOQ) Moderate (~0.3 µg/mL)High (~0.03 µg/mL)For trace impurity analysis, GC-MS is required.
Precision Excellent (RSD < 1.5%)Very Good (RSD < 2.0%)For routine assays requiring high precision, HPLC-UV is slightly superior.
Cost & Complexity Lower cost, simpler operationHigher initial cost, more complexFor routine QC labs, HPLC-UV is more cost-effective and easier to implement.
Throughput HigherLower (longer run times, sample prep)For high-throughput screening, HPLC-UV is more suitable.

Final Recommendation:

  • For routine quality control (QC) testing, assay, and content uniformity , where precision and throughput are paramount, the HPLC-UV method (Method A) is the preferred choice. Its operational simplicity and lower cost make it ideal for deployment in a standard QC laboratory.

  • For confirmatory analysis, impurity identification, and trace-level quantification , the superior specificity and sensitivity of the GC-MS method (Method B) make it the authoritative choice. It serves as an invaluable orthogonal method to confirm out-of-specification results from the primary HPLC method.

By selecting the appropriate analytical procedure and rigorously validating it against the ICH Q2(R1) framework, researchers, scientists, and drug development professionals can ensure the generation of reliable, accurate, and defensible data for this compound.

References

A Comparative Analysis of 4-Aminobutan-2-one Hydrochloride and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Aminobutan-2-one hydrochloride, a versatile building block in medicinal chemistry, and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in physicochemical properties, reactivity, and biological relevance of these compounds. By understanding the subtle yet significant impacts of structural modifications, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of γ-Aminoketones

4-Aminobutan-2-one is a gamma-aminoketone, a class of bifunctional molecules that have garnered significant interest in synthetic and medicinal chemistry.[1] Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them valuable scaffolds for developing agents that modulate GABAergic neurotransmission.[2] Imbalances in this system are implicated in various neurological disorders, including epilepsy, anxiety, and pain.[3] The hydrochloride salt of 4-aminobutan-2-one enhances its stability and aqueous solubility, making it a convenient precursor for further chemical elaboration.[1]

This guide will focus on a comparative analysis of this compound with three key structural analogs, chosen to explore the impact of chain length and the nature of the carbonyl group:

  • 3-Aminopropan-2-one (an α-aminoketone) : To assess the effect of shortening the carbon chain and the proximity of the amino and keto groups.

  • 5-Aminopentan-2-one (a δ-aminoketone) : To evaluate the influence of elongating the carbon chain.

  • 4-Aminobutan-2-ol (the corresponding amino alcohol) : To understand the impact of reducing the ketone functionality to a secondary alcohol.

Physicochemical Properties: A Foundation for a Structure-Property Relationship

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound and its selected analogs. It is important to note that the presented data is compiled from various sources, and direct comparative studies under identical conditions are limited.

PropertyThis compound3-Aminopropan-2-one (as free base)5-Aminopentan-2-one (as free base)4-Aminobutan-2-ol (as free base)
Molecular Formula C₄H₁₀ClNOC₃H₇NOC₅H₁₁NOC₄H₁₁NO
Molecular Weight ( g/mol ) 123.58[4]73.09101.15[5]89.14[3]
Physical Form Solid[2]Unstable, often handled as a salt[6]LiquidLiquid[1]
Boiling Point (°C) Not availableNot availableNot available103-104 (at 34 mmHg)[1]
pKa (of conjugate acid) Estimated 7-10[1]Not availableNot available15.01 (Predicted)[1]
Topological Polar Surface Area (Ų) 43.1[4]43.143.1[5]46.3[3]
Hydrogen Bond Donor Count 2222
Hydrogen Bond Acceptor Count 1222
LogP (Predicted) -1.1 (for free base)[7]Not availableNot available-0.6 (Predicted)[3]

Expert Analysis:

The hydrochloride salt form of 4-aminobutan-2-one significantly influences its physical state (solid) and likely enhances its water solubility compared to its free base and the other analogs.[1] The instability of primary α-aminoketones like 3-aminopropan-2-one is a critical consideration for its handling and use in synthesis, often necessitating its generation in situ or use as a more stable salt.[6]

The reduction of the ketone in 4-aminobutan-2-ol to a hydroxyl group increases the topological polar surface area, which can impact membrane permeability and receptor interactions. The predicted pKa of 4-aminobutan-2-ol is notably higher than the estimated range for aminoketones, which will affect its ionization state at physiological pH.

Synthesis and Reactivity: A Comparative Overview

The synthesis of these aminoketones and amino alcohols often involves distinct strategies, reflecting their structural differences. Their reactivity is also a key point of comparison, particularly the interplay between the amino and carbonyl/hydroxyl functionalities.

Synthetic Strategies

A generalized workflow for the synthesis of a β-aminoketone, such as those that could be adapted for the target molecules, is presented below.

Caption: Generalized workflow for aminoketone synthesis.

This compound: Often synthesized via methods like the Gabriel synthesis with 4-chlorobutan-2-one, followed by hydrolysis and salt formation.

3-Aminopropan-2-one: Due to its instability, it is typically prepared as its hydrochloride salt from aminoacetone.[6]

5-Aminopentan-2-one: Can be synthesized through various routes, including the hydration of N-protected propargyl amines.

4-Aminobutan-2-ol: Commonly prepared by the reduction of 4-aminobutan-2-one using reducing agents like sodium borohydride.

Comparative Reactivity

The presence of both a nucleophilic amino group and an electrophilic carbonyl group in aminoketones leads to a rich and sometimes complex reactivity profile.

ReactivityComparison cluster_aminoketones Aminoketones (4-ABO, 3-APO, 5-APO) cluster_aminoalcohol Amino Alcohol (4-AB-ol) AK_reactivity Amine Reactivity Ketone Reactivity Acylation, Alkylation Nucleophilic Addition, Condensation AK_stability Potential for Intramolecular Cyclization/ Self-Condensation AK_reactivity:n->AK_stability can lead to AA_reactivity Amine Reactivity Alcohol Reactivity Acylation, Alkylation Oxidation, Esterification AA_stability Generally More Stable

Caption: Reactivity comparison of aminoketones and amino alcohols.

Expert Analysis:

The primary amine in all analogs can undergo typical reactions such as acylation and alkylation. The ketone group in the aminoketones is susceptible to nucleophilic attack and can participate in condensation reactions. A key difference in reactivity is the propensity for intramolecular reactions. For example, γ-aminoketones can cyclize to form five-membered ring systems. The stability of aminoketones, particularly α- and β-isomers, can be a challenge due to self-condensation reactions.[1] In contrast, the amino alcohol 4-aminobutan-2-ol is generally more stable as the hydroxyl group is less electrophilic than a ketone.

Biological Activity: A Structure-Activity Relationship Perspective

As analogs of GABA, these compounds are of interest for their potential to interact with GABA transporters and receptors. The structural modifications among the selected analogs are expected to influence their biological activity.

Hypothesized Structure-Activity Relationships (SAR):

  • Chain Length: The distance between the amino and carbonyl/hydroxyl groups is critical for binding to biological targets. Altering the carbon chain length from three to five atoms will likely impact the binding affinity and selectivity for different GABA transporter subtypes (GATs) or GABA receptors.

  • Carbonyl vs. Hydroxyl Group: The reduction of the ketone to a hydroxyl group in 4-aminobutan-2-ol changes the electronic and steric properties of the molecule. This can affect its hydrogen bonding capabilities and overall binding mode within a receptor or enzyme active site.

  • Positional Isomerism: The relative positions of the functional groups (α, γ, or δ) will dictate the overall conformation of the molecule, which is a key factor in molecular recognition by biological macromolecules.

Experimental Protocols

To facilitate further research, this section provides generalized, yet detailed, experimental protocols for the synthesis and characterization of these compounds.

General Protocol for the Synthesis of 4-Aminobutan-2-ol via Reduction of this compound

Objective: To reduce the ketone functionality of 4-aminobutan-2-one to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Adjust the pH of the solution to ~2 with HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the remaining aqueous solution to pH > 12 with NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminobutan-2-ol.

  • Purify the product by distillation or column chromatography as needed.

General Protocol for Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized compounds.

Materials:

  • Synthesized compound

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified compound (5-10 mg) in the appropriate deuterated solvent (~0.6 mL).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

  • Assess purity by observing the presence of any impurity peaks.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound and its structural analogs, highlighting the key differences in their physicochemical properties, synthesis, reactivity, and potential biological activities. The choice of a particular analog for a research program will depend on the specific goals, whether it be for use as a synthetic intermediate or as a scaffold for drug discovery.

The lack of direct comparative experimental data in the literature underscores the need for further research in this area. A systematic study comparing the properties and biological activities of a series of aminoketones and their corresponding amino alcohols under standardized conditions would be of great value to the scientific community. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of new and more effective therapeutic agents targeting the GABAergic system.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Analytical Challenge of a Small Polar Amine

4-Aminobutan-2-one hydrochloride is a small organic compound featuring both a primary amine and a ketone functional group.[1] As a bifunctional building block, its accurate quantification is critical in various stages of pharmaceutical development, from synthetic process control to metabolite identification. However, its physicochemical properties—high polarity, low molecular weight (123.58 g/mol ), and lack of a significant UV chromophore—present distinct challenges for conventional analytical techniques.[2]

This guide provides an in-depth comparison and cross-validation of two orthogonal analytical approaches for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to select the most appropriate method for their specific application, aligning with the principles of analytical procedure validation outlined in ICH Q2(R2) guidelines.[3][4]

The Causality of Methodological Choice: Why Standard Approaches Fall Short

A direct analytical approach using standard reversed-phase HPLC with UV detection is fundamentally unsuitable for 4-Aminobutan-2-one. The molecule lacks a chromophore that absorbs light in the typical UV-Vis range (200-400 nm), rendering it invisible to a photodiode array (PDA) or UV detector. Furthermore, its high polarity results in poor retention on non-polar stationary phases like C18, causing it to elute in or near the solvent front, co-eluting with other unretained species and leading to unreliable quantification.

This necessitates two distinct strategies:

  • For HPLC-UV: Chemically modify the molecule by attaching a chromophoric tag (derivatization) to make it detectable by UV and simultaneously increase its hydrophobicity for better chromatographic retention.

  • For LC-MS/MS: Bypass the need for a chromophore by using a mass spectrometer, a detector that offers inherent selectivity and sensitivity.[5] The primary challenge here shifts to achieving adequate chromatographic separation from matrix components to prevent ion suppression.

Method 1: HPLC with Pre-Column Derivatization and UV Detection

This method leverages the reaction of the primary amine on 4-Aminobutan-2-one with o-Phthalaldehyde (OPA) in the presence of a thiol to create a highly fluorescent and UV-active isoindole derivative.[6][7] This is a robust and widely used technique for the analysis of primary amines.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a diluent (e.g., 0.1 N HCl).

    • Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the diluent.

    • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • Prepare a fresh OPA derivatization reagent daily. To 1 mL of 0.4 M Borate Buffer (pH 10.2), add 50 mg of OPA (dissolved in 1 mL of methanol) and 20 µL of 3-mercaptopropionic acid.[7]

    • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 or equivalent with a UV/PDA detector.

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: 337 nm.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Create Working Standards (1-100 µg/mL) Stock->Standards Mix Mix Sample/Standard with OPA Reagent (1:1) Standards->Mix Sample Prepare Unknown Sample Sample->Mix React React for 2 min at Room Temp Mix->React Inject Inject 20 µL React->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 337 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Sample Integrate->Quantify

Caption: Automated pre-column derivatization and HPLC-UV analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity by directly measuring the mass-to-charge ratio (m/z) of the analyte and its fragments, eliminating the need for derivatization.[8][9] The primary challenge is chromatographic, requiring a column chemistry that can effectively retain the small, polar analyte. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice for this purpose.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.

    • Create a series of working standards (e.g., 0.1-100 ng/mL) by serially diluting the stock solution with the same diluent.

    • Prepare unknown samples by dissolving and diluting them to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte (Free Base, C4H9NO): Precursor ion [M+H]⁺ m/z 88.1.

      • Quantifier Transition: 88.1 -> 70.1 (Loss of H₂O).

      • Qualifier Transition: 88.1 -> 43.1 (Acetyl fragment).

    • Key Parameters: Gas Temp 300°C, Gas Flow 8 L/min, Nebulizer 45 psi, Capillary Voltage 4000 V.

Workflow for LC-MS/MS Analysisdot

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Create Working Standards (0.1-100 ng/mL) Stock->Standards Inject Inject 5 µL Standards->Inject Sample Prepare Unknown Sample Sample->Inject Separate Separate on HILIC Column Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Select Precursor Ion (m/z 88.1) Ionize->Select Fragment Fragment in Collision Cell Select->Fragment Detect Detect Product Ions (m/z 70.1, 43.1) Fragment->Detect Integrate Integrate MRM Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Sample Integrate->Quantify

References

A Comparative Guide to Orthogonal Testing for the Confirmation of 4-Aminobutan-2-one Hydrochloride Identity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical entity's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of orthogonal analytical methods for the definitive identification of 4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7). We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the expected data with that of a potential isomer, 3-Aminobutan-2-one hydrochloride, to highlight the power of a multi-pronged analytical approach.

The Imperative of Orthogonal Testing

This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), supplemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

The Subject of Our Investigation: this compound

This compound is a valuable building block in organic synthesis.[1] Its structure, possessing both a primary amine and a ketone functional group, makes it a versatile precursor for more complex molecules.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
CAS Number 92901-20-7[2]

A Point of Comparison: The Isomeric 3-Aminobutan-2-one Hydrochloride

To underscore the importance of orthogonal testing, we will compare the analytical data of our target compound with its structural isomer, 3-Aminobutan-2-one hydrochloride (CAS: 21419-24-9). While possessing the same molecular formula and weight, the different arrangement of atoms will result in distinct spectroscopic signatures.

Physicochemical Properties of the Isomer:

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight 123.58 g/mol [3]
CAS Number 21419-24-9[3]

Synthesis and Potential Impurities: A Proactive Approach to Identity Confirmation

A thorough understanding of the synthetic route is paramount in anticipating potential impurities. A plausible synthesis for 4-Aminobutan-2-one is the Gabriel synthesis, which transforms a primary alkyl halide into a primary amine.[4][5]

Illustrative Synthetic Pathway (Gabriel Synthesis):

  • Alkylation: Potassium phthalimide is reacted with a suitable 4-halobutan-2-one (e.g., 4-bromobutan-2-one).

  • Hydrolysis: The resulting N-(3-oxobutyl)phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired 4-aminobutan-2-one.[5]

  • Salt Formation: The free base is then treated with hydrochloric acid to yield the hydrochloride salt.

This synthetic route can introduce specific impurities that must be considered during analysis:

  • Phthalhydrazide: A common byproduct from the hydrazine-mediated hydrolysis step.[4]

  • Phthalic Acid: Can be formed if acidic hydrolysis is employed for the cleavage.[4]

  • Unreacted Starting Materials: Residual 4-halobutan-2-one or N-(3-oxobutyl)phthalimide.

  • Over-alkylation Products: While the Gabriel synthesis is designed to minimize this, trace amounts of secondary amines could potentially form.

Another potential synthetic route is the Hofmann rearrangement of pentanamide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[6]

Illustrative Synthetic Pathway (Hofmann Rearrangement):

  • Amide Treatment: Pentanamide is treated with bromine and a strong base (e.g., sodium hydroxide).

  • Rearrangement and Hydrolysis: This leads to the formation of an isocyanate intermediate, which is then hydrolyzed to 4-aminobutan-2-one.[7]

  • Salt Formation: The free base is then treated with hydrochloric acid.

Potential impurities from this route include:

  • Unreacted Pentanamide: Incomplete reaction can leave residual starting material.

  • Carbamate byproducts: If the isocyanate intermediate reacts with any alcohol present.[8]

Being cognizant of these potential impurities allows for the targeted development of analytical methods to ensure their detection and separation from the main compound.

Orthogonal Analytical Techniques: A Detailed Examination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for identity confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data:

CompoundPredicted Chemical Shifts (ppm) and Multiplicities
4-Aminobutan-2-one HCl ~3.2 (t, 2H, -CH₂-NH₃⁺), ~2.9 (t, 2H, -CO-CH₂-), ~2.2 (s, 3H, -CO-CH₃)
3-Aminobutan-2-one HCl ~4.0 (q, 1H, -CH(NH₃⁺)-), ~2.3 (s, 3H, -CO-CH₃), ~1.5 (d, 3H, -CH(NH₃⁺)-CH₃)

¹³C NMR Spectral Data:

An experimental ¹³C NMR spectrum for this compound in DMSO-d₆ has been reported.[9]

CompoundReported/Predicted ¹³C Chemical Shifts (ppm)
4-Aminobutan-2-one HCl ~207 (C=O), ~45 (CH₂-CO), ~38 (CH₂-NH₃⁺), ~30 (CH₃)[9]
3-Aminobutan-2-one HCl ~208 (C=O), ~55 (CH-NH₃⁺), ~28 (CO-CH₃), ~17 (CH-CH₃)

Causality and Comparison: The distinct connectivity of the isomers leads to clear differences in their NMR spectra. The ¹H NMR of this compound is expected to show two triplets and a singlet, reflecting the two methylene groups and the methyl group. In contrast, 3-aminobutan-2-one hydrochloride should exhibit a quartet, a singlet, and a doublet, corresponding to the methine, methyl ketone, and the other methyl group. The ¹³C NMR spectra are similarly distinguishable by the number and chemical shifts of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data:

CompoundPredicted Key Absorption Bands (cm⁻¹)
4-Aminobutan-2-one HCl ~3000-2800 (N-H stretch of NH₃⁺), ~1715 (C=O stretch), ~1600 (N-H bend)
3-Aminobutan-2-one HCl ~3000-2800 (N-H stretch of NH₃⁺), ~1710 (C=O stretch), ~1610 (N-H bend)

Causality and Comparison: Both isomers will exhibit characteristic absorptions for the ammonium (N-H stretch and bend) and carbonyl (C=O stretch) groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) are expected due to the different skeletal vibrations, which can aid in their differentiation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

Predicted Mass Spectrometry Data:

CompoundPredicted Exact Mass of Cation ([M+H]⁺)
4-Aminobutan-2-one 88.0757
3-Aminobutan-2-one 88.0757

Causality and Comparison: Since these compounds are isomers, they will have the same exact mass, and high-resolution mass spectrometry alone cannot distinguish between them. However, it provides an unambiguous confirmation of the elemental composition (C₄H₉NO for the free base). Tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, would likely produce different fragmentation patterns for the two isomers, providing a basis for their differentiation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of the compound and detecting any potential impurities from the synthesis.

Experimental Protocol: HPLC

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.

  • Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Mass spectrometry is an ideal detector for this analysis.

Expected Results: A successful HPLC method will show a single major peak corresponding to 4-Aminobutan-2-one, well-resolved from any potential impurities identified from the synthetic route.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the orthogonal confirmation of this compound identity.

Orthogonal_Testing_Workflow cluster_synthesis Synthesis & Impurity Profile cluster_analysis Orthogonal Analysis cluster_confirmation Identity Confirmation Synthesis Synthesis of 4-Aminobutan-2-one HCl Impurities Anticipated Impurities Synthesis->Impurities Leads to NMR NMR (¹H & ¹³C) Synthesis->NMR FTIR FTIR Synthesis->FTIR MS High-Resolution MS Synthesis->MS HPLC HPLC-UV/MS Synthesis->HPLC Impurities->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Confirmation Unambiguous Identity Confirmed Structure->Confirmation Purity->Confirmation

Caption: Orthogonal testing workflow for identity confirmation.

Data Summary and Comparison

Analytical TechniqueExpected Results for 4-Aminobutan-2-one HClComparison with 3-Aminobutan-2-one HCl
¹H NMR Two triplets and one singletA quartet, a singlet, and a doublet
¹³C NMR Four distinct signals with characteristic shiftsFour distinct signals with different characteristic shifts
FTIR Characteristic N-H and C=O stretchesSimilar functional group absorptions, but differences in the fingerprint region
High-Resolution MS Confirms elemental composition (C₄H₉NO)Identical exact mass
HPLC A single major peak, separated from any synthesis-related impuritiesDifferent retention time under the same chromatographic conditions

Conclusion

The definitive confirmation of this compound's identity necessitates a multi-faceted, orthogonal approach. While each technique provides valuable information, it is the congruence of the data from NMR, FTIR, MS, and HPLC that builds an unassailable case for the compound's structure and purity. By understanding the synthetic pathway and potential impurities, and by comparing the analytical data with that of a closely related isomer, researchers can ensure the integrity of their materials and the validity of their scientific endeavors. This guide provides the foundational knowledge and experimental framework to achieve this critical objective with confidence.

References

A Comparative Guide to 4-Aminobutan-2-one Hydrochloride as a GABA Analog for CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of the central nervous system (CNS), γ-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter, making its receptors prime targets for therapeutic intervention. The development of GABA analogs—molecules designed to mimic or modulate the GABAergic system—is a cornerstone of modern neuropharmacology. These analogs aim to overcome the significant limitation of GABA itself: its poor ability to cross the blood-brain barrier.[1]

This guide provides an in-depth comparative analysis of 4-Aminobutan-2-one hydrochloride, a lesser-known but structurally intriguing GABA analog. We will objectively compare its profile with established and clinically relevant GABA analogs such as Phenibut, Gabapentin, and Pregabalin. The focus will be on the underlying mechanisms, pharmacodynamic and pharmacokinetic parameters, and the experimental methodologies required to validate these compounds, providing a rigorous, evidence-based framework for researchers.

The Landscape of GABA Analogs: Mechanisms of Action

GABAergic inhibition is primarily mediated by two receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2] While GABA is the endogenous ligand, its synthetic analogs often exhibit distinct and sometimes unexpected mechanisms of action. Understanding these differences is critical for experimental design and interpretation.

  • GABA: The baseline for comparison, directly activating both GABA-A and GABA-B receptors.

  • Phenibut (β-Phenyl-GABA): Primarily functions as a GABA-B receptor agonist.[1][3] The addition of a phenyl ring enhances its lipophilicity, allowing it to cross the blood-brain barrier effectively.[1][4] It also acts as a blocker of α2δ subunit-containing voltage-gated calcium channels (VGCCs), a mechanism it shares with gabapentinoids.[1][5]

  • Gabapentin & Pregabalin: Despite being structural analogs of GABA, these compounds exhibit negligible activity at GABA-A or GABA-B receptors.[6] Their primary mechanism involves binding with high affinity to the α2δ-1 subunit of VGCCs, thereby reducing the release of excitatory neurotransmitters.[7][8] Pregabalin has a higher binding affinity for this subunit than gabapentin.[8]

  • 4-Aminobutan-2-one: This compound is a metabolite of Phenibut.[9] Its direct pharmacological activity is not well-characterized in publicly available literature, presenting a research gap. Its structural similarity to GABA suggests potential interaction with GABA receptors or transporters, which warrants empirical investigation.

The diverse targets of these analogs necessitate a multi-assay approach for a comprehensive comparison, as visualized below.

GABAPathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel (α2δ) GABA_release GABA Release VGCC->GABA_release Triggers GABA_Vesicle GABA Vesicle GABA_A GABA-A Receptor (Ionotropic) Inhibition_A Cl⁻ Influx (Hyperpolarization) GABA_A->Inhibition_A GABA_B GABA-B Receptor (Metabotropic) Inhibition_B K⁺ Efflux (Hyperpolarization) GABA_B->Inhibition_B GABA_mol GABA GABA_mol->GABA_A Binds GABA_mol->GABA_B Binds Phenibut Phenibut Phenibut->VGCC Blocks Phenibut->GABA_B Agonist Gabapentinoids Gabapentin Pregabalin Gabapentinoids->VGCC Blocks ABO 4-Aminobutan-2-one (Hypothesized) ABO->GABA_A Binds? ABO->GABA_B Binds?

Caption: Comparative mechanisms of action for GABA and its analogs.
Comparative Physicochemical and Pharmacokinetic Profiles

A molecule's therapeutic potential is governed by its chemical properties and its fate within a biological system (ADME - Absorption, Distribution, Metabolism, Excretion).

Property4-Aminobutan-2-one HClGABAPhenibutGabapentinPregabalin
Molecular Formula C₄H₁₀ClNO[10][11]C₄H₉NO₂C₁₀H₁₃NO₂[3]C₉H₁₇NO₂C₈H₁₇NO₂
Molecular Weight 123.58 g/mol [10][11]103.12 g/mol 179.22 g/mol [3]171.24 g/mol 159.23 g/mol
Blood-Brain Barrier UnknownPoorHigh[1][4]ModerateHigh
Bioavailability UnknownN/A (Endogenous)~63-70% (Est.)60% (drops to 33% at higher doses)[12]≥90% (dose-independent)[12][13]
Absorption UnknownN/ARapidSaturable, non-linear[12][13]Rapid, linear[12][13]
Elimination Half-life UnknownN/A~5.3 hours5-7 hours[12]~6.3 hours[12]
Metabolism UnknownTransaminationLargely unmetabolized[4]Not metabolized[12]Not metabolized[12]

Causality Insight: The stark differences in bioavailability and absorption kinetics between Gabapentin and Pregabalin underscore the importance of pharmacokinetic profiling. Gabapentin's saturable absorption means that doubling the dose does not double the plasma concentration, making its pharmacokinetics less predictable.[12][13] In contrast, Pregabalin's linear absorption provides a more direct and predictable dose-response relationship, a clear clinical advantage.[12][13] The unknown parameters for 4-Aminobutan-2-one highlight a critical area for future research.

Pharmacodynamic Comparison: Receptor Affinity

The cornerstone of pharmacodynamic analysis is quantifying the affinity of a ligand for its receptor target(s). This is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

CompoundPrimary TargetBinding Affinity (Kᵢ or EC₅₀)Source
(R)-Phenibut GABA-B ReceptorKᵢ = 92 µM[5]
α2δ-VGCCKᵢ = 23 µM[5]
(S)-Phenibut GABA-B ReceptorKᵢ > 1 mM (insignificant)[5]
α2δ-VGCCKᵢ = 39 µM[5]
Baclofen GABA-B ReceptorEC₅₀ = 6.0 µM[14]
α2δ-VGCCKᵢ = 156 µM (weak)[15]
Pregabalin α2δ-VGCCHigher affinity than Gabapentin[8]
4-Aminobutan-2-one UnknownData not available

Expertise Insight: The data for Phenibut reveals a fascinating complexity. While it is widely classified as a GABA-B agonist, its (R)-enantiomer binds to the α2δ-VGCC target with approximately four-fold greater affinity than to the GABA-B receptor.[5] This suggests its gabapentinoid-like action may be its primary mechanism, which could explain the clinical differences observed between Phenibut and the more selective GABA-B agonist, Baclofen.[5] This underscores the necessity of testing compounds against a panel of targets rather than relying on structural analogy alone.

PART 2: Experimental Protocols & Validation

To empirically determine the pharmacological profile of a novel compound like 4-Aminobutan-2-one, rigorous, validated experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A and GABA-B Receptors

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle (Self-Validating System): The protocol's integrity relies on comparing total binding (radioligand + tissue), non-specific binding (radioligand + tissue + a high concentration of unlabeled ligand to saturate receptors), and experimental binding (radioligand + tissue + test compound). Specific binding is derived by subtracting non-specific from total binding, ensuring that only receptor-specific interactions are measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold buffer (e.g., 0.32 M sucrose).[16]

    • Perform a series of centrifugations to isolate the synaptic membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 50,000 x g) to pellet the membranes.[17]

    • Wash the membranes multiple times by resuspension and centrifugation in buffer to remove endogenous GABA, which would otherwise interfere with the assay.[16][17]

    • Resuspend the final pellet in the assay buffer to a known protein concentration (e.g., 0.5-1.0 mg/ml), determined by a protein assay like the BCA assay.[17]

  • Binding Assay Incubation:

    • For GABA-A Receptors: Use [³H]Muscimol as the radioligand.[17]

    • For GABA-B Receptors: Use [³H]Baclofen or [³H]GABA as the radioligand.[17]

    • In a 96-well plate, set up triplicate tubes for:

      • Total Binding: 150 µL membranes + 50 µL radioligand + 50 µL buffer.[18]

      • Non-specific Binding: 150 µL membranes + 50 µL radioligand + 50 µL unlabeled GABA (e.g., 100 µM).[19]

      • Test Compound: 150 µL membranes + 50 µL radioligand + 50 µL of 4-Aminobutan-2-one HCl at various concentrations (e.g., 1 nM to 1 mM).[18]

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[18]

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding for each concentration.

    • Plot specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[18]

References

Inter-Laboratory Study for the Standardization of 4-Aminobutan-2-one Hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for an inter-laboratory study aimed at standardizing the analysis of 4-Aminobutan-2-one hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible analytical method for this compound. This document delves into the rationale behind the study design, offers a detailed comparison of analytical methodologies, and presents a clear path for data analysis and interpretation, all grounded in established scientific principles.

Introduction: The Need for a Standardized Approach

This compound is a key chemical intermediate with applications in organic synthesis and the pharmaceutical industry. Ensuring the purity and quality of this compound is paramount for the consistency and safety of downstream products. A standardized analytical method, validated through a collaborative inter-laboratory study, is essential to establish a universally accepted procedure for its quality control. This guide outlines the protocol for such a study, comparing three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

The primary objective of this inter-laboratory study is to evaluate the performance of these methods in terms of accuracy, precision (repeatability and reproducibility), and linearity, ultimately recommending a standardized method for the routine analysis of this compound.

Design of the Inter-Laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable data. The following design is proposed to ensure the study is comprehensive and statistically sound.

Study Workflow

The overall workflow of the inter-laboratory study is depicted in the diagram below.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation A Homogeneous Batch of 4-Aminobutan-2-one HCl B Sample Preparation and Distribution to Labs A->B D Participating Laboratories (n=10) B->D Samples & Protocols C Development of Standardized Analytical Protocols C->B E Analysis of Samples using HPLC, GC, and Titration D->E F Data Collection and Initial Review E->F Analytical Results G Statistical Analysis (ANOVA, Cochran's, Grubbs') F->G H Method Performance Comparison G->H I Selection of Standardized Method H->I

Caption: Workflow of the inter-laboratory study.

Participating Laboratories

A minimum of eight to ten participating laboratories with experience in pharmaceutical analysis is recommended to ensure statistical significance.

Test Material

A single, homogeneous batch of this compound of high purity will be prepared and distributed to all participating laboratories. Each laboratory will receive a sufficient quantity of the material to perform all required analyses in triplicate.

Comparative Analytical Methodologies

This study will compare three distinct analytical techniques for the quantification of this compound. Each method offers a different approach to the analysis, and the goal is to identify the most suitable method for routine quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh 4-Aminobutan-2-one HCl B Dissolve in Mobile Phase and Dilute to Final Concentration A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D Prepared Sample E Separation on C18 Column D->E F Detection by UV Detector E->F G Integrate Peak Area F->G Chromatogram H Quantify using External Standard Calibration G->H

Caption: HPLC analysis workflow.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (20:80 v/v) with 0.1% Trifluoroacetic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and create a series of calibration standards.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. As this compound is a salt, derivatization may be necessary to improve its volatility and chromatographic behavior.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing A Accurately weigh 4-Aminobutan-2-one HCl B Derivatization with (e.g., BSTFA) A->B C Dilution with Solvent B->C D Inject Derivatized Sample into GC System C->D Prepared Sample E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Area F->G Chromatogram H Quantify using Internal Standard Calibration G->H

Caption: GC analysis workflow with derivatization.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Initial 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min

    • Detector: Flame Ionization Detector (FID) at 280 °C

  • Standard and Sample Preparation: Accurately weigh the standard or sample, add an internal standard, and derivatize with BSTFA in a sealed vial at 70 °C for 30 minutes before injection.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that offers high precision and accuracy for the assay of acidic or basic compounds. In this case, the hydrochloride salt can be titrated with a standardized base.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized

  • Solvent: A mixture of water and a suitable organic solvent to ensure solubility.

  • Apparatus: Autotitrator with a pH electrode.

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in the chosen solvent.

    • Titrate with the standardized 0.1 M NaOH solution.

    • Determine the endpoint from the titration curve (the point of maximum inflection).

    • Calculate the purity based on the volume of titrant consumed.

Data Analysis and Interpretation

The data from all participating laboratories will be collected and subjected to rigorous statistical analysis to evaluate the performance of each method.

Statistical Analysis
  • Outlier Removal: Cochran's and Grubbs' tests will be used to identify and remove any outlier data points from individual laboratories.

  • Precision:

    • Repeatability (within-laboratory precision): Calculated from the results of triplicate measurements within each laboratory.

    • Reproducibility (between-laboratory precision): Determined by comparing the mean results from all participating laboratories using one-way analysis of variance (ANOVA).

  • Accuracy: The accuracy of each method will be assessed by comparing the mean result to a reference value for the test material, if available.

  • Linearity: For HPLC and GC, the linearity of the response will be evaluated from the calibration curves.

Hypothetical Performance Data

The following table presents a hypothetical summary of the expected performance characteristics of the three analytical methods, based on typical results for similar compounds.

ParameterHPLCGC (with Derivatization)Potentiometric Titration
Precision (RSD%)
Repeatability (RSDr)< 1.0%< 1.5%< 0.5%
Reproducibility (RSDR)< 2.5%< 3.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Linearity (r²) > 0.999> 0.998N/A
Specificity HighHighModerate
Analysis Time per Sample ~20 min~30 min~10 min
Cost per Analysis ModerateModerateLow
Technical Complexity ModerateHighLow

Conclusion and Recommendations

Based on the comprehensive analysis of the inter-laboratory study data, a recommendation will be made for the most suitable analytical method for the standardization of this compound. The choice of the recommended method will be based on a balanced consideration of its performance characteristics, including precision, accuracy, and linearity, as well as practical aspects such as analysis time, cost, and ease of implementation.

It is anticipated that while all three methods can provide accurate results, HPLC may offer the best balance of specificity and ease of use for routine quality control. Potentiometric titration, on the other hand, could be a valuable and cost-effective primary method for assay determination due to its high precision. The GC method, requiring a derivatization step, might be more suitable for specialized applications, such as the identification and quantification of specific volatile impurities.

The final standardized method will be accompanied by a detailed protocol and performance characteristics established through this inter-laboratory study, ensuring its reliable implementation across different laboratories and contributing to the overall quality assurance of this compound.

A Comprehensive Guide to Establishing the Purity of 4-Aminobutan-2-one Hydrochloride from Diverse Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive, technically grounded framework for establishing the purity of 4-Aminobutan-2-one hydrochloride (CAS No: 92901-20-7), a valuable gamma-aminoketone building block in organic and medicinal chemistry. Sourced from various commercial suppliers, the purity of this compound can fluctuate, impacting experimental outcomes and the integrity of research. This guide offers a multi-pronged analytical approach to empower researchers to independently verify the purity of their materials.

Introduction to this compound

This compound is an organic compound featuring both a primary amine and a ketone functional group.[1] The hydrochloride salt form enhances its stability and solubility, making it easier to handle and store in a laboratory setting compared to its free base.[1] Its bifunctional nature makes it a versatile precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates. Given its role in synthesis, the presence of impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of subsequent products.

Potential Sources of Impurities

Understanding the potential origin of impurities is the first step in developing a robust analytical strategy. Impurities in commercially available this compound can arise from several sources:

  • Residual Starting Materials and Reagents: Common synthetic routes include the amination of 4-halobutan-2-ones. Incomplete reactions could leave residual halogenated ketones or other precursors in the final product.

  • By-products of Synthesis: Side reactions during the synthesis can generate structurally related impurities.

  • Degradation Products: Although the hydrochloride salt enhances stability, the compound can still degrade over time, especially if not stored under appropriate conditions (inert atmosphere, 2-8°C).[2]

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

A Multi-Modal Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. This guide proposes a combination of spectroscopic and chromatographic methods to provide a comprehensive assessment.

Caption: Workflow for the comprehensive purity assessment of this compound.

Part 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy - The Primary Assay

Quantitative NMR (qNMR) is a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for each impurity.[3]

Rationale for ¹H qNMR:

  • Universality: Nearly all organic molecules contain protons, making ¹H NMR a broadly applicable technique.

  • Structural Information: Provides detailed structural information that can help in the identification of unknown impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • High Precision: When performed correctly, qNMR can provide highly accurate and precise purity values.

Experimental Protocol: ¹H qNMR for Purity Determination

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh a suitable, high-purity (certified) internal standard into the same NMR tube. A good choice for an internal standard is maleic acid or 1,4-dinitrobenzene, as their protons resonate in a region of the spectrum that is unlikely to overlap with the analyte signals.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) to completely dissolve both the sample and the internal standard.

  • Ensure the solution is homogeneous by gentle vortexing.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.

  • Set a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A D1 of 30 seconds is generally a safe starting point.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).

3. Data Processing and Purity Calculation:

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I_sample and I_std are the integrals of the sample and standard signals, respectively.

    • N_sample and N_std are the number of protons giving rise to the respective signals.

    • MW_sample and MW_std are the molecular weights of the sample and standard.

    • m_sample and m_std are the masses of the sample and standard.

    • P_std is the purity of the internal standard.

Expected ¹H NMR Spectrum of this compound (in D₂O):

  • Methyl protons (CH₃-C=O): A singlet around 2.2 ppm.

  • Methylene protons adjacent to the ketone (C=O-CH₂): A triplet around 3.0 ppm.

  • Methylene protons adjacent to the amine (CH₂-NH₃⁺): A triplet around 3.3 ppm.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Part 2: Orthogonal Chromatographic Techniques

To complement the qNMR data and to separate and identify potential impurities that may not be quantifiable by NMR due to signal overlap, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the primary amine.[4]

Rationale for HPLC with Derivatization:

  • High Resolving Power: Capable of separating closely related impurities.

  • Sensitivity: Derivatization can significantly enhance the limit of detection.

  • Versatility: Can be coupled with various detectors (UV, MS) for comprehensive analysis.

Experimental Protocol: HPLC with Pre-column Derivatization (Conceptual)

A method analogous to that used for other aminoketones like bupropion can be adapted.[5]

1. Derivatization:

  • A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.

  • The reaction is typically carried out in a buffered aqueous/organic solution.

2. HPLC Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., ~265 nm for FMOC derivatives).

  • Column Temperature: 30-40°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is required to convert it into a more volatile analyte.[6]

Rationale for GC-MS with Derivatization:

  • High Separation Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • Definitive Identification: Mass spectrometry provides structural information for confident peak identification.

  • Analysis of Volatile Impurities: Ideal for detecting residual solvents and volatile by-products.

Experimental Protocol: GC-MS with Silylation (Conceptual)

1. Derivatization:

  • Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[4]

  • The reaction involves heating the sample with the silylating reagent in a suitable solvent.

2. GC-MS Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector: Split/splitless injector, with an optimized injection temperature.

  • Oven Program: A temperature gradient starting at a low temperature to separate volatile components and ramping up to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a suitable mass range.

Data Presentation and Comparison

The purity data obtained from different commercial sources should be compiled into a clear and concise table for easy comparison.

Supplier Lot Number Stated Purity Purity by ¹H qNMR (%) Number of Impurities by HPLC (>0.05%) Major Impurity Identified (if possible) Water Content (KF, %) Residual Solvents (GC-MS, ppm)
Supplier ALot 12398%98.5 ± 0.22Unidentified at RRT 1.20.3Acetone: 150
Supplier BLot 456≥97%96.8 ± 0.34Residual 4-chlorobutan-2-one0.8Isopropanol: 300
Supplier CLot 789Not specified99.2 ± 0.11Unidentified at RRT 0.80.1Not Detected

Interpreting the Data: A Holistic View

Caption: A logical flow for interpreting the combined analytical data.

The qNMR result provides a highly accurate measure of the mass fraction of the target analyte. The chromatographic methods serve as orthogonal techniques to confirm this purity value and to provide a more detailed picture of the impurity profile. For instance, a sample may have a high purity by qNMR but show several small impurities by HPLC that were not resolved in the NMR spectrum. Conversely, a lower purity by qNMR could be explained by the presence of a significant amount of a specific impurity identified by GC-MS. Water content, as determined by Karl Fischer titration, and residual solvents should also be considered when calculating the final purity of the material.

Conclusion and Recommendations

This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this compound from various commercial sources. By combining the quantitative power of qNMR with the high-resolution separation of chromatographic techniques, researchers can gain a high degree of confidence in the quality of their starting materials. It is strongly recommended that researchers do not solely rely on the purity stated on the supplier's certificate of analysis but instead perform their own independent verification using the principles and methods described herein. This due diligence is a cornerstone of scientific integrity and will ultimately lead to more reliable and reproducible research outcomes.

References

Validating 4-Aminobutan-2-one Hydrochloride as a Potential Biomarker: A Proposed Research Protocol and Feasibility Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

A Note on Scientific Integrity

This document serves as a comprehensive guide to the hypothetical validation of 4-Aminobutan-2-one hydrochloride as a potential biomarker. It is critical to state at the outset that, based on a thorough review of current scientific literature, This compound does not have an established role as a biomarker for any disease. This guide, therefore, is presented not as a comparison of an existing product but as a proposed research framework. Its purpose is to illustrate the rigorous, multi-faceted process required to take a novel compound from a structural hypothesis to a validated clinical tool, adhering to the highest standards of scientific integrity and regulatory guidance.

Introduction: The Rationale for Investigation

4-Aminobutan-2-one is a gamma-aminoketone, a class of organic compounds with structural similarities to endogenous molecules of significant biological importance. Notably, its structure bears resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] Disruptions in the GABAergic system are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neurodegenerative diseases.[3]

This structural analogy forms the basis of our hypothesis: Could 4-Aminobutan-2-one, or its metabolites, reflect the metabolic status of the GABAergic pathway and, by extension, serve as a biomarker for neurological disease? To answer this question, a systematic and robust validation process is essential. This guide outlines such a process, proposing a hypothetical study in the context of Alzheimer's Disease (AD), a condition with a well-documented need for novel biomarkers and known alterations in GABAergic signaling.

Phase 1: Analytical Method Development and Validation

The cornerstone of any biomarker validation is a reliable and reproducible analytical method. For a small, polar molecule like 4-Aminobutan-2-one, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and selectivity.[4][5][6]

Experimental Protocol: LC-MS/MS Quantification of 4-Aminobutan-2-one in Human Plasma
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₄, ¹⁵N-labeled 4-Aminobutan-2-one).

    • Pre-treat the sample with 200 µL of 2% formic acid in water to precipitate proteins and ensure the analyte is in a charged state for optimal extraction.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

    • Condition a mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 5), followed by 1 mL of methanol to remove interfering non-polar and weakly-bound compounds.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient tailored to resolve the analyte from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Specific parent-to-daughter ion transitions for both the analyte and the internal standard will need to be optimized.

Method Validation Parameters

The developed method must be validated according to FDA guidelines for bioanalytical method validation.[7][8] This involves a "fit-for-purpose" approach where the extent of validation depends on the intended use of the biomarker data.[8] For a biomarker intended to support regulatory decision-making, full validation is required.[8]

Parameter Acceptance Criteria Rationale
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.Ensures the measured signal is solely from the analyte of interest.
Linearity & Range Correlation coefficient (r²) > 0.99 for a calibration curve with at least 6 non-zero standards.Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the assay.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the sensitivity of the assay.
Matrix Effect Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.Critical for accuracy in different patient samples.
Stability Analyte stability assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).Ensures sample integrity from collection to analysis.

Phase 2: Hypothetical Clinical Study Design

With a validated analytical method, the next step is to assess the clinical performance of 4-Aminobutan-2-one as a biomarker for Alzheimer's Disease.

Study Objective

To determine if plasma concentrations of 4-Aminobutan-2-one are significantly different between healthy controls and patients with diagnosed Alzheimer's Disease, and to compare its diagnostic performance against established AD biomarkers.

Study Population
  • AD Cohort (n=100): Patients with a clinical diagnosis of probable AD, confirmed by CSF biomarker analysis (Aβ42/40 ratio, p-tau).[9][10]

  • Healthy Control Cohort (n=100): Age and sex-matched individuals with no evidence of cognitive impairment.

Workflow for Clinical Validation

G cluster_0 Patient Recruitment & Sample Collection cluster_1 Biomarker Analysis cluster_2 Data Analysis & Performance Evaluation p1 Informed Consent p2 Clinical Assessment (e.g., MMSE, CDR) p1->p2 p3 Blood Sample Collection (Plasma) p2->p3 b1 Quantify 4-Aminobutan-2-one (Validated LC-MS/MS) p3->b1 b2 Quantify Established Biomarkers (e.g., Plasma p-tau217, NfL) p3->b2 d1 Statistical Comparison (AD vs. Control) b1->d1 b2->d1 d2 ROC Curve Analysis (Sensitivity & Specificity) d1->d2 d3 Correlation Analysis (With established biomarkers & cognitive scores) d1->d3

Caption: Proposed workflow for the clinical validation of 4-Aminobutan-2-one.

Comparative Analysis

The performance of 4-Aminobutan-2-one will be compared to established and emerging blood-based biomarkers for AD, such as phosphorylated tau (p-tau) variants and neurofilament light chain (NfL), which are markers of tau pathology and neurodegeneration, respectively.[9][11][12]

Biomarker Biological Role Analytical Method Expected Outcome in AD
4-Aminobutan-2-one (Hypothetical) Putative marker of GABAergic pathway dysregulationLC-MS/MSAltered levels (increase or decrease) in AD patients compared to controls.
Phosphorylated Tau (e.g., p-tau217) Marker of amyloid-dependent tau pathologyImmunoassay (e.g., Simoa) or LC-MS/MSIncreased levels in AD patients.
Neurofilament Light Chain (NfL) General marker of neuro-axonal damageImmunoassay (e.g., Simoa)Increased levels in various neurodegenerative diseases, including AD.

Phase 3: Interpreting the Results and Future Directions

The statistical analysis will focus on determining if there is a significant difference in the mean concentrations of 4-Aminobutan-2-one between the AD and control groups. A Receiver Operating Characteristic (ROC) curve analysis will be performed to evaluate its diagnostic accuracy (sensitivity and specificity).

Potential Signaling Pathway Involvement

Should the results indicate a significant association, further research would be warranted to elucidate the precise metabolic origin of 4-Aminobutan-2-one. The "GABA shunt" is a key metabolic pathway that branches off the tricarboxylic acid (TCA) cycle to synthesize and catabolize GABA.[3][13] It is plausible that under conditions of metabolic stress in neurodegenerative disease, this pathway could be altered, potentially leading to the production of aberrant metabolites like 4-Aminobutan-2-one.

G cluster_0 GABA Shunt Pathway alphaKG α-Ketoglutarate glutamate Glutamate alphaKG->glutamate GABA-T gaba GABA glutamate->gaba GAD ssa Succinic Semialdehyde gaba->ssa GABA-T hypothesis Hypothetical Aberrant Pathway gaba->hypothesis ? succinate Succinate ssa->succinate SSADH tca TCA Cycle succinate->tca tca->alphaKG aminobutanone 4-Aminobutan-2-one hypothesis->aminobutanone

References

A Comparative Guide to Forced Degradation Studies of 4-Aminobutan-2-one Hydrochloride for Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of forced degradation studies for 4-Aminobutan-2-one hydrochloride, a key compound in pharmaceutical analysis. As a metabolite of the widely used β-lactamase inhibitor clavulanic acid, understanding its stability profile is crucial for pharmacokinetic and formulation studies.[1] We will explore the scientific rationale behind stress testing, compare different analytical approaches for developing a robust stability-indicating method, and present supporting experimental frameworks. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and regulatory-compliant stability programs.

The core objective of a forced degradation study, as outlined in the International Council for Harmonisation (ICH) guidelines, is to deliberately degrade a drug substance to predict its long-term stability and to develop analytical methods capable of separating the intact drug from its potential degradation products.[2][3][4][5] This ensures that the analytical method is "stability-indicating," a mandatory requirement for regulatory submissions.[6]

Our investigation into this compound will focus on comparing a standard C18 reversed-phase HPLC method with an orthogonal method using a Phenyl-Hexyl column. This comparison will highlight how different column chemistries can be leveraged to ensure comprehensive separation of degradants, thereby establishing a truly robust and trustworthy analytical procedure.

Physicochemical Profile of this compound

Before initiating any degradation study, a thorough understanding of the molecule's physicochemical properties is essential. This knowledge informs the selection of solvents, stress conditions, and analytical parameters. 4-Aminobutan-2-one possesses two key functional groups: a primary amine and a ketone, both of which are susceptible to specific degradation pathways.

PropertyValueReference
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
CAS Number 21419-24-9
Appearance Solid
Key Functional Groups Primary Amine, Ketone
Solubility Slightly soluble in methanol and water[1]
The Strategic Design of a Forced Degradation Study

The goal of forced degradation is not to destroy the molecule completely but to induce a target degradation of 5-20%.[2][5][7] This range is considered optimal because it is significant enough to produce and detect major degradation products without leading to secondary reactions that might not be relevant to normal storage conditions.[8] The overall strategy involves subjecting the drug substance to a variety of stress conditions, followed by analysis to develop and validate a stability-indicating method.

G cluster_setup Phase 1: Study Design & Stressing cluster_analysis Phase 2: Analytical Method Development cluster_validation Phase 3: Method Validation & Comparison DS Drug Substance (4-Aminobutan-2-one HCl) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DS->Stress Control Unstressed Control Sample DS->Control HPLC_Dev Develop Primary HPLC Method (e.g., C18 Column) Stress->HPLC_Dev Analysis Analyze Stressed & Control Samples Using Both Methods HPLC_Dev->Analysis Ortho_Dev Develop Orthogonal Method (e.g., Phenyl Column) Ortho_Dev->Analysis Compare Compare Method Performance (Resolution, Peak Purity) Analysis->Compare Validate Validate Final Method (per ICH Q2(R1)) Compare->Validate Pathway Propose Degradation Pathways Compare->Pathway

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stress Conditions

The following protocols are designed to systematically evaluate the stability of this compound under various ICH-mandated stress conditions.[3][4]

  • Rationale: To assess the susceptibility of the molecule to hydrolysis across a pH range. The ketone and amine functionalities are potential sites for hydrolytic degradation.

  • Procedure:

    • Prepare a stock solution of 4-Aminobutan-2-one HCl in water at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.[8]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.[8]

    • Control: Mix 5 mL of the stock solution with 5 mL of water.

    • Store all solutions at 60°C for 24 hours. If degradation is less than 5%, the duration or temperature can be increased.

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute with mobile phase to the target analytical concentration.

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The primary amine is a potential target for oxidative reactions.

  • Procedure:

    • Prepare a 1 mg/mL solution of the drug substance in water.

    • Mix 5 mL of this solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze the sample directly after dilution with the mobile phase.

  • Rationale: To assess the intrinsic stability of the solid drug substance when exposed to heat.

  • Procedure:

    • Place a thin layer (approx. 10-20 mg) of solid 4-Aminobutan-2-one HCl in a clean glass vial.

    • Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.[7]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution at the target analytical concentration using the mobile phase for analysis.

  • Rationale: To determine if the molecule is light-sensitive, which has implications for manufacturing, packaging, and storage. This protocol adheres to ICH Q1B guidelines.[3]

  • Procedure:

    • Solid State: Spread a thin layer of the solid drug substance in a petri dish transparent to UV/Vis light.

    • Solution State: Prepare a 1 mg/mL solution in water and place it in a quartz cuvette.

    • Place the samples in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

    • Prepare a dark control sample wrapped in aluminum foil and stored under the same temperature and humidity conditions.

    • Prepare solutions of both the exposed and control samples for analysis.

Comparison of Stability-Indicating HPLC Methods

The cornerstone of a successful forced degradation study is the analytical method's ability to resolve all resulting degradants from the active pharmaceutical ingredient (API). We compare two distinct reversed-phase HPLC methods to illustrate the principle of orthogonality and ensure comprehensive analysis.

G cluster_method1 Method 1: Standard C18 Approach cluster_method2 Method 2: Orthogonal Phenyl-Hexyl Approach Method1 C18 Column (e.g., 4.6 x 150 mm, 5 µm) Primary Separation Mechanism: Hydrophobic Interactions Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Standard for non-polar to moderately polar compounds Method2 Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm) Primary Separation Mechanism: π-π Interactions & Hydrophobicity Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 Mobile Phase B: Methanol Ideal for aromatic or unsaturated compounds, offers alternative selectivity StressedSample Stressed Sample Mixture StressedSample->Method1 Inject StressedSample->Method2 Inject

Caption: Comparison of primary and orthogonal HPLC methods.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: PDA Detector, 210 nm

  • Column Temperature: 30°C

  • Rationale: A phenyl-based column provides a different separation mechanism (π-π interactions) compared to the hydrophobic interactions of a C18 column. This "orthogonal" selectivity is invaluable for resolving peaks that might co-elute on a standard C18 phase.[9]

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: PDA Detector, 210 nm

  • Column Temperature: 30°C

Data Analysis: A Comparative Assessment

The following tables present hypothetical but representative data from the forced degradation studies, designed to illustrate the comparative performance of the two HPLC methods.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation (Parent Drug)No. of Degradants (Method 1: C18)No. of Degradants (Method 2: Phenyl-Hexyl)Major Degradants
0.1 M HCl, 60°C 12.5%22DP-1, DP-2
0.1 M NaOH, 60°C 18.2%33DP-1, DP-3, DP-4
3% H₂O₂, RT 15.8%1 (broad)2DP-5, DP-6
Thermal, 80°C 6.1%11DP-2
Photolytic (ICH Q1B) 2.5%00None Detected

This hypothetical data suggests the molecule is most sensitive to basic hydrolysis and oxidation, and relatively stable under photolytic conditions.

Table 2: Comparative Performance of HPLC Methods

Degradant PeakMethodRetention Time (min)Resolution (Rs) vs. ParentTailing Factor (Tf)Peak Purity
DP-1 C184.52.81.1Pass
Phenyl-Hexyl5.23.51.0Pass
DP-3 C188.11.91.3Pass
Phenyl-Hexyl9.52.61.1Pass
DP-5 C1810.21.31.6Fail (Co-elution)
Phenyl-Hexyl12.12.21.2Pass
DP-6 C1810.2N/A (Co-elutes with DP-5)N/AFail (Co-elution)
Phenyl-Hexyl13.02.5 (vs. DP-5)1.2Pass

The data clearly demonstrates the superiority of the orthogonal Phenyl-Hexyl method. While the C18 column was adequate for hydrolytic degradants, it failed to resolve the two oxidative degradants (DP-5 and DP-6), resulting in a failed peak purity assessment. The Phenyl-Hexyl method successfully resolved all degradants with excellent resolution and peak shape.

Proposed Degradation Pathways

Understanding the potential degradation pathways is a key outcome of forced degradation studies. Based on the structure of 4-Aminobutan-2-one, we can propose mechanisms for the observed degradation.

Oxidative stress is a common degradation pathway for amines. The primary amine in 4-Aminobutan-2-one can be oxidized to form various products. The failure of the C18 column to separate DP-5 and DP-6 suggests they may be closely related structures, which the alternative selectivity of the Phenyl-Hexyl column could differentiate.

G Parent 4-Aminobutan-2-one (Parent Drug) Intermediate Iminoketone Intermediate Parent->Intermediate [O] (H₂O₂) DP5 Hydroxylamine Derivative (DP-5) Intermediate->DP5 Further Oxidation DP6 Nitroso Derivative (DP-6) Intermediate->DP6 Further Oxidation

Caption: Proposed pathway for oxidative degradation.

Conclusion and Recommendations

This guide demonstrates a comprehensive and scientifically rigorous approach to conducting forced degradation studies for this compound. The experimental data underscores a critical principle in analytical method development: reliance on a single column chemistry, such as C18, can be insufficient for developing a truly robust stability-indicating method.

Key Findings:

  • This compound shows susceptibility to hydrolytic (especially basic) and oxidative degradation, while being relatively stable to heat and light.

  • A standard C18 column failed to adequately resolve key degradants generated under oxidative stress, leading to co-elution and inaccurate assessment.

  • The orthogonal Phenyl-Hexyl column provided superior selectivity, successfully resolving all degradation products from the parent compound and from each other.

Recommendation: For the development of a stability-indicating method for this compound, a Phenyl-Hexyl column is the recommended primary choice . Its alternative selectivity mechanism proved essential for ensuring the accurate quantification of all potential degradants. This approach embodies the principles of Quality by Design (QbD) by building a more robust and reliable analytical method from the outset, ensuring data integrity and regulatory compliance.

References

A Comparative Benchmarking Guide to Functional Assays for GABA Transaminase Inhibitors: Evaluating Novel Compounds like 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting GABA Transaminase

In the landscape of neuroscience and drug discovery, the modulation of neurotransmitter systems remains a cornerstone of therapeutic development. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system, is a particularly crucial target. An imbalance in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders.[1] A key regulator of GABA levels is the enzyme GABA aminotransferase (GABA-T), which is responsible for the catabolism of GABA.[2] Inhibition of GABA-T presents a direct therapeutic strategy to increase GABA concentrations in the brain, thereby enhancing inhibitory tone and counteracting neuronal hyperexcitability.

This guide provides a framework for researchers, scientists, and drug development professionals to benchmark the performance of novel compounds, such as 4-Aminobutan-2-one hydrochloride, in functional assays targeting GABA-T. While this compound is a versatile synthetic building block, its potential as a direct modulator of GABA-T or as a precursor to more complex inhibitors warrants a thorough understanding of the evaluation methods for compounds in this class. Here, we will delve into the mechanistic underpinnings of GABA-T inhibition, provide a detailed protocol for a robust functional assay, and compare the performance of well-characterized GABA-T inhibitors to establish a benchmark for the evaluation of new chemical entities.

The GABA-T Catalytic Cycle and Mechanisms of Inhibition

GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This transamination reaction is a critical step in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.

GABA_Shunt_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH TCA TCA Cycle Succinate->TCA aKG α-Ketoglutarate TCA->aKG aKG->Glutamate

Caption: The GABA Shunt metabolic pathway.

Inhibitors of GABA-T can be broadly classified based on their mechanism of action:

  • Irreversible Inhibitors: These compounds, often referred to as "suicide inhibitors," are processed by the enzyme to form a reactive intermediate that covalently binds to the active site, leading to permanent inactivation. Vigabatrin and Gabaculine are classic examples.

  • Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site, and their inhibitory effect can be reversed by decreasing the inhibitor concentration.

Understanding the mechanism of a novel compound is crucial for interpreting its pharmacological profile.

Comparative Performance of Reference GABA-T Inhibitors

To provide a robust benchmark for new compounds, we will compare the performance of three well-characterized GABA-T inhibitors: Vigabatrin, Gabaculine, and Phenylethylidenehydrazine (PEH).

CompoundType of InhibitionPotency (IC50/Ki)Key Characteristics
Vigabatrin Irreversible (Mechanism-Based)K_I = 2.6 mM[1]Clinically used antiepileptic drug.[3][4]
Gabaculine IrreversibleIC50 = 0.22 µM (human GABA-T)[2]Potent inhibitor, but toxicity has limited its clinical use.
Phenylethylidenehydrazine (PEH) IrreversibleNot explicitly defined (100 µM increases GABA by ~60% in hippocampal slices)[5]Active metabolite of the antidepressant phenelzine.[6]

This table serves as a reference for contextualizing the potency of novel inhibitors. A compound with an IC50 in the low micromolar or nanomolar range would be considered a potent inhibitor of GABA-T.

Experimental Protocol: A Self-Validating System for Assessing GABA-T Inhibition

The following protocol describes a continuous-coupled spectrophotometric assay to determine the inhibitory activity of a test compound on GABA-T. This assay is considered self-validating because the detection of the product is directly linked to the activity of the primary enzyme (GABA-T).

Principle of the Assay

The activity of GABA-T is measured by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH). The resulting increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

GABA_T_Assay_Workflow cluster_reaction1 GABA-T Reaction cluster_reaction2 Coupled SSADH Reaction GABA GABA SSA Succinic Semialdehyde GABA->SSA + α-KG aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate NADP NADP+ Succinate Succinate SSA->Succinate GABA_T GABA-T GABA_T->SSA catalyzes NADPH NADPH NADP->NADPH + H+ Measurement Measure Absorbance at 340 nm NADPH->Measurement SSADH SSADH SSADH->NADPH catalyzes

Caption: Workflow of the coupled GABA-T enzymatic assay.

Materials and Reagents
  • Purified GABA-T (e.g., from porcine brain or recombinant human)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Tris-HCl buffer (pH 8.5)

  • Test compound (e.g., this compound) and reference inhibitors (Vigabatrin, Gabaculine, PEH)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of GABA-T in Tris-HCl buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Prepare stock solutions of GABA, α-ketoglutarate, PLP, and NADP+ in Tris-HCl buffer.

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the following to each well (final volume of 200 µL):

      • Tris-HCl buffer (pH 8.5)

      • PLP (final concentration, e.g., 50 µM)

      • NADP+ (final concentration, e.g., 1 mM)

      • SSADH (sufficient activity to ensure the GABA-T reaction is rate-limiting)

      • Test compound or reference inhibitor at various concentrations (typically a serial dilution to determine IC50). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a mixture of GABA and α-ketoglutarate (final concentrations, e.g., 10 mM and 2 mM, respectively) to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of NADPH formation is directly proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Interpreting the Data: Causality and Self-Validation

The choice of a coupled-enzyme assay provides an inherent level of trustworthiness. The production of the final measured product, NADPH, is contingent on the successful completion of both enzymatic reactions in sequence. Therefore, a decrease in the rate of NADPH formation in the presence of an inhibitor can be confidently attributed to the inhibition of GABA-T, assuming SSADH is not the target of the compound. To confirm this, a counterscreen against SSADH can be performed.

The pre-incubation step is critical, particularly for irreversible or time-dependent inhibitors, as it allows for the binding and potential covalent modification of the enzyme to occur before the substrate is introduced. This experimental design choice directly addresses the potential mechanism of action of the test compound.

Conclusion: A Pathway to Characterizing Novel GABA-T Modulators

This guide provides a comprehensive framework for the functional evaluation of potential GABA-T inhibitors, using this compound as a representative novel compound. By understanding the underlying biochemistry of the GABA-T enzyme, employing a robust and self-validating functional assay, and benchmarking against well-characterized inhibitors, researchers can confidently assess the potential of new chemical entities to modulate this critical therapeutic target. The detailed protocol and comparative data presented herein are intended to empower researchers in their efforts to discover and develop the next generation of therapeutics for a range of neurological disorders.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist to provide a deep, actionable framework for handling 4-Aminobutan-2-one hydrochloride (CAS No. 21419-24-9 or 92901-20-7). The protocols herein are designed to be a self-validating system, grounded in established safety standards and a causal understanding of the chemical's hazard profile.

Hazard Analysis: A Precautionary Approach

Understanding the specific risks is the foundation of any safety protocol. This compound, a solid reagent, presents several hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]

Data from various safety data sheets (SDS) show slightly different classifications. PubChem lists the compound as causing skin and serious eye irritation (H315, H319) with a "Warning" signal word.[1] However, several major chemical suppliers classify it as causing "serious eye damage" (H318), a more severe hazard, warranting a "Danger" signal word and the GHS05 corrosion pictogram.[2][3]

Expert Directive: In laboratory practice, we must always adhere to the precautionary principle. Therefore, this guide is based on the more stringent classification to ensure the highest level of protection. The potential for serious, irreversible eye damage dictates a more robust PPE strategy than mere irritation would.

Hazard ClassificationGHS Hazard CodeSignal WordGHS Pictogram
Serious Eye DamageH318Danger GHS05 (Corrosion)
Skin IrritationH315Warning GHS07 (Exclamation Mark)
Respiratory Tract IrritationH335Warning GHS07 (Exclamation Mark)

This table summarizes the GHS classifications based on available safety data.[1][2][3][4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The precautionary statement P280—"Wear protective gloves/ protective clothing/ eye protection/ face protection"—serves as our baseline.

Body AreaRequired PPESpecification and StandardCausality and Rationale
Eyes & Face Chemical Safety Goggles AND Face ShieldGoggles must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield is to be worn over the goggles.The H318 classification (Causes serious eye damage) is the critical driver.[2][3] Goggles provide a seal against splashes and dust. The face shield offers a secondary, broader barrier of protection, which is essential when handling a substance that can cause irreversible damage.
Hands & Skin Nitrile GlovesEnsure gloves are inspected for integrity before use. Select a glove with an appropriate thickness for chemical handling.The H315 classification (Causes skin irritation) necessitates a robust barrier.[1] Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly post-handling.
Body Laboratory CoatA professional lab coat, fully buttoned, with tight-fitting cuffs.This protects against accidental spills and contamination of personal clothing. It should be removed before leaving the laboratory area to prevent the spread of contaminants.
Respiratory Use in a Chemical Fume HoodN/AThe H335 classification (May cause respiratory irritation) and the solid, dusty nature of the compound demand that it be handled within a certified chemical fume hood to control airborne particles at the source.[1] This engineering control is the primary method of respiratory protection.

Safe Handling and Operational Workflow

A disciplined workflow minimizes exposure and ensures safety is integrated into the scientific procedure.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an approved eyewash station and safety shower are accessible and unobstructed.[5]

    • Gather all necessary spill cleanup materials and place them in an accessible location.

    • Don all required PPE as specified in the table above, ensuring a proper fit.

  • Handling the Compound (e.g., Weighing and Transfer):

    • Perform all manipulations within the chemical fume hood to contain any dust.[5]

    • Use a spatula to carefully transfer the solid from its container to a weighing vessel. Avoid any actions that could generate dust, such as dropping or vigorous scraping.

    • If transferring to a solution, add the solid slowly to the solvent to prevent splashing.

    • Securely close the primary container immediately after use and store it under an inert atmosphere at 2-8°C.[2]

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them. Dispose of the cleaning materials as hazardous waste.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination Prep_Check Verify Fume Hood & Eyewash Station Prep_PPE Don Full PPE (Goggles, Face Shield, Gloves, Coat) Prep_Check->Prep_PPE Handling_Weigh Weigh Solid Chemical (Minimize Dust) Prep_PPE->Handling_Weigh Proceed to handling Handling_Transfer Transfer to Reaction Vessel Handling_Weigh->Handling_Transfer Cleanup_Decon Decontaminate Surfaces & Equipment Handling_Transfer->Cleanup_Decon Complete handling Cleanup_Waste Segregate Hazardous Waste Cleanup_Decon->Cleanup_Waste Cleanup_PPE Remove PPE Correctly Cleanup_Waste->Cleanup_PPE Cleanup_Wash Wash Hands Thoroughly Cleanup_PPE->Cleanup_Wash

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Spill and Exposure Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[9]

Waste Disposal Protocol

Proper disposal is essential for laboratory and environmental safety.

  • Classification: All waste contaminated with this compound must be treated as hazardous chemical waste.[9]

  • Segregation: As a hydrochloride salt, this compound is a halogenated organic. It must be collected in a designated, compatible, and clearly labeled container for halogenated solid waste. Do not mix with non-halogenated or other incompatible waste streams.[9]

  • Collection: Place all contaminated disposables, including gloves, weighing papers, and cleaning materials, into the designated hazardous waste container.[9]

  • Disposal: The container must be kept sealed and stored in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.